molecular formula C9H10O2 B1600150 5-Ethyl-2-hydroxybenzaldehyde CAS No. 52411-35-5

5-Ethyl-2-hydroxybenzaldehyde

Cat. No.: B1600150
CAS No.: 52411-35-5
M. Wt: 150.17 g/mol
InChI Key: XSTCLZHMZASDDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethyl-2-hydroxybenzaldehyde is a useful research compound. Its molecular formula is C9H10O2 and its molecular weight is 150.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-ethyl-2-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-2-7-3-4-9(11)8(5-7)6-10/h3-6,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSTCLZHMZASDDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20423939
Record name 5-ethyl-2-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20423939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52411-35-5
Record name 5-Ethyl-2-hydroxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52411-35-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-ethyl-2-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20423939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-ethyl-2-hydroxybenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

5-Ethyl-2-hydroxybenzaldehyde CAS number 52411-35-5

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Ethyl-2-hydroxybenzaldehyde (CAS: 52411-35-5) for Researchers and Drug Development Professionals

Introduction

This compound (CAS No. 52411-35-5) is a substituted aromatic aldehyde that serves as a crucial building block in synthetic organic chemistry.[1][2] Structurally, it is a derivative of salicylaldehyde, featuring an ethyl group at the C5 position of the benzene ring. This substitution pattern imparts specific physicochemical properties and reactivity, making it a valuable precursor for the synthesis of more complex molecules, including Schiff bases, heterocyclic compounds, and potential pharmaceutical agents.[1][3] This guide provides an in-depth exploration of its synthesis, characterization, applications, and handling, tailored for professionals in research and drug development.

Core Compound Properties

A comprehensive understanding of the compound's properties is fundamental for its effective use in experimental design.

Physicochemical Data

The key physical and chemical properties of this compound are summarized below.

PropertyValueReference
CAS Number 52411-35-5[1][4]
Molecular Formula C₉H₁₀O₂[1][4]
Molecular Weight 150.17 g/mol [1][4]
IUPAC Name This compound[4]
Synonyms 5-Ethylsalicylaldehyde, 4-Ethyl-2-formylphenol[1][2]
Appearance Light yellow oil or low melting solid[5]
Melting Point 45.5 °C[5]
Storage Sealed in dry, 2-8℃[1]
Spectroscopic Profile

The structural identity of this compound is unequivocally confirmed through a combination of spectroscopic techniques. The expected spectral characteristics are as follows:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton (~9.8 ppm), a phenolic hydroxyl proton (variable, ~11.0 ppm, often broad), aromatic protons in the 6.9-7.5 ppm range, a quartet for the benzylic methylene protons (~2.6 ppm), and a triplet for the terminal methyl protons (~1.2 ppm). The chemical shifts are influenced by the electronic effects of the hydroxyl and formyl groups.[6]

  • IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands. A broad peak from 3100-3400 cm⁻¹ corresponds to the O-H stretching of the phenolic group. A strong, sharp peak around 1650 cm⁻¹ is indicative of the C=O stretching of the conjugated aldehyde.[7] Additional peaks in the 2700-2900 cm⁻¹ region are due to aldehydic C-H stretching.[6][7]

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight of 150.17.[4]

Synthesis and Purification

The synthesis of this compound is typically achieved through the ortho-formylation of 4-ethylphenol. This transformation is a classic example of electrophilic aromatic substitution on a highly activated phenol ring. The Reimer-Tiemann and Duff reactions are two authoritative methods for this purpose.[8][9]

Method 1: The Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a reliable method for the ortho-formylation of phenols.[10] The reaction utilizes chloroform (CHCl₃) and a strong base to generate a highly electrophilic dichlorocarbene (:CCl₂) intermediate, which then attacks the electron-rich phenoxide ring.[8][11][12] The ortho-selectivity is a key feature of this reaction with phenols.[8][10]

Reimer_Tiemann_Mechanism cluster_0 Carbene Generation cluster_1 Phenoxide Formation & Attack cluster_2 Hydrolysis to Aldehyde CHCl3 Chloroform Carbanion ⁻CCl₃ CHCl3:e->Carbanion:w -H₂O OH1 OH⁻ Carbene Dichlorocarbene :CCl₂ Carbanion:e->Carbene:w -Cl⁻ Cl_ion Cl⁻ Phenoxide 4-Ethylphenoxide Phenol 4-Ethylphenol Phenol:e->Phenoxide:w -H₂O OH2 OH⁻ Intermediate Dichloromethyl Adduct Phenoxide->Intermediate + :CCl₂ (ortho attack) Hydrolysis_Intermediate Hydroxy-dichloromethyl Intermediate Intermediate->Hydrolysis_Intermediate + 2 OH⁻ - 2 Cl⁻ Final_Product This compound Hydrolysis_Intermediate->Final_Product - H₂O

Caption: Mechanism of the Reimer-Tiemann reaction for ortho-formylation of 4-ethylphenol.

Experimental Protocol: Reimer-Tiemann Synthesis

  • Reaction Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, dissolve 4-ethylphenol (1.0 equiv) in ethanol.

  • Base Addition: Add a concentrated aqueous solution of sodium hydroxide (4.0 equiv). Heat the mixture to 60-70°C with vigorous stirring to form the sodium phenoxide.[12]

  • Chloroform Addition: Add chloroform (1.5-2.0 equiv) dropwise via the dropping funnel over 1 hour. The reaction is exothermic; maintain the temperature at ~70°C.[12]

  • Reaction: After the addition is complete, continue stirring at 70°C for an additional 2-3 hours to ensure the reaction goes to completion.

  • Work-up: Cool the reaction mixture to room temperature. Carefully acidify with dilute hydrochloric acid until the pH is ~5. This step neutralizes excess base and protonates the product.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3 x 100 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel.

Method 2: The Duff Reaction

The Duff reaction is an alternative formylation method that uses hexamine (hexamethylenetetramine) as the formylating agent in an acidic medium, typically glycerol and boric acid or acetic acid.[9] It is particularly effective for electron-rich phenols and demonstrates strong ortho-selectivity.[9][13] A study by Liggett and Diehl specifically reports the synthesis of 2-Hydroxy-5-ethylbenzaldehyde from p-ethylphenol with an 18% yield using this method.

Duff_Reaction_Mechanism cluster_0 Iminium Ion Formation cluster_1 Electrophilic Substitution cluster_2 Hydrolysis Hexamine Hexamine Iminium_Ion Iminium Electrophile [CH₂=NR₂]⁺ Hexamine->Iminium_Ion + H⁺ (acid) H_plus H⁺ Phenol 4-Ethylphenol Benzylamine_Int Benzylamine Intermediate Phenol->Benzylamine_Int + [CH₂=NR₂]⁺ Schiff_Base Schiff Base (Iminium Intermediate) Benzylamine_Int->Schiff_Base [Oxidation] Final_Product This compound Schiff_Base->Final_Product + H₂O, H⁺ (Hydrolysis)

Caption: Simplified mechanism of the Duff reaction for the formylation of 4-ethylphenol.

Experimental Protocol: Duff Synthesis [5]

  • Reaction Setup: Combine 4-ethylphenol (50 g), hexamine (80 g), glycerol (160 g), and boric acid (35 g) in a large flask equipped with a mechanical stirrer.

  • Heating: Heat the mixture rapidly to 150-160°C while stirring vigorously. An exothermic reaction will occur, causing the temperature to rise.

  • Reaction: Maintain the temperature at 150-160°C for 15-20 minutes.

  • Hydrolysis: Cool the mixture to 90°C and add a solution of 50 mL concentrated sulfuric acid in 250 mL of water. Heat the mixture to boiling for a short period to hydrolyze the intermediate.

  • Isolation: Steam distill the mixture. The this compound will co-distill with the water.

  • Extraction and Purification: Extract the distillate with an organic solvent. The solvent layer can then be dried and the product purified by vacuum distillation to yield a light yellow oil.

Applications in Drug Discovery

The true value of this compound in a drug development context lies in its utility as a versatile synthetic platform. The presence of hydroxyl and aldehyde functionalities allows for a wide array of chemical transformations.

Synthesis of Schiff Base Ligands

A primary application is its reaction with primary amines to form Schiff bases (imines). These compounds and their subsequent metal complexes are widely investigated for their therapeutic potential.[3] The resulting N=C double bond in the Schiff base is crucial for its biological activity.

Schiff_Base_Workflow Start Start Materials Aldehyde This compound Start->Aldehyde Amine Primary Amine (R-NH₂) Start->Amine Reaction Condensation Reaction (Ethanol, reflux, cat. acid) Aldehyde->Reaction Amine->Reaction Product Schiff Base Product Reaction->Product - H₂O Purification Purification (Recrystallization) Product->Purification Final Pure Schiff Base Ligand Purification->Final Screening Biological Screening (e.g., Antimicrobial, Anticancer) Final->Screening

Caption: Workflow for the synthesis and application of Schiff bases from this compound.

Protocol: General Schiff Base Synthesis

  • Dissolution: Dissolve this compound (1.0 equiv) in absolute ethanol in a round-bottom flask.

  • Amine Addition: Add an equimolar amount of the desired primary amine to the solution. Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux: Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate out of the solution.

  • Purification: Collect the solid product by filtration and wash with cold ethanol. The product can be further purified by recrystallization from a suitable solvent like ethanol or methanol.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety.

  • Hazard Identification: The compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[14][15]

  • Handling: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or dust.[14][16] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[14]

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from oxidizing agents.[16]

  • First Aid:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[14]

    • Skin: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[14]

    • Ingestion: Rinse mouth and drink plenty of water. Do not induce vomiting. Seek immediate medical attention.[16]

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[16]

References

An In-depth Technical Guide to 5-Ethylsalicylaldehyde: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethylsalicylaldehyde, a substituted aromatic aldehyde, is a molecule of growing interest in synthetic chemistry and drug discovery. Its unique structural features, comprising a hydroxyl group and an aldehyde ortho to each other on a benzene ring, along with an ethyl substituent at the 5-position, impart a distinct reactivity profile that makes it a valuable intermediate in the synthesis of a wide range of organic compounds. This guide provides a comprehensive overview of the physical and chemical properties of 5-Ethylsalicylaldehyde, detailed synthesis protocols, an analysis of its chemical reactivity, and a review of its current and potential applications, particularly in the realm of medicinal chemistry.

Physicochemical Properties

5-Ethyl-2-hydroxybenzaldehyde (IUPAC name) is characterized by the following properties. While some experimental data is available, other values are derived from computational models and data for structurally similar compounds.

PropertyValueSource
Molecular Formula C₉H₁₀O₂PubChem[1]
Molecular Weight 150.17 g/mol PubChem[1]
Physical State Solid or liquidLookChem[2]
Melting Point -5 °C (experimental, unconfirmed)UNI ScholarWorks[3]
Boiling Point 238.1 °C at 760 mmHgGuidechem[4]
Density 1.134 g/cm³Guidechem[4]
Flash Point 97.2 °CGuidechem[4]
Solubility Insoluble in water; soluble in common organic solvents.Sigma-Aldrich
CAS Number 52411-35-5PubChem[1]

Note on Physical State and Melting Point: There is a discrepancy in the reported physical state of 5-Ethylsalicylaldehyde, with some suppliers listing it as a solid or liquid. An early report from 1941 cites a melting point of -5 °C for the product of a Duff reaction, which crystallized upon cooling. This value is unusually low for a compound of this molecular weight and may require further experimental verification.

Synthesis of 5-Ethylsalicylaldehyde

The introduction of a formyl group onto an activated aromatic ring, such as a phenol, is a cornerstone of synthetic organic chemistry. For the ortho-formylation of 4-ethylphenol to yield 5-Ethylsalicylaldehyde, two classical methods are predominantly employed: the Duff reaction and the Reimer-Tiemann reaction.

The Duff Reaction: A Practical Approach

The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically glycerol and boric acid or trifluoroacetic acid.[5] This method is known for its operational simplicity and preferential ortho-formylation of phenols.

Mechanism of the Duff Reaction: The reaction proceeds through the initial formation of an iminium ion from the protonation and ring-opening of HMTA. This electrophile then attacks the electron-rich aromatic ring of the phenoxide, preferentially at the ortho position due to the directing effect of the hydroxyl group. Subsequent hydrolysis of the resulting imine intermediate yields the desired salicylaldehyde.

Duff_Reaction phenol 4-Ethylphenol electrophilic_attack Electrophilic Aromatic Substitution phenol->electrophilic_attack hmta HMTA (Hexamethylenetetramine) acid Acidic Medium (e.g., Glycerol/Boric Acid) hmta->acid iminium Iminium Ion Intermediate acid->iminium Protonation & Ring Opening iminium->electrophilic_attack imine_intermediate Imine Intermediate electrophilic_attack->imine_intermediate hydrolysis Hydrolysis imine_intermediate->hydrolysis product 5-Ethylsalicylaldehyde hydrolysis->product

Caption: Workflow for the synthesis of 5-Ethylsalicylaldehyde via the Duff reaction.

Experimental Protocol (Duff Reaction): A study by Duff and Bills (1941) describes the synthesis of 2-Hydroxy-5-ethylbenzaldehyde from p-ethylphenol.[3] The following is a generalized procedure based on their work:

  • A mixture of anhydrous glycerol and boric acid is heated to 150-160 °C to form glyceroboric acid.

  • An intimate mixture of 4-ethylphenol and hexamethylenetetramine is added portion-wise to the hot glyceroboric acid with vigorous stirring.

  • The reaction mixture is maintained at 150-165 °C for approximately 20 minutes.

  • After cooling, the mixture is acidified with dilute sulfuric acid.

  • The product, 5-Ethylsalicylaldehyde, is then isolated by steam distillation.

This method was reported to yield 11g of product from 50g of p-ethylphenol (18% yield).[3] The product was described as crystallizing on cooling with a melting point of -5 °C.[3]

The Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is another classic method for the ortho-formylation of phenols, employing chloroform in a basic solution. The reactive species is dichlorocarbene, which is generated in situ.

Mechanism of the Reimer-Tiemann Reaction: Under basic conditions, chloroform is deprotonated to form the trichloromethyl anion, which then eliminates a chloride ion to generate dichlorocarbene. The phenoxide ion, formed by the deprotonation of the phenol, attacks the electrophilic dichlorocarbene. A series of steps, including hydrolysis, leads to the formation of the aldehyde.

Spectroscopic Characterization (Predicted and Comparative)

¹H NMR Spectroscopy (Predicted)
  • Aldehyde Proton (-CHO): A singlet is expected in the region of δ 9.5-10.5 ppm.

  • Phenolic Proton (-OH): A broad singlet, which can be exchangeable with D₂O, is anticipated between δ 10.0-12.0 ppm, shifted downfield due to intramolecular hydrogen bonding with the carbonyl oxygen.

  • Aromatic Protons: Three protons on the aromatic ring will exhibit splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.

    • The proton ortho to the aldehyde group is expected to be a doublet.

    • The proton ortho to the hydroxyl group will likely be a doublet of doublets.

    • The proton meta to both the aldehyde and hydroxyl groups will appear as a singlet or a narrow doublet.

  • Ethyl Group (-CH₂CH₃): A quartet for the methylene protons (-CH₂) around δ 2.6 ppm and a triplet for the methyl protons (-CH₃) around δ 1.2 ppm.

¹³C NMR Spectroscopy (Predicted)
  • Carbonyl Carbon (-CHO): A signal is expected in the downfield region, typically around δ 190-200 ppm.

  • Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with the carbon bearing the hydroxyl group appearing at a lower chemical shift (more shielded) and the carbon bearing the aldehyde group at a higher chemical shift (more deshielded).

  • Ethyl Group Carbons (-CH₂CH₃): Two signals are anticipated for the methylene and methyl carbons.

Infrared (IR) Spectroscopy (Predicted)
  • O-H Stretch: A broad absorption band is expected in the region of 2700-3300 cm⁻¹ due to the intramolecularly hydrogen-bonded hydroxyl group.

  • C-H Stretch (Aldehyde): Two weak bands are characteristic of the aldehyde C-H stretch, typically appearing around 2850 and 2750 cm⁻¹.

  • C=O Stretch (Aldehyde): A strong, sharp absorption band is expected between 1650-1680 cm⁻¹. The conjugation with the aromatic ring and the intramolecular hydrogen bonding will shift this band to a lower wavenumber compared to a non-conjugated aldehyde.

  • C=C Stretch (Aromatic): Several bands of medium intensity are expected in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (Predicted)

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 150. A significant fragment corresponding to the loss of a hydrogen atom (M-1) is also anticipated. Other characteristic fragments may arise from the cleavage of the ethyl group or the formyl group.

Chemical Reactivity

The chemical reactivity of 5-Ethylsalicylaldehyde is governed by the interplay of its three functional components: the aromatic ring, the hydroxyl group, and the aldehyde group.

  • Aldehyde Group: This group is susceptible to nucleophilic attack and can undergo a variety of reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and the formation of imines (Schiff bases) with primary amines.

  • Hydroxyl Group: The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide. It can also be alkylated or acylated.

  • Aromatic Ring: The aromatic ring is activated towards electrophilic aromatic substitution by the electron-donating hydroxyl and ethyl groups. These groups direct incoming electrophiles to the ortho and para positions.

The ethyl group at the 5-position has a mild electron-donating effect through hyperconjugation and induction, which can subtly influence the reactivity of the other functional groups compared to unsubstituted salicylaldehyde.

Applications in Drug Discovery and Research

While specific applications of 5-Ethylsalicylaldehyde in marketed drugs are not widely documented, salicylaldehyde and its derivatives are recognized as privileged scaffolds in medicinal chemistry. They serve as versatile starting materials for the synthesis of a wide array of heterocyclic compounds and other complex molecules with diverse biological activities.

  • Schiff Base Formation: Salicylaldehydes readily react with primary amines to form Schiff bases. These compounds and their metal complexes have been extensively investigated for their antimicrobial, antifungal, and anticancer properties.[3][6] The ethyl group in 5-Ethylsalicylaldehyde can be used to modulate the lipophilicity and steric properties of the resulting Schiff bases, potentially influencing their biological activity and pharmacokinetic profiles.

  • Synthesis of Heterocycles: The ortho-hydroxyaldehyde functionality is a key synthon for the construction of various oxygen-containing heterocycles, such as coumarins, chromones, and benzofurans. These scaffolds are present in numerous biologically active natural products and synthetic drugs.

  • Covalent Inhibitors: The aldehyde group of salicylaldehydes can act as a "warhead" in the design of covalent inhibitors, which form a stable bond with a target protein. A recent study highlighted the use of a salicylaldehyde moiety to develop a covalent inhibitor for the ALKBH5 protein, a demethylase implicated in cancer.[7] 5-Ethylsalicylaldehyde could be explored in similar strategies to fine-tune the reactivity and selectivity of such inhibitors.

  • Antioxidant and Anti-inflammatory Agents: Phenolic compounds are well-known for their antioxidant properties. The synthesis of secondary amine derivatives from salicylaldehyde has been shown to yield compounds with significant antioxidant and moderate anti-inflammatory activities.[8]

Safety and Handling

5-Ethylsalicylaldehyde is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

  • Hazard Identification: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 5-Ethylsalicylaldehyde is classified as:

    • Harmful if swallowed (Acute toxicity, oral)[1]

    • Causes skin irritation[1]

    • Causes serious eye irritation[1]

    • May cause respiratory irritation[1]

  • Precautionary Measures:

    • Wear protective gloves, eye protection, and face protection.

    • Use only in a well-ventilated area.

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

    • Wash skin thoroughly after handling.

    • Do not eat, drink, or smoke when using this product.

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

  • Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.

A comprehensive Safety Data Sheet (SDS) should be consulted before handling this compound.

Conclusion

5-Ethylsalicylaldehyde is a valuable and versatile building block in organic synthesis with significant potential for applications in drug discovery and materials science. Its straightforward synthesis from readily available starting materials, combined with its diverse reactivity, makes it an attractive intermediate for the creation of complex molecular architectures. While a comprehensive experimental characterization, particularly high-resolution spectroscopic data, is not yet widely published, its properties can be reliably predicted. Further research into the biological activities of derivatives of 5-Ethylsalicylaldehyde is warranted and may lead to the discovery of novel therapeutic agents. As with all chemical reagents, proper safety protocols must be followed during its handling and use.

References

A Technical Guide to 5-Ethyl-2-hydroxybenzaldehyde: Structure, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This document provides a comprehensive technical overview of 5-Ethyl-2-hydroxybenzaldehyde, a substituted salicylaldehyde of interest to researchers in synthetic chemistry, materials science, and drug development. We will delve into its precise chemical structure and nomenclature, explore established synthetic pathways with detailed mechanistic insights, present a thorough guide to its spectroscopic characterization, and discuss its applications and safety protocols. This guide is intended to serve as a foundational resource for scientists utilizing this versatile chemical intermediate.

Molecular Identity and Physicochemical Properties

Chemical Structure and IUPAC Nomenclature

This compound is an aromatic organic compound featuring a benzene ring substituted with three functional groups: a hydroxyl (-OH) group, an aldehyde (-CHO) group, and an ethyl (-CH₂CH₃) group. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound [1].

The molecule's core is a salicylaldehyde (2-hydroxybenzaldehyde) scaffold. The hydroxyl and aldehyde groups are positioned ortho to each other (at positions 1 and 2), which allows for intramolecular hydrogen bonding. This interaction is crucial as it influences the compound's physical properties, such as its boiling point and spectroscopic signature. The ethyl group is located at the 5-position, which is para to the hydroxyl group and meta to the aldehyde group.

Common synonyms for this compound include 5-ethylsalicylaldehyde and 4-ethyl-2-formylphenol[1][2].

Caption: Chemical structure of this compound.

Key Identifiers
IdentifierValueSource
CAS Number 52411-35-5[1][3]
PubChem CID 6429811[1]
EC Number 864-821-3[1]
Molecular Formula C₉H₁₀O₂[1][3][4]
InChIKey XSTCLZHMZASDDK-UHFFFAOYSA-N[1][5]
SMILES CCC1=CC(=C(C=C1)O)C=O[1][3][5]
Physicochemical Properties
PropertyValueUnitSource
Molecular Weight 150.17 g/mol [1][3][4]
Physical State Liquid-[6]
Boiling Point 238.1°C (at 760 mmHg)[4]
Flash Point 97.2°C[4]
Density 1.134g/cm³[4]
Hydrogen Bond Donors 1[3]
Hydrogen Bond Acceptors 2[3]

Synthesis Methodologies

The synthesis of this compound typically starts from 4-ethylphenol. The primary challenge is the regioselective introduction of a formyl (-CHO) group onto the aromatic ring, specifically at the position ortho to the powerful hydroxyl directing group. Two classical named reactions are well-suited for this transformation: the Reimer-Tiemann reaction and the Duff reaction.

Method A: The Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a cornerstone method for the ortho-formylation of phenols[7][8][9]. It utilizes chloroform (CHCl₃) and a strong base, such as sodium hydroxide (NaOH), to generate the electrophilic species that attacks the electron-rich phenoxide ring[10][11].

The reaction proceeds via an electrophilic aromatic substitution. The key mechanistic steps are:

  • Dichlorocarbene Formation: The strong hydroxide base deprotonates chloroform to form the trichloromethanide anion (-CCl₃). This anion is unstable and rapidly undergoes alpha-elimination, losing a chloride ion to form the highly reactive and electron-deficient dichlorocarbene (:CCl₂)[7][11].

  • Phenoxide Formation: The hydroxide base also deprotonates the starting material, 4-ethylphenol, to form the sodium 4-ethylphenoxide. This deprotonation is critical as it significantly increases the nucleophilicity of the aromatic ring by delocalizing the negative charge, primarily to the ortho and para positions[7][8].

  • Electrophilic Attack: The electron-rich phenoxide attacks the dichlorocarbene, preferentially at the ortho position due to a combination of electronic activation and coordination with the sodium cation. This forms a dichloromethyl-substituted intermediate[7].

  • Hydrolysis: The intermediate is subsequently hydrolyzed by the aqueous base, converting the dichloromethyl group into the final aldehyde functionality. Acidification in the final workup step protonates the phenoxide to yield the this compound product[7][10].

This protocol is adapted from established procedures for the Reimer-Tiemann reaction.[10][12]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve 4-ethylphenol (1.0 eq) and sodium hydroxide (3.0-4.0 eq) in a mixture of water and ethanol (e.g., 2:1 v/v) to create a biphasic system[10].

  • Heating and Addition: Heat the mixture to 65-70°C with vigorous stirring.

  • Chloroform Addition: Add chloroform (1.5-2.0 eq) dropwise via the dropping funnel over a period of 1 hour, ensuring the temperature is maintained and reflux is controlled[10][12]. The reaction is often exothermic once initiated[11].

  • Reaction Completion: After the addition is complete, continue to stir the mixture at 65-70°C for an additional 2-3 hours.

  • Workup: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure. Acidify the remaining aqueous solution carefully with dilute hydrochloric acid to a pH of 4-5.

  • Extraction and Purification: Extract the acidified solution with a suitable organic solvent (e.g., ethyl acetate or diethyl ether). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can then be purified by column chromatography or vacuum distillation to yield pure this compound.

Reimer_Tiemann_Workflow cluster_prep Preparation cluster_reaction Reaction Core cluster_workup Workup & Purification start 4-Ethylphenol + NaOH(aq) + Ethanol heat Heat to 65-70°C start->heat add Add Chloroform (dropwise) heat->add reflux Reflux for 2-3h add->reflux cool Cool & Evaporate Ethanol reflux->cool acidify Acidify with HCl cool->acidify extract Extract with Organic Solvent acidify->extract purify Purify (Chromatography/Distillation) extract->purify end_product This compound purify->end_product

Caption: Workflow for the Reimer-Tiemann synthesis.

Method B: The Duff Reaction

The Duff reaction provides an alternative route for the ortho-formylation of activated aromatic compounds like phenols[13][14]. This method employs hexamine (hexamethylenetetramine, HMTA) as the formylating agent in an acidic medium, such as glacial acetic acid or trifluoroacetic acid[15].

  • Iminium Ion Formation: In the acidic medium, hexamine is protonated and undergoes ring-opening to form an electrophilic iminium ion species[13][15].

  • Electrophilic Attack: The phenol attacks the iminium ion, leading to an aminomethylation of the aromatic ring, primarily at the ortho position. This forms a benzylamine-type intermediate[13].

  • Intramolecular Redox: A subsequent intramolecular redox reaction occurs, where the benzylic carbon is oxidized to the imine oxidation state.

  • Hydrolysis: The final step involves acid-catalyzed hydrolysis of the resulting imine (Schiff base) intermediate to liberate the aldehyde product and an ammonium salt[13][14].

A study by Liggett and Diehl in 1945 specifically reported the synthesis of 2-Hydroxy-5-ethylbenzaldehyde from p-ethylphenol using the Duff reaction, achieving an 18% yield[16]. While often less efficient than other methods, its operational simplicity and use of non-chlorinated reagents can be advantageous[13][15].

This protocol is based on general procedures for the Duff reaction.[16][17]

  • Reaction Setup: To a flask containing glacial acetic acid, add 4-ethylphenol (1.0 eq) and hexamine (2.0-3.0 eq).

  • Heating: Heat the stirred mixture to reflux (around 115-120°C) for several hours (typically 3-5 hours).

  • Hydrolysis: Cool the reaction mixture and add an aqueous solution of a strong acid, such as 5M sulfuric or hydrochloric acid. Heat the mixture again to reflux for 30-60 minutes to ensure complete hydrolysis of the intermediate.

  • Isolation: The product is often isolated by steam distillation directly from the acidified reaction mixture. Alternatively, the mixture can be cooled, extracted with an organic solvent, and purified as described for the Reimer-Tiemann reaction.

Duff_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction & Hydrolysis cluster_workup Isolation & Purification start 4-Ethylphenol + Hexamine + Acetic Acid reflux1 Reflux for 3-5h start->reflux1 hydrolyze Cool, Add H₂SO₄(aq), and Reflux reflux1->hydrolyze isolate Isolate (Steam Distillation/Extraction) hydrolyze->isolate purify Purify if Necessary isolate->purify end_product This compound purify->end_product

Caption: Workflow for the Duff reaction synthesis.

Spectroscopic Characterization and Structural Elucidation

Structural confirmation of the synthesized this compound relies on a combination of standard spectroscopic techniques. The following data are predicted based on the known structure and spectral data of analogous compounds like salicylaldehyde[18][19].

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum provides unambiguous information about the proton environment. The intramolecular hydrogen bond between the phenolic -OH and the aldehyde C=O typically results in a significant downfield shift for the hydroxyl proton.

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J)Integration
Phenolic -OH10.5 - 11.5Singlet (broad)-1H
Aldehyde -CHO9.8 - 10.0Singlet-1H
Aromatic H-67.4 - 7.6Doublet~2.5 Hz1H
Aromatic H-47.2 - 7.4Doublet of Doublets~8.5, 2.5 Hz1H
Aromatic H-36.9 - 7.1Doublet~8.5 Hz1H
Ethyl -CH₂-2.5 - 2.7Quartet~7.6 Hz2H
Ethyl -CH₃1.1 - 1.3Triplet~7.6 Hz3H
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum will show nine distinct signals corresponding to the nine unique carbon atoms in the molecule.

Carbon AssignmentPredicted δ (ppm)Notes
Aldehyde C=O195 - 198Most downfield signal.
Aromatic C-2 (-OH)160 - 163Attached to oxygen.
Aromatic C-5 (-Et)138 - 142Substituted with ethyl group.
Aromatic C-4135 - 138
Aromatic C-6125 - 128
Aromatic C-1120 - 123Ipso-carbon to aldehyde.
Aromatic C-3117 - 120
Ethyl -CH₂-28 - 32
Ethyl -CH₃15 - 18Most upfield signal.
Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying key functional groups. The intramolecular hydrogen bonding has a pronounced effect on the O-H and C=O stretching frequencies.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3200 - 2800 (broad)O-H StretchPhenolic -OH (H-bonded)
3050 - 3010C-H StretchAromatic
2980 - 2850C-H StretchAliphatic (Ethyl)
2850 & 2750C-H Stretch (Fermi doublet)Aldehyde
1670 - 1650C=O StretchAldehyde (conjugated, H-bonded)
1610, 1580, 1480C=C StretchAromatic Ring
1250 - 1150C-O StretchPhenolic
Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) will show the molecular ion peak and characteristic fragmentation patterns that confirm the structure.

  • Molecular Ion (M⁺˙): The primary peak will be observed at m/z = 150, corresponding to the molecular weight of C₉H₁₀O₂[1][4].

  • Key Fragments:

    • m/z = 149 ([M-H]⁺): Loss of a hydrogen radical from the aldehyde group to form a stable acylium ion. This is often a very prominent peak.

    • m/z = 121 ([M-C₂H₅]⁺): Loss of the ethyl group (29 Da) via benzylic cleavage.

    • m/z = 93: Further loss of carbon monoxide (CO, 28 Da) from the m/z 121 fragment.

MS_Fragmentation mol [C₉H₁₀O₂]⁺˙ m/z = 150 m149 [M-H]⁺ m/z = 149 mol->m149 - H• m121 [M-C₂H₅]⁺ m/z = 121 mol->m121 - •C₂H₅ m93 [M-C₂H₅-CO]⁺ m/z = 93 m121->m93 - CO

Caption: Predicted major fragmentation pathway in EI-MS.

Applications in Research and Development

This compound is not an end-product but rather a valuable building block in synthetic chemistry. Its bifunctional nature (possessing nucleophilic hydroxyl and electrophilic aldehyde groups) allows for diverse subsequent reactions.

  • Precursor for Schiff Base Ligands: The aldehyde group readily condenses with primary amines to form Schiff bases (imines). The resulting N,O-bidentate ligands are fundamental in coordination chemistry for creating metal complexes with applications in catalysis, materials science, and bioinorganic chemistry[20].

  • Intermediate in Fine Chemical Synthesis: It serves as a precursor for more complex molecules. The hydroxyl and aldehyde groups can be independently or sequentially modified to build intricate molecular architectures for pharmaceuticals, agrochemicals, and specialty polymers.

  • Fragrance and Flavor Industry: Substituted benzaldehydes are widely used in the synthesis of fragrances and flavorings[21][22]. While not a direct fragrance itself, it can be a key intermediate for compounds with desirable olfactory properties.

Safety, Handling, and Storage

GHS Hazard Classification

According to aggregated GHS data, this compound is classified with the following hazards:

  • H302: Harmful if swallowed[1][2].

  • H315: Causes skin irritation[1][2].

  • H319: Causes serious eye irritation[1][2].

  • H335: May cause respiratory irritation[1][2].

The signal word is Warning [1].

Recommended Personal Protective Equipment (PPE)

Standard laboratory precautions should be strictly followed when handling this chemical.

  • Engineering Controls: Use only in a well-ventilated area, preferably within a laboratory fume hood[6][23].

  • Eye/Face Protection: Wear chemical safety goggles or glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards[6][24].

  • Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A standard laboratory coat should be worn. Avoid all skin contact[6][23].

Storage and Disposal Guidelines
  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly sealed. Some suppliers recommend storage at 2-8°C[3].

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow the product to enter drains[6].

Conclusion

This compound is a well-defined chemical intermediate with significant potential for synthetic applications. Its preparation via established methods like the Reimer-Tiemann or Duff reactions, though requiring careful optimization, is accessible. A thorough understanding of its spectroscopic properties is essential for reaction monitoring and quality control. Adherence to strict safety protocols is mandatory due to its irritant and harmful nature. This guide provides the foundational knowledge required for researchers to confidently and safely incorporate this versatile building block into their synthetic programs.

References

5-Ethyl-2-hydroxybenzaldehyde molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Ethyl-2-hydroxybenzaldehyde: Synthesis, Characterization, and Applications in Drug Discovery

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (also known as 5-ethylsalicylaldehyde), a pivotal chemical intermediate for researchers, medicinal chemists, and drug development professionals. We will delve into its fundamental properties, robust synthesis protocols, and its significant potential as a scaffold in the design of novel therapeutic agents. The narrative emphasizes the causal reasoning behind methodological choices, ensuring a blend of theoretical knowledge and practical insight.

Molecular Profile and Physicochemical Properties

This compound is an aromatic organic compound featuring a benzene ring substituted with hydroxyl, aldehyde, and ethyl groups. This specific arrangement of functional groups—an ortho-hydroxyaldehyde—makes it a valuable precursor for synthesizing a wide array of heterocyclic compounds and Schiff bases with significant biological activities.

The core physicochemical properties are summarized below, providing essential data for experimental design and computational modeling.

PropertyValueSource(s)
Molecular Formula C₉H₁₀O₂[1][2][3]
Molecular Weight 150.17 g/mol [1][2][3]
CAS Number 52411-35-5[1][2][4]
IUPAC Name This compound[2][4]
Synonyms 5-Ethylsalicylaldehyde, 4-Ethyl-2-formylphenol[3]
Boiling Point 238.1 °C (at 760 mmHg)
Density 1.134 g/cm³
Flash Point 97.2 °C
Appearance Not specified, typically a solid or oil
Spectroscopic Characterization (Predicted)

Accurate characterization is the bedrock of chemical synthesis. While experimental spectra should always be acquired for confirmation, the expected spectroscopic signatures of this compound can be reliably predicted based on its structure and data from the parent compound, salicylaldehyde[5][6][7].

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals:

    • A highly deshielded singlet for the aldehyde proton (-CHO) , typically found around δ 9.8-10.0 ppm.

    • A downfield singlet for the phenolic proton (-OH) , often broad, appearing around δ 11.0 ppm due to intramolecular hydrogen bonding with the adjacent carbonyl group.

    • Three aromatic protons on the substituted ring, appearing as multiplets or distinct doublets and doublet of doublets in the δ 6.9-7.6 ppm region.

    • A quartet representing the methylene protons (-CH₂-) of the ethyl group around δ 2.6 ppm.

    • A triplet for the methyl protons (-CH₃) of the ethyl group around δ 1.2 ppm.

  • ¹³C NMR Spectroscopy: The carbon spectrum will corroborate the structure with signals for:

    • The aldehyde carbonyl carbon (~196 ppm).

    • Aromatic carbons, with the hydroxyl-bearing carbon (~161 ppm) and aldehyde-bearing carbon (~120 ppm) being notable.

    • Signals for the ethyl group's methylene (~28 ppm) and methyl (~15 ppm) carbons.

  • FT-IR Spectroscopy: Infrared spectroscopy will reveal key functional groups:

    • A broad O-H stretching band from the phenolic hydroxyl group, centered around 3000-3400 cm⁻¹.

    • A strong C=O stretching vibration from the aldehyde carbonyl group, appearing around 1650-1670 cm⁻¹. The frequency is lowered from a typical aldehyde C=O stretch due to conjugation with the aromatic ring and intramolecular hydrogen bonding[7].

    • Aldehydic C-H stretching, often visible as two weak bands around 2850 cm⁻¹ and 2750 cm⁻¹[7].

    • C=C stretching vibrations from the aromatic ring in the 1450-1600 cm⁻¹ region.

Synthesis of this compound

The synthesis of substituted salicylaldehydes relies on the ortho-formylation of phenols, an electrophilic aromatic substitution. The hydroxyl group of the phenol is a potent activating and ortho-, para-directing group. To achieve the desired 2-hydroxy-5-ethyl substitution pattern, the starting material is 4-ethylphenol. The challenge lies in selectively introducing the formyl (-CHO) group at the ortho position relative to the hydroxyl group.

Two classical methods are viable: the Reimer-Tiemann reaction and the Duff reaction. The Duff reaction , particularly its modified versions, offers a robust and often more selective route for this specific transformation[1][8][9][10].

Recommended Protocol: Modified Duff Reaction

The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium. The use of anhydrous trifluoroacetic acid (TFA) as the solvent has been shown to provide excellent yields and selectivity for the mono-formylation of 4-substituted phenols[9][10].

Causality of Experimental Choices:

  • Starting Material: 4-ethylphenol is chosen because the ethyl group at the para-position directs the incoming electrophile (the formylating agent) to the available ortho-positions.

  • Reagent: Hexamethylenetetramine (HMTA) serves as a stable, solid source of anhydrous formaldehyde, which ultimately forms the electrophilic iminium ion required for the formylation.

  • Solvent/Catalyst: Anhydrous trifluoroacetic acid (TFA) serves a dual role. It protonates HMTA to initiate the formation of the reactive electrophile and provides a polar, acidic medium to facilitate the electrophilic aromatic substitution. Its anhydrous nature prevents unwanted side reactions.

Experimental Workflow:

Duff_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start 4-Ethylphenol Mix Combine Reactants in TFA Start->Mix HMTA Hexamethylenetetramine (HMTA) HMTA->Mix TFA Anhydrous Trifluoroacetic Acid (TFA) TFA->Mix Vessel Reaction Vessel (Inert Atmosphere) Heat Heat to Reflux (Monitor by TLC) Vessel->Heat Stir Mix->Vessel Charge Quench Acidic Hydrolysis (e.g., aq. HCl) Heat->Quench Cool & Pour Extract Extract with Organic Solvent (e.g., Ethyl Acetate) Quench->Extract Purify Column Chromatography (Silica Gel) Extract->Purify Concentrate Product This compound Purify->Product

Caption: Workflow for the synthesis of this compound via the modified Duff reaction.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 4-ethylphenol (1.0 eq) in anhydrous trifluoroacetic acid, add hexamethylenetetramine (1.0-1.2 eq) portion-wise under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reaction Execution: Heat the resulting mixture to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until consumption of the starting material is observed.

  • Hydrolysis (Workup): After cooling to room temperature, the reaction mixture is carefully poured into a beaker of ice containing aqueous hydrochloric acid (e.g., 4 M HCl). This step hydrolyzes the intermediate imine species to the final aldehyde product.

  • Extraction: The aqueous mixture is transferred to a separatory funnel and extracted multiple times with an organic solvent such as ethyl acetate or dichloromethane.

  • Washing & Drying: The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filtered.

  • Purification: The solvent is removed under reduced pressure (rotary evaporation) to yield the crude product. Final purification is achieved by silica gel column chromatography to afford pure this compound.

Applications in Drug Development & Medicinal Chemistry

The true value of this compound lies in its function as a versatile molecular scaffold. The ortho-hydroxyaldehyde motif is a privileged structure for generating Schiff bases (imines) through condensation with primary amines. These Schiff bases and their subsequent metal complexes are known to exhibit a wide range of biological activities, making them attractive targets for drug discovery programs[11][12][13].

Drug_Discovery_Logic A This compound (Scaffold) B Condensation Reaction (+ Primary Amine R-NH₂) A->B C Schiff Base Derivative (Target Molecule) B->C D Biological Screening C->D E Anticancer Activity (e.g., MAPK Pathway Modulation) D->E F Antimicrobial Activity (e.g., Bacterial/Fungal Inhibition) D->F

Caption: Logical flow from the this compound scaffold to potential therapeutic applications.

Role as a Precursor to Bioactive Schiff Bases

The reaction of this compound with various substituted anilines, aminothiazoles, or other amine-containing moieties yields a library of Schiff base derivatives. The resulting imine (-C=N-) linkage is crucial for the observed biological effects.

Biological ActivityTarget ClassRelevant Findings from Salicylaldehyde AnaloguesSource(s)
Anticancer Cancer Cell Lines (MCF-7, A549, etc.)Induction of apoptosis, disruption of mitochondrial membrane potential, and modulation of key signaling pathways.[11][13][14]
Antimicrobial Gram-positive & Gram-negative Bacteria, FungiInhibition of microbial growth, with activity often enhanced upon complexation with metal ions.[12][15]
Antioxidant Free RadicalsDerivatives exhibit potential for scavenging free radicals, attributed in part to the phenolic hydroxyl group.[16]
Potential Mechanism of Action: Anticancer Activity

For drug development professionals, understanding the mechanism of action is paramount. Research on Schiff bases derived from structurally similar 2-hydroxybenzaldehydes provides compelling evidence for their potential anticancer mechanisms. One key pathway implicated is the Mitogen-Activated Protein Kinase (MAPK) signaling pathway , which is often dysregulated in cancer and controls cell proliferation, differentiation, and apoptosis[11][14].

Studies have shown that certain salicylaldehyde-derived Schiff bases can:

  • Induce Apoptosis: Trigger programmed cell death in cancer cells, a primary goal of chemotherapy.

  • Disrupt Mitochondrial Function: Cause a loss of mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.

  • Modulate Gene Expression: Alter the expression of genes within the MAPK pathway, upregulating pro-apoptotic genes and downregulating pro-survival genes. This suggests a targeted mechanism that could potentially overcome chemoresistance[11][14].

The ethyl group at the 5-position of the title compound can be leveraged to modulate lipophilicity and steric interactions within the target binding site, potentially fine-tuning the potency and selectivity of the resulting drug candidates.

Safety, Handling, and Storage

As with any active chemical reagent, adherence to strict safety protocols is mandatory.

Hazard ClassGHS StatementPictogram
Acute Toxicity H302: Harmful if swallowedH332: Harmful if inhaled
alt text
Skin Irritation H315: Causes skin irritation
alt text
Eye Irritation H319: Causes serious eye irritation
alt text
Respiratory Irritation H335: May cause respiratory irritation
alt text
Reproductive Toxicity H360: May damage fertility or the unborn child
alt text
Aquatic Hazard H411: Toxic to aquatic life with long lasting effects
alt text
Flammability H227: Combustible liquidNo Pictogram

Data sourced from aggregated GHS information.[2][17]

Handling Recommendations:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.

  • Avoid inhalation of vapors and direct contact with skin and eyes.

  • Keep away from heat, sparks, and open flames.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • Recommended storage temperature is often 2-8°C to ensure long-term stability[3].

Conclusion

This compound is more than a simple chemical; it is a strategic building block for the synthesis of complex molecules with significant therapeutic potential. Its well-defined synthesis, characterized by the selective ortho-formylation of 4-ethylphenol, provides a reliable source of this valuable intermediate. For researchers in drug discovery, its utility as a scaffold for generating libraries of Schiff bases offers a promising avenue for developing novel anticancer and antimicrobial agents, particularly through the modulation of critical cellular pathways like MAPK. A thorough understanding of its properties, synthesis, and potential applications is essential for unlocking its full potential in the advancement of medicinal chemistry.

References

A Technical Guide to the Spectroscopic Characterization of 5-Ethyl-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Ethyl-2-hydroxybenzaldehyde, also known as 5-ethylsalicylaldehyde, is a valuable aromatic aldehyde used in the synthesis of specialized polymers, Schiff base ligands, and as a building block in drug discovery. Precise structural confirmation and purity assessment of this compound are paramount for its application in sensitive downstream processes. This technical guide provides an in-depth analysis of the key spectroscopic techniques used for the characterization of this compound: Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Infrared (IR) Spectroscopy. This document synthesizes data from analogous compounds and established spectroscopic principles to serve as a definitive reference for researchers, chemists, and quality control professionals.

Introduction: The Importance of Spectroscopic Verification

In the fields of materials science and pharmaceutical development, the unambiguous identification of chemical structures is the foundation of reliable research. Spectroscopic methods provide a non-destructive "fingerprint" of a molecule, revealing detailed information about its atomic composition and connectivity. For a molecule like this compound (Figure 1), each technique offers a unique piece of the structural puzzle:

  • ¹H NMR Spectroscopy identifies the types of hydrogen environments, their relative numbers, and their proximity to one another.

  • ¹³C NMR Spectroscopy probes the carbon skeleton of the molecule, identifying each unique carbon environment.

  • Infrared (IR) Spectroscopy identifies the functional groups present by measuring their characteristic vibrational frequencies.

This guide will detail the expected spectral features for this compound, explain the rationale behind spectral assignments, and provide standardized protocols for data acquisition.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the following standardized numbering scheme for this compound (C₉H₁₀O₂) will be used throughout this guide.

Figure 1. Structure and numbering of this compound.

Proton (¹H) NMR Spectroscopy

¹H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. The chemical shift (δ), integration, and multiplicity (splitting pattern) of each signal provide a wealth of information.

Experimental Protocol: Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, which is defined as 0.00 ppm.

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. A higher field strength provides better signal dispersion and resolution.

  • Rationale for Solvent Choice: The choice of solvent is critical. In an aprotic solvent like CDCl₃, the phenolic hydroxyl proton (-OH) often appears as a broad singlet. Its chemical shift can be concentration-dependent. In a hydrogen-bond accepting solvent like DMSO-d₆, the -OH signal tends to be sharper and may exhibit coupling to other nearby protons.

Data Interpretation and Spectral Assignment

The ¹H NMR spectrum of this compound is expected to show five distinct sets of signals. The predicted chemical shifts and multiplicities are derived from analysis of salicylaldehyde and its substituted derivatives.[1][2]

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

Assigned Proton(s)Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Notes
H-9 (-CH₃)~ 1.25Triplet (t)3H~ 7.6Coupled to the two H-8 protons.
H-8 (-CH₂)~ 2.65Quartet (q)2H~ 7.6Coupled to the three H-9 protons.
H-3~ 6.95Doublet (d)1H~ 8.4Ortho-coupling to H-4.
H-4~ 7.35Doublet of doublets (dd)1H~ 8.4, ~ 2.2Ortho-coupling to H-3 and meta-coupling to H-6.
H-6~ 7.40Doublet (d)1H~ 2.2Meta-coupling to H-4.
H-7 (CHO)~ 9.85Singlet (s)1H-Aldehyde proton, typically no coupling observed.
-OH~ 11.0Singlet (s), broad1H-Intramolecular H-bond shifts it significantly downfield.

Key Interpretive Insights:

  • Ethyl Group: The classic triplet-quartet pattern is the hallmark of an ethyl group. The quartet at ~2.65 ppm is deshielded by the aromatic ring, while the triplet at ~1.25 ppm is in a typical aliphatic region.

  • Aromatic Region: The three aromatic protons are non-equivalent. The proton ortho to the hydroxyl group (H-3) is the most shielded (~6.95 ppm). The protons H-4 and H-6 are further downfield, with their splitting patterns revealing their positions relative to each other.

  • Aldehyde and Hydroxyl Protons: The aldehyde proton (~9.85 ppm) is highly deshielded due to the electronegativity of the oxygen atom. The phenolic hydroxyl proton is exceptionally deshielded (~11.0 ppm) because of strong intramolecular hydrogen bonding with the adjacent aldehyde's carbonyl oxygen.[1][2] This is a characteristic feature of salicylaldehydes.

Figure 2. Key ¹H-¹H coupling relationships in this compound.

Carbon-13 (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy provides direct information about the carbon framework of a molecule. Proton-decoupled spectra are standard, where each unique carbon atom appears as a single line.

Experimental Protocol: Data Acquisition
  • Methodology: The sample prepared for ¹H NMR can be used directly. ¹³C NMR experiments require a greater number of scans than ¹H NMR due to the low natural abundance of the ¹³C isotope.

  • Instrumentation: A 100 MHz (or higher, corresponding to a 400 MHz ¹H frequency) NMR spectrometer is standard.

  • Rationale: The broad chemical shift range of ¹³C NMR (~0-220 ppm) allows for excellent resolution of individual carbon signals, making it highly diagnostic for structural confirmation.

Data Interpretation and Spectral Assignment

The molecule has nine carbon atoms, all of which are chemically non-equivalent, and thus nine distinct signals are expected in the proton-decoupled ¹³C NMR spectrum. Predicted chemical shifts are based on data for salicylaldehyde and known substituent chemical shift (SCS) effects.[3][4]

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

Assigned Carbon(s)Chemical Shift (δ, ppm)Notes
C-9 (-CH₃)~ 16.0Aliphatic methyl carbon, most upfield signal.
C-8 (-CH₂)~ 28.5Aliphatic methylene carbon.
C-3~ 118.0Aromatic CH carbon, ortho to -OH.
C-1~ 120.5Quaternary aromatic carbon, attached to the aldehyde.
C-6~ 125.0Aromatic CH carbon, ortho to the aldehyde.
C-4~ 132.0Aromatic CH carbon, para to the aldehyde.
C-5~ 138.0Quaternary aromatic carbon, attached to the ethyl group.
C-2~ 160.0Quaternary aromatic carbon, attached to the hydroxyl group.
C-7 (CHO)~ 196.5Aldehyde carbonyl carbon, most downfield signal.

Key Interpretive Insights:

  • Carbonyl Carbon: The aldehyde carbonyl carbon (C-7) is the most deshielded, appearing far downfield around 196.5 ppm, which is highly characteristic.[3]

  • Oxygen-Substituted Carbons: The carbon attached to the hydroxyl group (C-2) is significantly deshielded and appears around 160.0 ppm.

  • Aliphatic Carbons: The ethyl group carbons (C-8 and C-9) are the most shielded, appearing upfield in the typical aliphatic region (< 30 ppm).

  • Aromatic Carbons: The remaining five aromatic carbons appear in the typical range of 118-138 ppm. Quaternary carbons (C-1, C-2, C-5) often have lower signal intensities compared to protonated carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for the rapid identification of functional groups. The absorption of infrared radiation corresponds to the vibrational transitions within a molecule.

Experimental Protocol: Data Acquisition

G cluster_prep Sample Preparation cluster_analysis Analysis Solid Solid Sample (KBr Pellet) FTIR FTIR Spectrometer Solid->FTIR Liquid Liquid Sample (Neat Film) Liquid->FTIR Spectrum Acquire Spectrum (4000-400 cm⁻¹) FTIR->Spectrum Analysis Data Analysis (Peak Identification) Spectrum->Analysis

Figure 3. General workflow for IR spectrum acquisition.

  • Sample Preparation: For a solid sample, the KBr (potassium bromide) pellet method is common. A small amount of the sample is finely ground with dry KBr and pressed into a transparent disk. Alternatively, for a liquid or low-melting solid, a thin film can be prepared between two salt (NaCl or KBr) plates.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Rationale: The FTIR technique provides high sensitivity and rapid data acquisition. The choice of sample preparation depends on the physical state of the compound. The KBr pellet method is ideal for minimizing background interference for solid samples.

Data Interpretation and Spectral Assignment

The IR spectrum is dominated by the characteristic vibrations of the hydroxyl, aldehyde, and substituted aromatic functionalities. The assignments below are based on well-established correlation tables and spectra of analogous compounds like 5-chlorosalicylaldehyde.[2][5][6]

Table 3: Predicted IR Absorption Frequencies for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
~ 3200O-H Stretch (H-bonded)Phenolic -OHBroad, Strong
~ 3050C-H StretchAromatic C-HMedium
2965, 2870C-H StretchAliphatic C-H (Ethyl)Medium
~ 2850, ~ 2750C-H Stretch (Fermi doublet)Aldehyde C-HMedium-Weak
~ 1665C=O StretchAldehyde C=OStrong, Sharp
~ 1600, ~ 1480C=C StretchAromatic RingMedium-Strong
~ 830C-H Bend (out-of-plane)1,2,4-Trisubstituted RingStrong

Key Interpretive Insights:

  • O-H Stretch: A very broad and strong absorption centered around 3200 cm⁻¹ is the most prominent feature, confirming the presence of a hydrogen-bonded hydroxyl group. The intramolecular H-bond to the carbonyl group causes this significant broadening and shift to lower frequency compared to a "free" OH (~3600 cm⁻¹).[6]

  • C=O Stretch: A strong, sharp peak around 1665 cm⁻¹ is characteristic of the aldehyde carbonyl group. Its frequency is lowered from a typical aldehyde (~1725 cm⁻¹) due to conjugation with the aromatic ring and the intramolecular hydrogen bond.

  • Aldehyde C-H Stretch: Two medium peaks, often called a Fermi doublet, are typically observed around 2850 cm⁻¹ and 2750 cm⁻¹, which are diagnostic for the C-H bond of an aldehyde.

  • Aromatic Substitution: A strong band around 830 cm⁻¹ is characteristic of the out-of-plane C-H bending for a 1,2,4-trisubstituted benzene ring, providing direct evidence of the substitution pattern.

Conclusion: An Integrated Spectroscopic Profile

The collective data from ¹H NMR, ¹³C NMR, and IR spectroscopy provide a comprehensive and self-validating confirmation of the structure of this compound. The ¹H NMR confirms the presence and connectivity of the ethyl group and the specific substitution pattern on the aromatic ring. The ¹³C NMR validates the carbon count and identifies the highly deshielded carbonyl and hydroxyl-bearing carbons. Finally, the IR spectrum provides unmistakable evidence for the key hydroxyl and aldehyde functional groups and their interaction via intramolecular hydrogen bonding. By using these three methods in concert, researchers and drug development professionals can ensure the identity, purity, and structural integrity of this important chemical intermediate with the highest degree of confidence.

References

An In-depth Technical Guide to the Solubility of 5-Ethyl-2-hydroxybenzaldehyde in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 5-Ethyl-2-hydroxybenzaldehyde, a key intermediate in various synthetic pathways. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the theoretical underpinnings of its solubility and presents a robust experimental framework for its quantitative determination. Given the scarcity of published quantitative solubility data for this specific compound, this guide focuses on providing a detailed, field-proven methodology to empower researchers to generate reliable and reproducible solubility data in their own laboratory settings.

Introduction: The Significance of Solubility for this compound

This compound, a derivative of salicylaldehyde, possesses a unique combination of functional groups—a phenolic hydroxyl group, an aldehyde, and an ethyl substituent on the aromatic ring. This structure imparts specific polarity and hydrogen bonding capabilities that dictate its behavior in various solvent systems. Understanding its solubility is not merely an academic exercise; it is a critical parameter for:

  • Reaction Optimization: Ensuring the compound is sufficiently dissolved in a reaction medium is paramount for achieving optimal reaction kinetics and yield.

  • Purification and Crystallization: The selection of appropriate solvent systems for crystallization is directly dependent on the differential solubility of the compound and its impurities at various temperatures.

  • Formulation Development: In pharmaceutical and materials science applications, solubility is a key determinant of bioavailability and the ability to create homogeneous formulations.

  • Analytical Method Development: Techniques such as High-Performance Liquid Chromatography (HPLC) require the analyte to be fully dissolved in the mobile phase.

Theoretical Framework: Predicting Solubility Behavior

The solubility of an organic compound is governed by the principle of "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces between the solute (this compound) and the solvent.

The key molecular features of this compound influencing its solubility are:

  • Polar Functional Groups: The hydroxyl (-OH) and aldehyde (-CHO) groups are polar and capable of forming hydrogen bonds. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the carbonyl oxygen of the aldehyde group can act as a hydrogen bond acceptor.

  • Aromatic Ring: The benzene ring is largely nonpolar and can participate in π-π stacking interactions.

  • Ethyl Group: The ethyl (-CH₂CH₃) group is a nonpolar, hydrophobic moiety that contributes to the compound's solubility in less polar solvents.

Based on these features, a qualitative prediction of solubility in various solvent classes can be made:

  • Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can act as both hydrogen bond donors and acceptors. The hydroxyl and aldehyde groups of this compound will interact favorably with these solvents. However, the nonpolar ethyl group and the aromatic ring will limit its solubility, particularly in water. The calculated Log10 of water solubility (log10WS) is -2.06, indicating low aqueous solubility.[1]

  • Polar Aprotic Solvents (e.g., acetone, ethyl acetate, DMSO, DMF): These solvents have polar functional groups but lack acidic protons. They can act as hydrogen bond acceptors, interacting with the hydroxyl group of the solute. Solvents like DMSO and DMF are highly polar and are generally excellent solvents for a wide range of organic compounds. Palladium complexes of substituted salicylaldehydes have been shown to be soluble in DMF and DMSO.[2]

  • Nonpolar Solvents (e.g., hexane, toluene): These solvents primarily interact through weak van der Waals forces. The nonpolar ethyl group and the aromatic ring of this compound will favor solubility in these solvents. Toluene, being aromatic, can also engage in π-π stacking with the solute's benzene ring. However, the polar hydroxyl and aldehyde groups will limit its solubility in highly nonpolar solvents like hexane.

The following diagram illustrates the key intermolecular forces at play:

cluster_Solvent Solvent Types Solute This compound PolarProtic Polar Protic (e.g., Ethanol) Solute->PolarProtic H-Bonding (Donor & Acceptor) Dipole-Dipole PolarAprotic Polar Aprotic (e.g., Acetone) Solute->PolarAprotic H-Bonding (Acceptor) Dipole-Dipole Nonpolar Nonpolar (e.g., Toluene) Solute->Nonpolar van der Waals π-π Stacking (with Toluene)

Caption: Intermolecular forces governing solubility.

Quantitative Solubility Data: A Comparative Perspective

The following table presents hypothetical, yet realistic, solubility data for this compound to illustrate how experimentally determined values should be presented. These values are estimated based on chemical principles and comparison with related structures.

Solvent ClassSolventPolarity IndexSolubility at 25°C ( g/100 mL) (Hypothetical)
Polar Protic Water10.2< 0.1
Methanol5.115 - 25
Ethanol4.310 - 20
Polar Aprotic DMSO7.2> 50
Acetone5.130 - 45
Ethyl Acetate4.420 - 35
Nonpolar Dichloromethane3.115 - 25
Toluene2.45 - 10
Hexane0.1< 1

Experimental Protocol: Quantitative Determination of Solubility

The following protocol details the equilibrium solubility (shake-flask) method, a gold-standard technique for determining thermodynamic solubility.[4] This is coupled with UV-Visible spectroscopy for quantification, leveraging the chromophoric nature of the aromatic aldehyde.

Materials and Equipment
  • This compound (analytical grade, >98% purity)

  • Selected solvents (HPLC grade or equivalent)

  • Analytical balance (± 0.1 mg accuracy)

  • Scintillation vials (20 mL) with PTFE-lined caps

  • Thermostatic shaker or orbital shaker in a temperature-controlled incubator

  • Syringes (glass, appropriate volume)

  • Syringe filters (0.22 µm, solvent-compatible, e.g., PTFE or nylon)

  • Volumetric flasks (Class A)

  • Micropipettes

  • UV-Vis spectrophotometer and quartz cuvettes

Experimental Workflow Diagram

start Start prep_stock Prepare Calibration Standards start->prep_stock add_excess Add Excess Solute to Solvent in Vials start->add_excess uv_calib Generate UV-Vis Calibration Curve (Absorbance vs. Concentration) prep_stock->uv_calib calculate Calculate Concentration using Calibration Curve uv_calib->calculate Beer-Lambert Law equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with shaking) add_excess->equilibrate sample Withdraw Supernatant equilibrate->sample filter Filter through 0.22 µm Syringe Filter sample->filter dilute Dilute Filtrate if Necessary filter->dilute uv_measure Measure Absorbance of Sample dilute->uv_measure uv_measure->calculate end End: Report Solubility (g/100mL or mol/L) calculate->end

Caption: Workflow for Shake-Flask Solubility Determination.

Step-by-Step Methodology

Part A: Preparation of Calibration Curve

  • Stock Solution Preparation: Accurately weigh approximately 50 mg of this compound and dissolve it in a 50 mL volumetric flask with the chosen solvent. This creates a stock solution of approximately 1 mg/mL.

  • Serial Dilutions: Perform a series of dilutions from the stock solution to prepare at least five calibration standards of known concentrations. The concentration range should bracket the expected solubility.

  • UV-Vis Measurement: For each standard, measure the absorbance at the wavelength of maximum absorbance (λmax). Aromatic aldehydes typically exhibit a π→π* transition at a lower wavelength and a weaker n→π* transition around 270-300 nm.[5] Determine the λmax by scanning a mid-range concentration standard.

  • Plot Calibration Curve: Plot absorbance versus concentration. The data should be linear and pass through the origin. Perform a linear regression to obtain the equation of the line (y = mx + c), where 'm' is the slope (extinction coefficient) and 'c' is the y-intercept. The R² value should be > 0.99 for a valid calibration.

Part B: Sample Preparation and Analysis

  • Preparation of Saturated Solution: To a series of vials (in triplicate for each solvent), add a fixed volume of solvent (e.g., 5 mL). Add an excess amount of this compound to each vial, ensuring a visible amount of undissolved solid remains at the bottom. This is crucial to confirm that equilibrium with the solid phase is achieved.

  • Equilibration: Seal the vials tightly and place them in a thermostatic shaker set to the desired temperature (e.g., 25°C). Allow the samples to equilibrate for a sufficient time (typically 24 to 48 hours) to ensure the dissolution has reached a thermodynamic equilibrium.

  • Sampling and Filtration: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe. Immediately attach a 0.22 µm syringe filter and dispense the clear, particle-free filtrate into a clean vial. This step is critical to separate the dissolved solute from any undissolved solid.

  • Dilution and Measurement: If the solution is highly concentrated, perform an accurate dilution with the same solvent to bring the absorbance into the linear range of the calibration curve. Measure the absorbance of the final solution at the predetermined λmax.

  • Calculation of Solubility:

    • Use the calibration curve equation to calculate the concentration of the diluted sample: Concentration = (Absorbance - y-intercept) / slope.

    • Account for the dilution factor to determine the concentration of the original saturated solution.

    • Express the final solubility in desired units, such as g/100 mL or mol/L.

Self-Validating System and Trustworthiness

This protocol incorporates several self-validating checks to ensure the trustworthiness of the results:

  • Visual Confirmation of Excess Solid: Ensures that the solution is truly saturated.

  • Triplicate Measurements: Allows for the calculation of mean and standard deviation, providing a measure of precision.

  • Linearity of Calibration Curve (R² > 0.99): Confirms that the Beer-Lambert law is obeyed in the concentration range of interest.

  • Equilibration Time Study (Optional but Recommended): Analyzing samples at different time points (e.g., 24, 48, 72 hours) can confirm that equilibrium has been reached when the solubility value no longer changes over time.

Safety and Handling

This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[6][7] Standard laboratory safety precautions must be followed:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for the specific compound and all solvents used before commencing any work.

Conclusion

This guide provides a robust framework for understanding and quantitatively determining the solubility of this compound. By combining a strong theoretical foundation with a detailed, validated experimental protocol, researchers are equipped to generate the high-quality solubility data essential for advancing their work in synthesis, formulation, and analysis. The principles and methodologies outlined herein are broadly applicable to a wide range of organic compounds, serving as a valuable resource for the scientific community.

References

A Technical Guide to the Potential Biological Activities of 5-Ethyl-2-hydroxybenzaldehyde and Related Salicylaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract: The 2-hydroxybenzaldehyde (salicylaldehyde) scaffold is a cornerstone in medicinal chemistry, prized for its versatile reactivity and prevalence in biologically active molecules. The dual functionality of the hydroxyl and aldehyde groups provides a reactive platform for synthesizing a diverse array of derivatives, including Schiff bases and hydrazones, which have demonstrated significant therapeutic potential. While direct research on 5-Ethyl-2-hydroxybenzaldehyde derivatives is nascent, this guide extrapolates their potential by conducting an in-depth review of the well-established biological activities of structurally related salicylaldehyde analogs. We will explore the anticancer, antimicrobial, and antioxidant properties of this compound class, grounding our analysis in mechanistic insights and structure-activity relationships. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing not only a synthesis of current knowledge but also detailed experimental protocols and data to catalyze further investigation into this promising chemical space.

The Salicylaldehyde Scaffold: A Privileged Framework in Drug Discovery

The salicylaldehyde molecule is characterized by a benzene ring substituted with a hydroxyl (-OH) group and an aldehyde (-CHO) group in the ortho position. This specific arrangement is critical to its chemical reactivity and biological activity. The hydroxyl group can act as a hydrogen bond donor, while the aldehyde group is a key site for nucleophilic attack, most notably in the formation of Schiff bases (imines) through condensation with primary amines.[1] This reaction is a facile and efficient method for generating molecular diversity.

Further modifications can be made at various positions on the aromatic ring (C3, C4, C5, and C6) to modulate the molecule's physicochemical properties, such as lipophilicity, electronic character, and steric profile. The introduction of an ethyl group at the C5 position, as in this compound, is expected to increase lipophilicity, which can significantly influence membrane permeability and target engagement.

General Synthesis of Salicylaldehyde Derivatives

The creation of diverse salicylaldehyde libraries often begins with substitution reactions on the core ring, followed by derivatization of the aldehyde group. A common and powerful strategy is the synthesis of Schiff bases.

cluster_reactants Reactants cluster_process Process cluster_workup Work-up & Purification Salicylaldehyde This compound in Ethanol Mix Mix & Stir Salicylaldehyde->Mix Amine Primary Amine (e.g., Aniline derivative) Amine->Mix Acid Add Catalytic Acid (e.g., Acetic Acid) Mix->Acid 1 Reflux Reflux (Monitor by TLC) Acid->Reflux 2 Cool Cool to RT Reflux->Cool 3 Filter Filter Precipitate Cool->Filter 4 Recrystallize Recrystallize (e.g., from Ethanol) Filter->Recrystallize 5 Product Final Schiff Base Product Recrystallize->Product

Caption: General workflow for synthesizing Schiff base derivatives.

Anticancer Activity: Targeting Malignant Cells

Derivatives of 2-hydroxybenzaldehyde, particularly Schiff bases and hydrazones, have emerged as promising candidates for anticancer drug development.[2] Their mechanisms often involve inducing apoptosis, disrupting cell cycle progression, and inhibiting key signaling pathways crucial for cancer cell survival.

Mechanism of Action: Modulation of MAPK Signaling

One of the key pathways implicated in the anticancer effect of salicylaldehyde derivatives is the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. Studies on certain Schiff bases have shown that they can induce apoptosis in cancer cells, such as the MCF-7 breast cancer line, by modulating this pathway.[2][3] Treatment can lead to an increase in the sub-G0/G1 cell population, a hallmark of apoptosis, and disruption of the mitochondrial membrane potential.[3] This suggests that the compounds may trigger the intrinsic apoptotic pathway. Gene expression analysis has revealed that these derivatives can upregulate pro-apoptotic genes and downregulate anti-apoptotic genes within the MAPK pathway.[2]

MAPK_Pathway Derivative Salicylaldehyde Derivative ERK ERK Derivative->ERK Modulates Mitochondria Mitochondrial Dysfunction Derivative->Mitochondria Induces Receptor Cell Surface Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibition Apoptosis Apoptosis Mitochondria->Apoptosis

Caption: Postulated modulation of the MAPK pathway by salicylaldehyde derivatives.

In Vitro Cytotoxicity Data

The cytotoxic potential of these compounds is typically evaluated against a panel of human cancer cell lines using assays like the MTT or neutral red uptake assay.[2][4] The half-maximal inhibitory concentration (IC50) is a key metric for potency.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
Salicylaldehyde Hydrazone5-Methoxy-substitutedK-562 (Leukemia)< 1[5]
Salicylaldehyde Hydrazone5-Bromo-substitutedHL-60 (Leukemia)< 1[5]
Benzyloxybenzaldehyde2-(benzyloxy)benzaldehydeHL-60 (Leukemia)1-10[6]
DihydroxybenzohydrazideN-[(4-nitrophenyl)methylidene]LN-229 (Glioblastoma)0.77[4]
Experimental Protocol: MTT Cytotoxicity Assay

This protocol provides a reliable method for assessing the effect of compounds on cancer cell viability by measuring the metabolic activity of mitochondria.

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium (e.g., DMEM with 10% FBS). Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours under the same conditions.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Antimicrobial & Antifungal Activities

The salicylaldehyde scaffold is also a fertile ground for the discovery of novel antimicrobial agents. Derivatives have shown efficacy against a range of pathogens, including Gram-positive and Gram-negative bacteria, mycobacteria, and fungi.[7][8]

Mechanism of Action: Antiaflatoxigenic Activity

Beyond direct antimicrobial effects, some benzaldehyde derivatives exhibit specialized activity. For instance, certain derivatives can inhibit the production of aflatoxin B1 (AFB1), a potent mycotoxin produced by the fungus Aspergillus flavus.[9] This antiaflatoxigenic activity is achieved not by killing the fungus but by downregulating the expression of key genes in the aflatoxin biosynthesis pathway.[9] Studies have shown significant, dose-dependent suppression of the regulatory genes aflR, laeA, and veA.[9] This targeted approach minimizes the risk of resistance development compared to broad-spectrum fungicides.

In Vitro Antimicrobial Data

The effectiveness of antimicrobial compounds is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microbe.

Compound ClassDerivative ExampleMicroorganismMIC (µmol/L)Reference
Sulfonamide Schiff Base4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamideM. kansasii1-4[7]
Sulfonamide Benzamide5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamideS. aureus (MRSA)15.62-31.25[7][8]
2-hydroxy benzyl hydrazideCompound C-7S. aureus> Ciprofloxacin[10]
2-hydroxy benzyl hydrazideCompound C-7E. coli> Ciprofloxacin[10]
Experimental Protocol: Broth Microdilution for MIC Determination

This is the gold-standard method for determining the MIC of an antimicrobial agent.

  • Prepare Inoculum: Culture the microbial strain (e.g., S. aureus) overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton Broth) to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth, typically starting from a concentration of 256 µg/mL down to 0.5 µg/mL.

  • Inoculation: Add 50 µL of the standardized inoculum to each well containing 50 µL of the diluted compound, bringing the final volume to 100 µL.

  • Controls: Include a positive control well (broth + inoculum, no compound) to confirm microbial growth and a negative control well (broth only) to check for sterility.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be confirmed by measuring the optical density at 600 nm.

Antioxidant Activity

Phenolic compounds, including salicylaldehyde derivatives, are well-known for their antioxidant properties.[11] This activity is primarily due to their ability to scavenge free radicals, which are implicated in numerous diseases, including cancer, neurodegenerative disorders, and inflammation.

Mechanism of Action: Free Radical Scavenging

The antioxidant capacity of these molecules stems from the phenolic hydroxyl group. It can donate a hydrogen atom to a free radical, thereby neutralizing it and terminating the damaging chain reaction. The resulting phenoxy radical is stabilized by resonance, making the parent molecule an effective radical scavenger. The presence and position of other substituents on the benzene ring can further enhance this activity.

In Vitro Antioxidant Data

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate radical scavenging ability, with results often expressed as an IC50 value (the concentration required to scavenge 50% of DPPH radicals).

CompoundIC50 (µg/mL)Reference
2-hydroxy benzyl hydrazide (C-7)81.28[10]
2-hydroxy benzyl hydrazide (C-2)85.64[10]
3,4,5-trihydroxybenzaldehydeSignificantly more active than BHA/BHT[12]
Ascorbic Acid (Standard)30.20[10]
Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a straightforward and rapid spectrophotometric method for assessing antioxidant activity.

  • Prepare Solutions: Create a stock solution of the test compound in methanol or ethanol. Prepare a 0.1 mM solution of DPPH in the same solvent. The DPPH solution should have a deep violet color.

  • Assay Setup: In a 96-well plate or cuvettes, add various concentrations of the test compound.

  • Reaction Initiation: Add the DPPH solution to each well/cuvette to start the reaction. The total volume should be consistent (e.g., 200 µL). Include a control containing only the solvent and DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm. The violet color of the DPPH radical will fade in the presence of an antioxidant.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100. Plot the percentage of scavenging against the compound concentration to determine the IC50 value.

Structure-Activity Relationship (SAR) Insights

The biological activity of salicylaldehyde derivatives is highly dependent on the nature and position of substituents on the aromatic ring.[13]

  • Hydroxyl Group: The ortho-hydroxyl group is often crucial for activity, participating in hydrogen bonding with target enzymes or receptors and contributing to radical scavenging.

  • Aldehyde Group: This serves as a versatile chemical handle for creating Schiff bases and other derivatives, which are often more potent than the parent aldehyde.

  • Ring Substituents:

    • Halogens (Cl, Br): Introduction of halogens at the C5 position can enhance both antimicrobial and anticancer activity, likely by increasing lipophilicity and acting as a good leaving group or interaction site.[5][7]

    • Methoxy (-OCH₃) Groups: Methoxy substitution has been shown to significantly increase activity against certain cancer cell lines.[5]

    • Ethyl (-CH₂CH₃) Group: The presence of a 5-ethyl group is predicted to increase lipophilicity. This could enhance the compound's ability to cross biological membranes, potentially leading to improved bioavailability and cellular uptake, which may boost anticancer and antimicrobial efficacy.

SAR cluster_scaffold Salicylaldehyde Scaffold cluster_points Key Modification Points & Effects Scaffold P1 Position 1 (-OH) - H-bonding - Radical Scavenging P2 Position 2 (-CHO) - Schiff Base Formation - Pharmacophore Handle P5 Position 5 (-Ethyl) - Increases Lipophilicity - May enhance membrane permeability PX Other Positions (3, 4, 6) - Site for Halogens, Methoxy, etc. - Fine-tunes electronic properties

References

A Technical Guide to 5-Ethyl-2-hydroxybenzaldehyde: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as an in-depth technical guide for researchers, scientists, and professionals in drug development on the chemical compound 5-Ethyl-2-hydroxybenzaldehyde. We will explore its fundamental properties, viable synthetic routes, and its significant potential as a building block in medicinal chemistry.

Introduction and Nomenclature

This compound, a substituted salicylaldehyde, is an aromatic organic compound that holds considerable promise as a precursor in the synthesis of various high-value molecules.[1][2] Its structure, featuring a hydroxyl group positioned ortho to an aldehyde on an ethyl-substituted benzene ring, provides a unique scaffold for creating complex derivatives. This arrangement is pivotal for the synthesis of chelating agents, heterocyclic compounds, and Schiff bases, many of which exhibit interesting biological activities.[3][4]

Correctly identifying this compound is crucial for unambiguous scientific communication. The primary identifier is its CAS Number: 52411-35-5 .[5][6] Researchers may encounter several synonyms in literature and chemical catalogs:

  • 4-Ethyl-2-formylphenol

  • 5-Ethylsalicylaldehyde

  • 5-ETHYL-2-HYDROXYBENZENECARBALDEHYDE[7]

For the remainder of this guide, we will primarily use the IUPAC name, this compound.

Physicochemical and Spectroscopic Profile

A comprehensive understanding of a compound's properties is essential for its effective use in experimental design. The key physicochemical and computational data for this compound are summarized below.

Table 1: Physicochemical Properties and Computed Data
PropertyValueSource(s)
Identifiers
CAS Number52411-35-5[5][6][7]
IUPAC NameThis compound[5]
Molecular Properties
Molecular FormulaC₉H₁₀O₂[5][7]
Molecular Weight150.17 g/mol [5][7]
Computed Properties
XLogP32.4[5]
Hydrogen Bond Donors1[7]
Hydrogen Bond Acceptors2[7]
Rotatable Bonds2[7]
TPSA37.3 Ų[7]
Physical Properties
Storage Temperature2-8°C (Sealed in dry conditions)[7]
Spectroscopic Characterization
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals. The aldehyde proton (-CHO) will appear as a singlet far downfield, typically around δ 9.9 ppm.[10] The phenolic hydroxyl proton (-OH) will also be a singlet, often further downfield (δ 11.0 ppm or higher) due to strong intramolecular hydrogen bonding with the adjacent carbonyl oxygen.[10] The aromatic protons will present as a multiplet system, and the ethyl group will show a characteristic quartet and triplet pattern.

  • ¹³C NMR: The carbon spectrum will feature a signal for the aldehyde carbonyl carbon around δ 196 ppm.[11] Aromatic carbons will resonate in the δ 117-162 ppm range, and the two signals of the ethyl group will appear upfield.

  • FT-IR: The infrared spectrum will be characterized by a broad O-H stretching band due to the hydroxyl group. A strong, sharp peak corresponding to the C=O stretch of the aldehyde will be prominent, typically around 1660-1680 cm⁻¹. C-H stretching from the aromatic ring and the ethyl group, as well as aromatic C=C stretching bands, will also be observable.[8]

Synthesis of this compound

The synthesis of substituted salicylaldehydes is a cornerstone of organic chemistry. The target molecule, this compound, can be synthesized via the ortho-formylation of its precursor, 4-ethylphenol. Several classical and modern methods are applicable.

Overview of Synthetic Strategies
  • Duff Reaction: This reaction employs hexamine as the formylating agent in an acidic medium. It is particularly effective for phenols with electron-donating substituents, directing the formylation primarily to the ortho position.[12][13] A modified Duff reaction using trifluoroacetic acid as the solvent has been shown to be effective for the selective mono-formylation of 4-substituted phenols.[14][15]

  • Reimer-Tiemann Reaction: This classic method uses chloroform and a strong base to generate a dichlorocarbene intermediate, which then reacts with a phenoxide to introduce the aldehyde group, predominantly at the ortho position.[16][17][18] The reaction is typically performed in a biphasic system and can be highly exothermic.[16][19]

  • Magnesium Chloride-Mediated Formylation: A more modern and highly regioselective method involves the use of paraformaldehyde in the presence of magnesium chloride and a tertiary amine like triethylamine.[20][21] This method offers high yields for ortho-formylation and proceeds under relatively mild conditions, making it a preferred choice for many applications.[20][22]

Recommended Synthetic Workflow: MgCl₂-Mediated Ortho-Formylation

This protocol is adapted from established procedures for the selective ortho-formylation of phenols and represents a reliable and high-yield approach.[20][21][22] The causality for this choice rests on the method's high regioselectivity, which avoids the formation of the para-isomer, and its use of less hazardous reagents compared to the Reimer-Tiemann reaction.

G cluster_prep Preparation & Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Isolation cluster_purification Purification A 1. Purge Reaction Flask with Argon B 2. Add MgCl₂ and Paraformaldehyde C 3. Add Dry Solvent (e.g., Acetonitrile or THF) D 4. Add Triethylamine (Et₃N) E 5. Add 4-Ethylphenol (Substrate) F 6. Heat Mixture to Reflux (e.g., 75-85°C) E->F Initiate Heating G 7. Monitor Reaction (TLC, 2-4 hours) F->G Maintain Reflux H 8. Cool to Room Temp & Add Ether G->H Reaction Complete I 9. Acidic Wash (1N HCl) J 10. Aqueous Wash (Water/Brine) K 11. Dry Organic Layer (e.g., MgSO₄) L 12. Evaporate Solvent (Rotary Evaporator) K->L Isolate Organic Phase M 13. Purify Crude Product (Column Chromatography or Distillation) L->M Crude Product N Final Product: This compound M->N Pure Product SchiffBase aldehyde This compound product Schiff Base Derivative aldehyde->product amine Primary Amine (R-NH₂) amine->product reagents Solvent (e.g., Ethanol) Catalytic Acid (optional) reagents->product Condensation (Reflux)

References

Safety, toxicity, and handling information for 5-Ethyl-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safety, Toxicity, and Handling of 5-Ethyl-2-hydroxybenzaldehyde

Introduction

This compound is an aromatic organic compound that serves as a valuable intermediate in the synthesis of more complex molecules in pharmaceutical and chemical research. Its bifunctional nature, possessing both a reactive aldehyde group and a phenolic hydroxyl group, makes it a versatile building block. However, these same functional groups contribute to its inherent chemical reactivity and associated biological hazards. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the safety, toxicity, and proper handling procedures for this compound to ensure its safe and effective use in a laboratory setting.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of a substance is foundational to its safe handling. These properties can predict its behavior under various laboratory conditions and inform appropriate storage and handling protocols.

PropertyValueSource
Molecular Formula C₉H₁₀O₂PubChem[1], ChemScene[2]
Molecular Weight 150.17 g/mol PubChem[1], ChemScene[2]
CAS Number 52411-35-5PubChem[1], ChemScene[2]
Appearance Not explicitly stated; related benzaldehydes are often colorless to yellowish liquids or solids.
Boiling Point 238.1 °C at 760 mmHgGuidechem[3]
Flash Point 97.2 °CGuidechem[3]
Density 1.134 g/cm³Guidechem[3]
Storage Temperature 2-8°C, sealed in a dry place.ChemScene[2], ChemicalBook[4]
InChIKey XSTCLZHMZASDDK-UHFFFAOYSA-NPubChem[1]

Toxicological Profile and Hazard Identification

This compound is classified as a hazardous substance. Its toxicity is primarily associated with its irritant properties and acute oral toxicity. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of its hazards.

GHS Classification
  • Pictogram:

    • GHS07 (Exclamation Mark)

  • Signal Word: Warning[1][4]

  • Hazard Statements: [1][5]

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Hazard Classes: [1]

    • Acute Toxicity, Oral: Category 4

    • Skin Corrosion/Irritation: Category 2

    • Serious Eye Damage/Eye Irritation: Category 2A

    • Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation: Category 3

Mechanistic Insights into Toxicity

The toxicological properties of this compound can be attributed to its functional groups:

  • Aldehyde Group: Aldehydes are electrophilic and can react with nucleophilic groups in biological macromolecules, such as proteins and DNA. This reactivity can lead to cellular damage and trigger inflammatory responses, contributing to its irritant effects on the skin, eyes, and respiratory tract.

  • Phenolic Hydroxyl Group: Phenolic compounds can be corrosive and are known to cause skin and eye irritation. The hydroxyl group can also participate in redox cycling, potentially leading to the generation of reactive oxygen species (ROS) and oxidative stress within cells.

Safe Handling and Exposure Control

Given the identified hazards, a systematic approach to controlling exposure is essential. This is best achieved by implementing the hierarchy of controls.

HierarchyOfControls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Not Feasible) Substitution Substitution (Consider less hazardous alternatives if possible) Elimination->Substitution Engineering Engineering Controls (Fume Hood, Ventilated Enclosure) Substitution->Engineering Administrative Administrative Controls (SOPs, Training, Labeling) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE

Caption: Hierarchy of controls for managing exposure risks.

Engineering Controls
  • Ventilation: All work with this compound, especially when handling the solid or creating solutions, should be conducted in a well-ventilated area. A certified chemical fume hood is the preferred engineering control to minimize inhalation of dust or vapors.[7][8]

Administrative Controls
  • Standard Operating Procedures (SOPs): Laboratories must develop and implement detailed SOPs for the use of this compound. These should cover all aspects from receipt and storage to use and disposal.

  • Training: All personnel handling the compound must be thoroughly trained on its hazards, safe handling procedures, emergency protocols, and the correct use of PPE.

  • Labeling: Containers must be clearly labeled with the chemical name and all relevant GHS hazard warnings.[9]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with engineering and administrative controls. The minimum required PPE includes:

  • Eye and Face Protection: Chemical splash goggles are mandatory.[10] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[10][11]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves are required. Disposable nitrile gloves are generally suitable for incidental contact.[10] For prolonged handling or immersion, consult the glove manufacturer's resistance guide. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[12]

    • Lab Coat: A flame-resistant lab coat with long sleeves, buttoned, is required to protect street clothes and skin.[11][13]

  • Footwear: Closed-toe, closed-heel shoes constructed of a non-porous material must be worn in the laboratory.[11][13]

  • Respiratory Protection: Respiratory protection is generally not required when working within a functional chemical fume hood. If engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator may be necessary.[13][14]

Storage and Disposal

Proper storage and waste management are critical to maintaining a safe laboratory environment.

Storage
  • Store in a cool, dry, and well-ventilated place, away from sources of ignition.[7][15]

  • Keep containers tightly closed to prevent contamination and potential release.[7][8]

  • The recommended storage temperature is between 2-8°C.[2][4]

  • Incompatible Materials: Store separately from strong oxidizing agents and strong bases.[7][8]

Disposal

This compound and its containers must be disposed of as hazardous waste.[9][16]

  • Waste Segregation: Do not mix with non-hazardous waste. Collect in a designated, properly labeled hazardous waste container.[9]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name.[9]

  • Disposal Protocol: Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed contractor.[9]

  • Prohibition: Never dispose of this chemical down the drain or in the regular trash.[9]

Emergency Procedures and First Aid

Immediate and appropriate action is crucial in the event of an exposure.

First-Aid Measures
  • Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[7][8]

  • Skin Contact: In case of skin contact, immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[7][8] If skin irritation persists, seek medical attention.[7]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do.[7][8] Seek immediate medical attention.

  • Ingestion: If swallowed, do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and show the safety data sheet to the medical professional.[17]

Accidental Release Measures
  • Evacuation: Evacuate non-essential personnel from the spill area.

  • Ventilation: Ensure adequate ventilation.

  • Containment: Prevent the spill from entering drains or waterways.[17]

  • Cleanup: For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite). Place the absorbed material into a suitable, sealed container for hazardous waste disposal.[15][17]

  • PPE: All personnel involved in the cleanup must wear appropriate PPE, as described in Section 3.3.

Conclusion

This compound is a useful chemical intermediate that can be handled safely by adhering to established safety protocols. Its primary hazards—acute oral toxicity and irritation to the skin, eyes, and respiratory system—are well-defined and manageable through the consistent application of engineering controls, administrative procedures, and the correct use of personal protective equipment. By integrating the principles outlined in this guide into routine laboratory practice, researchers can mitigate the risks and harness the utility of this compound for scientific advancement.

References

Natural occurrence and sources of substituted hydroxybenzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Natural Occurrence and Sources of Substituted Hydroxybenzaldehydes

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Aromatic World of Hydroxybenzaldehydes

Substituted hydroxybenzaldehydes represent a class of organic compounds characterized by a benzene ring functionalized with both a hydroxyl (-OH) and a formyl (-CHO) group, along with other substitutions, typically methoxy groups (-OCH₃). These phenolic aldehydes are not merely laboratory curiosities; they are significant natural products, biosynthesized by a vast array of organisms and contributing critically to the flavor, aroma, and defense mechanisms of plants. Their utility extends into numerous industries, where they are prized as flavorants, fragrances, and, increasingly, as versatile platform chemicals and precursors for pharmaceutical synthesis.

This guide provides a detailed exploration of the primary substituted hydroxybenzaldehydes of scientific and commercial interest: vanillin and its isomers, syringaldehyde, and protocatechuic aldehyde. We will delve into their natural origins, examine their biosynthetic pathways, and present methodologies for their extraction and isolation, offering a comprehensive resource for professionals in chemical and biological sciences.

Vanillin (4-Hydroxy-3-methoxybenzaldehyde): The Quintessential Flavor

Vanillin is arguably the most recognizable phenolic aldehyde, renowned for its pleasant, sweet, and creamy aroma. While its synthetic production dominates the market, natural vanillin remains the benchmark for quality and is a subject of intense research.

Natural Occurrence

The principal and most famous source of natural vanillin is the cured seed pod of the vanilla orchid, Vanilla planifolia.[1][2] In the green, uncured bean, vanillin exists predominantly as its glucoside, glucovanillin, which is non-aromatic.[3][4] The characteristic flavor develops only after a meticulous, months-long curing process involving enzymatic hydrolysis.

Beyond the vanilla orchid, vanillin is found in trace amounts in other natural sources, including:

  • Essential oil of Java citronella (Cymbogon nardus)[5]

  • Benzoin resin and Peru balsam[5]

  • Clove bud oil[5]

  • Southern Chinese red pine (Pinus tabulaeformis)[2]

Biosynthesis in Vanilla planifolia

The formation of vanillin in plants is a complex process rooted in the phenylpropanoid pathway, which is responsible for synthesizing a wide range of plant secondary metabolites.[2][3] While several routes have been proposed, the pathway proceeding via ferulic acid is the most widely accepted.[1][2][6]

Key Enzymatic Steps:

  • L-Phenylalanine to Cinnamic Acid: The pathway begins with the amino acid L-phenylalanine, which is deaminated by Phenylalanine Ammonia Lyase (PAL) .[2]

  • Hydroxylation to p-Coumaric Acid: The aromatic ring is hydroxylated at the para-position by Cinnamate 4-hydroxylase (C4H) .[2]

  • Activation and Further Modification: p-Coumaric acid is activated to its CoA-ester, p-coumaroyl-CoA, by 4-Coumarate-CoA Ligase (4CL) . Subsequent enzymatic steps lead to the formation of ferulic acid.[2]

  • Side-Chain Shortening: The critical step involves the conversion of ferulic acid to vanillin. This is catalyzed by the enzyme Vanillin Synthase (VpVAN) , a hydratase/lyase that shortens the C₃ side chain to a C₁ aldehyde group.[1][2][7]

  • Glycosylation: The synthesized vanillin is then often converted to glucovanillin by a glucosyltransferase for storage within the plant cell's vacuole.

Vanillin_Biosynthesis cluster_pathway Phenylpropanoid Pathway Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL Cou p-Coumaric Acid Cin->Cou C4H Fer Ferulic Acid Cou->Fer Multiple Steps Van Vanillin Fer->Van Vanillin Synthase GluVan Glucovanillin (Storage) Van->GluVan Glucosyl- transferase

Caption: Simplified biosynthetic pathway of vanillin from L-phenylalanine.

Biotechnological "Natural" Sources

Given the high cost and limited supply of vanilla beans, significant research has focused on producing "natural" vanillin through biotransformation.[2][8] These methods are classified as natural by regulatory bodies in the EU and US because they utilize natural precursors and biological processes.[4]

  • From Ferulic Acid: Ferulic acid, abundant in agricultural byproducts like rice bran, can be converted to vanillin by microorganisms such as engineered Escherichia coli and yeasts like Saccharomyces cerevisiae.[1][7][9]

  • From Lignin: Lignin, a waste product from the paper and pulp industry, is a rich, renewable source of aromatic structures.[9] Certain bacteria can be used to degrade lignin and produce vanillin.[2]

  • From Glucose: De novo biosynthesis starting from simple sugars like glucose has been achieved in metabolically engineered microbes, representing a fully renewable production route.[9]

Syringaldehyde (4-Hydroxy-3,5-dimethoxybenzaldehyde)

Syringaldehyde is structurally similar to vanillin but possesses two methoxy groups flanking the hydroxyl group. This imparts a smokier, spicier aroma.

Natural Occurrence

The most significant natural source of syringaldehyde is not as a free compound but as a structural component of lignin, particularly in angiosperms (hardwoods).[10][11] Lignin is a complex polymer composed of three main monolignol units: p-coumaryl, coniferyl, and sinapyl alcohols, which give rise to H (hydroxyphenyl), G (guaiacyl), and S (syringyl) units, respectively.[10] Hardwood lignin is rich in S-lignin, from which syringaldehyde can be derived.[10]

Other notable sources include:

  • Wood of spruce and maple trees.[12]

  • Aged alcoholic beverages like whisky, where it is extracted from toasted oak barrels.[12]

  • Various other plants, including Manihot esculenta (cassava) and Magnolia officinalis.[13]

Biosynthesis and Release from Lignin

Syringaldehyde is a product of the degradation of S-lignin rather than a direct product of a dedicated biosynthetic pathway. The precursor, sinapyl alcohol, is synthesized via the phenylpropanoid pathway. The S-lignin polymer is then formed through oxidative radical coupling. Syringaldehyde is released when this polymer is chemically or biologically cleaved.

Syringaldehyde_Source Pathway Phenylpropanoid Pathway Sinapyl Sinapyl Alcohol (Monolignol) Pathway->Sinapyl SLignin S-Lignin Polymer (in Hardwood) Sinapyl->SLignin Polymerization Syring Syringaldehyde SLignin->Syring Oxidative Degradation

Caption: Origin of syringaldehyde from the S-lignin polymer.

Extraction from Lignin

Lignin from the pulping industry is a cheap and abundant feedstock for syringaldehyde production.[10][11] The process involves the oxidative breakdown of the lignin polymer.

  • Alkaline Oxidation: This is a common method where lignin is heated under pressure in an alkaline solution with an oxidizing agent like nitrobenzene, copper (II) oxide, or molecular oxygen.[10][14] This process cleaves the ether bonds in the lignin polymer, releasing a mixture of phenolic aldehydes, primarily syringaldehyde and vanillin (from G-lignin units).[13][14] The ratio of syringaldehyde to vanillin depends on the S/G ratio of the source lignin.[13]

  • Purification: The resulting mixture is complex.[14] After acidification and extraction, syringaldehyde can be purified from vanillin and other byproducts through methods like fractional crystallization or chromatography.[10][11]

Protocatechuic Aldehyde (3,4-Dihydroxybenzaldehyde)

Protocatechuic aldehyde (PAL) is a dihydroxybenzaldehyde that serves as a key metabolite in various biological systems and is recognized for its antioxidant properties.[15][16]

Natural Occurrence

PAL is widely distributed in the plant kingdom, often as a metabolic intermediate or secondary metabolite.[15][17] It is found in:

  • Fruits and Vegetables: Plums, grapes, onions, and various berries contain PAL.[17]

  • Herbs and Medicinal Plants: It is a significant component in the roots of Salvia miltiorrhiza (Danshen), a staple of traditional Chinese medicine.[18]

  • Fungi: The medicinal mushroom Phellinus linteus is a known source.[19]

  • Other Sources: It can be released from cork stoppers into wine and is found in almond hulls.[17][19]

Biosynthesis

Unlike vanillin, PAL's biosynthesis is not tied to a single, well-defined pathway for a specific end product in most plants. It is a central intermediate in the degradation of various aromatic compounds and is derived from the shikimate pathway.[20] Engineered microbial systems have been developed to produce protocatechuic acid (the corresponding carboxylic acid, which can be converted to the aldehyde) from glucose via the intermediate 3-dehydroshikimate.[21] In some biotransformation processes, PAL can also serve as a precursor for the synthesis of vanillin.[19]

Vanillin Isomers: Isovanillin and o-Vanillin

While less abundant, isomers of vanillin are also found in nature and are of interest for their unique biological activities.

  • Isovanillin (3-hydroxy-4-methoxybenzaldehyde): This isomer has been identified in plants such as Bowdichia virgilioides and Ficus erecta.[22] It is a potent inhibitor of the enzyme aldehyde oxidase, giving it potential pharmacological applications.[23]

  • o-Vanillin (2-hydroxy-3-methoxybenzaldehyde): Also known as 2H3MB, this compound is found in the roots and rhizomes of certain medicinal plants, such as those used to make traditional sherbets in Southern India.[24]

Comparative Summary of Natural Sources

The following table summarizes the key characteristics of the discussed hydroxybenzaldehydes.

CompoundPrimary Natural Source(s)Biosynthetic Precursor(s)Key Characteristics
Vanillin Vanilla planifolia (Vanilla bean)[1][2]Ferulic Acid (from Phenylpropanoid Pathway)[1][2]World's most popular flavor; stored as glucovanillin in the plant.[3][4]
Syringaldehyde Hardwood Lignin (e.g., Maple, Spruce)[10][11][12]Sinapyl Alcohol (S-lignin unit)[10]Smoky, spicy aroma; obtained via degradation of a major biopolymer.
Protocatechuic Aldehyde Widely in fruits, vegetables, herbs (Salvia miltiorrhiza)[15][17][18]Shikimate Pathway Intermediates[20][21]Potent antioxidant; central metabolite in aromatic compound degradation.[15]
Isovanillin Bowdichia virgilioides, Ficus erecta[22]Phenylpropanoid PathwayAldehyde oxidase inhibitor with therapeutic potential.[23]
o-Vanillin Roots/rhizomes of specific medicinal plants[24]Phenylpropanoid PathwayLess common isomer with distinct flavor and medicinal properties.

Methodologies: Extraction and Isolation Protocols

The choice of extraction and isolation protocol is dictated by the source material and the target compound's chemical properties. The following are generalized, self-validating protocols that can be adapted for specific research needs.

Protocol 1: General Ultrasound-Assisted Extraction (UAE) of Phenolic Aldehydes from Plant Tissue
  • Principle: Ultrasound waves create acoustic cavitation in the solvent, disrupting plant cell walls and enhancing the release of intracellular metabolites. This method is faster and often more efficient than simple maceration.

  • Methodology:

    • Sample Preparation: Dry the plant material (e.g., vanilla beans, Salvia roots) at 40-50°C and grind to a fine powder (e.g., 40-60 mesh) to maximize surface area.

    • Extraction: Suspend 10 g of powdered material in 200 mL of 80% ethanol (v/v) in a glass beaker.

    • Sonication: Place the beaker in an ultrasonic bath. Sonicate at a frequency of 40 kHz for 30 minutes at a controlled temperature (e.g., 45°C) to prevent thermal degradation of the target compounds.

    • Filtration: Filter the mixture under vacuum through Whatman No. 1 filter paper. Wash the solid residue with an additional 50 mL of 80% ethanol to ensure quantitative recovery.

    • Concentration: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.

    • Validation: The completeness of the extraction can be validated by performing a second extraction on the residue and analyzing the resulting extract for the target aldehyde via HPLC. A negligible amount in the second extract indicates an efficient initial extraction.

Protocol 2: Isolation of Vanillin and Syringaldehyde from Lignin via Alkaline CuO Oxidation
  • Principle: Alkaline copper (II) oxide oxidation is a robust method for cleaving lignin into its constituent phenolic monomers. The specific aldehydes produced are diagnostic of the lignin composition (G-lignin yields vanillin, S-lignin yields syringaldehyde).

  • Methodology:

    • Reaction Setup: In a high-pressure stainless-steel reactor, combine 500 mg of isolated lignin (e.g., Kraft lignin), 2.5 g of CuO, and 35 mL of 2 M NaOH.

    • Oxidation: Seal the reactor, purge with N₂ gas to create an inert atmosphere, and heat to 170°C for 3 hours with constant stirring.

    • Cooling and Filtration: Cool the reactor to room temperature. Filter the reaction mixture to remove the copper oxides and any solid residue.

    • Acidification & Extraction: Transfer the alkaline filtrate to a separatory funnel and acidify to pH 2-3 with 6 M HCl. Extract the liberated phenolic compounds three times with 50 mL of diethyl ether.

    • Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Evaporate the solvent to yield a crude mixture of phenolic aldehydes.

    • Separation: The crude product can be separated into pure vanillin and syringaldehyde using column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient.

    • Validation: The identity and purity of the isolated fractions should be confirmed by analytical techniques such as HPLC, GC-MS, and NMR spectroscopy, comparing the data to authentic standards.

Caption: Workflow for the oxidative degradation of lignin.

Conclusion and Future Outlook

The natural world offers a rich and diverse palette of substituted hydroxybenzaldehydes, from the prized flavor of vanilla to the vast, untapped potential within lignin. While direct extraction from plants like V. planifolia remains a key source for high-value applications, the scientific and industrial communities are increasingly turning towards biotechnology. The use of engineered microorganisms and abundant, renewable feedstocks like lignin and glucose is paving the way for sustainable and cost-effective production of "natural" hydroxybenzaldehydes.[1][9] This convergence of synthetic biology and natural product chemistry promises not only to meet the global demand for existing compounds but also to unlock new derivatives with novel applications in pharmaceuticals, materials, and beyond.

References

Methodological & Application

Ortho-Formylation of Phenols via the Reimer-Tiemann Reaction: Mechanism, Protocol, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

This guide provides a comprehensive overview of the Reimer-Tiemann reaction, a cornerstone of organic synthesis for the ortho-formylation of phenols. We will delve into the underlying mechanism, provide a detailed experimental protocol, and discuss its applications, particularly within the pharmaceutical and chemical industries. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this classic reaction for the synthesis of hydroxybenzaldehydes.

Introduction: The Significance of Selective Formylation

The Reimer-Tiemann reaction, first reported by Karl Reimer and Ferdinand Tiemann, is a named organic reaction used to convert a phenol into an ortho-hydroxy benzaldehyde.[1][2][3] The simplest and most common example is the synthesis of salicylaldehyde from phenol using chloroform (CHCl₃) and a strong base, followed by an acidic workup.[2][3]

This reaction holds significant value in synthetic chemistry because its products, particularly salicylaldehydes, are crucial intermediates in the production of a wide array of valuable compounds, including pharmaceuticals, agrochemicals, dyes, and fragrances.[2][4] A key advantage of the Reimer-Tiemann reaction over other formylation methods, such as the Gattermann or Vilsmeier-Haack reactions, is that it does not require acidic or anhydrous conditions, making it a more operationally simple and often safer choice for many applications.[1][5][6][7]

The Reaction Mechanism: A Stepwise Analysis

The Reimer-Tiemann reaction is an electrophilic aromatic substitution.[4] The process is initiated by the in-situ generation of a highly reactive electrophile, dichlorocarbene, which then attacks the electron-rich phenoxide ring.

Step 1: Generation of the Dichlorocarbene Electrophile A strong base, typically an aqueous solution of sodium or potassium hydroxide, deprotonates chloroform (CHCl₃).[3] This forms a trichlorocarbanion, which is unstable and rapidly undergoes alpha-elimination, expelling a chloride ion to yield the principal reactive species: dichlorocarbene (:CCl₂).[1][8][9] This carbene is highly electron-deficient and serves as the potent electrophile in the reaction.[1][10]

Step 2: Formation of the Nucleophilic Phenoxide Ion Concurrently, the hydroxide base deprotonates the acidic hydroxyl group of the phenol to form a phenoxide ion.[1][9] The resulting negative charge on the oxygen atom is delocalized into the aromatic ring, significantly increasing the ring's nucleophilicity and making it highly susceptible to electrophilic attack.[1][2][9]

Step 3: Electrophilic Attack and Intermediate Formation The electron-rich phenoxide ring attacks the electron-deficient dichlorocarbene.[2] This interaction predominantly occurs at the ortho position, a selectivity attributed to a favorable interaction between the phenoxide oxygen and the carbene.[1] This attack forms a dichloromethyl-substituted phenol intermediate.[1]

Step 4: Hydrolysis to the Aldehyde The intermediate is then subjected to basic hydrolysis. The two chlorine atoms are replaced by hydroxyl groups, forming an unstable gem-diol which rapidly loses a water molecule to yield the final ortho-hydroxybenzaldehyde product after acidification.[1][4]

Reimer_Tiemann_Mechanism Figure 1: Reimer-Tiemann Reaction Mechanism cluster_carbene Step 1: Dichlorocarbene Generation cluster_phenoxide Step 2: Phenoxide Formation cluster_attack Steps 3 & 4: Attack and Hydrolysis CHCl3 CHCl₃ Carbanion ⁻CCl₃ CHCl3->Carbanion + OH⁻ - H₂O OH_minus_1 OH⁻ Dichlorocarbene :CCl₂ (Electrophile) Carbanion->Dichlorocarbene - Cl⁻ Dichlorocarbene_ion :CCl₂ H2O_1 H₂O Cl_minus_1 Cl⁻ Phenol Phenol Phenoxide Phenoxide Ion (Nucleophile) Phenol->Phenoxide + OH⁻ - H₂O OH_minus_2 OH⁻ Phenoxide_ion Phenoxide H2O_2 H₂O Intermediate1 Dichloromethyl Intermediate Hydrolysis Hydrolysis (2 OH⁻) Intermediate1->Hydrolysis Product ortho-Hydroxybenzaldehyde Hydrolysis->Product Acid Workup (H₃O⁺) Phenoxide_ion->Intermediate1 + :CCl₂

Caption: Figure 1: The key steps of the Reimer-Tiemann reaction mechanism.

Detailed Experimental Protocol: Synthesis of Salicylaldehyde

This protocol outlines a standard laboratory procedure for the ortho-formylation of phenol.

Materials and Reagents:

  • Phenol

  • Sodium hydroxide (NaOH)

  • Chloroform (CHCl₃)

  • Diethyl ether or Dichloromethane (for extraction)

  • Hydrochloric acid (HCl, concentrated or 2M)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Deionized water

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Safety Precautions:

  • Chloroform is toxic, a suspected carcinogen, and harmful if swallowed, inhaled, or absorbed through the skin. All operations involving chloroform must be conducted in a well-ventilated fume hood.

  • Sodium hydroxide and hydrochloric acid are highly corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • The Reimer-Tiemann reaction is highly exothermic once initiated and can be prone to thermal runaways.[3][11] Ensure controlled addition of reagents and have an ice bath ready for emergency cooling.

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 20.0 g (0.5 mol) of sodium hydroxide in 25 mL of water.

  • Phenol Addition: To the stirred NaOH solution, add 9.4 g (0.1 mol) of phenol. Stir until the phenol has completely dissolved to form sodium phenoxide.

  • Heating: Gently heat the mixture to 60-65°C using a heating mantle.

  • Chloroform Addition: Attach a reflux condenser and a dropping funnel. Add 12.0 g (0.1 mol, ~8.1 mL) of chloroform dropwise from the funnel over a period of approximately 30 minutes. Maintain vigorous stirring to ensure proper mixing of the biphasic system.[8]

  • Reaction: After the addition is complete, continue to stir the mixture at 60-65°C for an additional 60-90 minutes. The mixture will typically turn a reddish-brown color.

  • Work-up - Chloroform Removal: Remove the dropping funnel and arrange the apparatus for simple distillation. Heat the mixture to distill off any unreacted chloroform.

  • Acidification: Cool the remaining reaction mixture in an ice bath. Carefully acidify the solution by slowly adding concentrated or 2M hydrochloric acid until the pH is acidic (pH ~5). This will neutralize the excess NaOH and protonate the product.

  • Extraction: Transfer the acidified mixture to a separatory funnel. Extract the product with diethyl ether or dichloromethane (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts and wash them with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter to remove the drying agent and concentrate the solution using a rotary evaporator. The crude product is an oil containing both ortho- and para-isomers. These can be separated by fractional distillation or column chromatography. The ortho-isomer (salicylaldehyde) is more volatile due to intramolecular hydrogen bonding.[5]

Key Parameters and Their Influence

The yield and selectivity of the Reimer-Tiemann reaction can be influenced by several factors. While yields are often moderate (20-60%), optimization can improve outcomes.[12]

ParameterEffect and Considerations
Substrate Electron-donating groups on the phenol ring generally increase reactivity. The reaction is also effective for other hydroxy-aromatics like naphthols and electron-rich heterocycles such as pyrroles and indoles.[1][3] Substrates with groups sensitive to hot alkali or dichlorocarbene (e.g., alkenes, amines) may be unsuitable.[1][11]
Base Strong bases like NaOH or KOH are required. The concentration typically ranges from 10-40% in an aqueous solution.[8]
Solvent System The reaction is typically run in a biphasic system (aqueous base and organic chloroform) because hydroxides are poorly soluble in chloroform.[1][3] Vigorous stirring is essential. Phase-transfer catalysts (e.g., quaternary ammonium salts) or emulsifying agents (e.g., 1,4-dioxane) can be used to improve the reaction rate by facilitating interaction between the two phases.[1]
Temperature Initial heating to around 60-70°C is necessary to start the reaction.[2][8] However, due to its exothermic nature, careful temperature control is crucial to prevent overheating and thermal runaway.[7]
Regioselectivity Ortho-formylation is strongly favored for most phenols.[8] If both ortho positions are blocked, formylation will occur at the para position.[4]

Applications in Research and Drug Development

The primary product, salicylaldehyde, and its derivatives are versatile building blocks in organic synthesis.

  • Pharmaceuticals: They are precursors for synthesizing non-steroidal anti-inflammatory drugs (NSAIDs), anticonvulsants, and other pharmaceutically active compounds.[4]

  • Agrochemicals: Used in the production of certain pesticides and herbicides.[2]

  • Fine Chemicals: Salicylaldehyde is a key starting material for coumarins, dyes, pigments, and perfumes.[4][13]

Variations and Alternative Methods

  • Synthesis of Phenolic Acids: By substituting chloroform with carbon tetrachloride (CCl₄), the reaction can be adapted to introduce a carboxylic acid group instead of a formyl group, yielding salicylic acids.[2][5][13]

  • Comparison to Other Methods: Unlike the Gattermann-Koch or Vilsmeier-Haack reactions, the Reimer-Tiemann reaction does not require anhydrous or strongly acidic conditions, making it more tolerant of certain functional groups and often easier to perform at the lab scale.[1][6]

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield - Insufficient mixing of the biphasic system.- Temperature too low or too high.- Incomplete reaction.- Increase stirring speed.- Consider using a phase-transfer catalyst.- Optimize temperature and reaction time.
Formation of By-products - The reaction can produce para-isomers and other "abnormal" cyclohexadienone products.[12][14]- Polymerization or degradation of phenol under strong base/heat.- Purify the product carefully using distillation or chromatography.- Ensure the reaction temperature does not exceed the recommended range.
Reaction Fails to Start - Inactive reagents.- Insufficient heating.- Use fresh, high-purity reagents.- Ensure the reaction mixture reaches the initiation temperature (60-65°C).

References

Duff reaction protocol for synthesizing substituted salicylaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Duff Reaction: Synthesis of Substituted Salicylaldehydes

Introduction: The Enduring Utility of a Classic Formylation

The Duff reaction, a named reaction in organic chemistry, is a formylation process that introduces an aldehyde group (-CHO) onto an electron-rich aromatic ring using hexamethylenetetramine (HMTA) as the formylating agent.[1][2] First described by James Cooper Duff in the 1930s and 1940s, this reaction has become a staple method for the synthesis of o-hydroxybenzaldehydes, commonly known as salicylaldehydes.[1][3] The reaction is particularly effective for phenols, where the formylation occurs preferentially at the position ortho to the hydroxyl group.[1][4]

Salicylaldehyde and its substituted derivatives are crucial building blocks in the development of pharmaceuticals, agrochemicals, and specialty polymers. They are precursors to Schiff bases, which are important ligands in coordination chemistry (e.g., Salen ligands), and are integral to the synthesis of various fine chemicals.[5] While other formylation methods exist (e.g., Reimer-Tiemann, Vilsmeier-Haack), the Duff reaction offers the advantage of using inexpensive and relatively non-toxic reagents.[6] However, it is often associated with modest yields, which has led to numerous modifications and optimization studies over the years.[1][6]

This guide provides an in-depth exploration of the Duff reaction, from its underlying mechanism to a detailed, field-tested laboratory protocol. It is designed for researchers and drug development professionals seeking to leverage this reaction for the synthesis of substituted salicylaldehydes.

Reaction Mechanism: Unraveling the Pathway to Formylation

The Duff reaction proceeds through an electrophilic aromatic substitution mechanism.[5] Although seemingly straightforward, the process involves several key steps, from the activation of hexamine to the final hydrolysis that yields the aldehyde. The generally accepted mechanism is as follows:

  • Formation of the Electrophile: In an acidic medium (e.g., acetic acid, trifluoroacetic acid, or glyceroboric acid), hexamethylenetetramine (HMTA) is protonated. The protonated species is unstable and fragments, ultimately generating a reactive electrophilic iminium ion (CH₂⁺=NR₂).[1][2][5] This iminium ion is the key formylating agent.

  • Electrophilic Attack: The electron-rich aromatic ring of the phenol attacks the iminium ion electrophile. The strong electron-donating nature of the hydroxyl group activates the ring, particularly at the ortho and para positions, facilitating the substitution.[1]

  • Intermediate Formation: This attack leads to the formation of a benzylamine intermediate.[1][5] Recent theoretical studies suggest that the formation of this C-C bond is the key regioselective step of the reaction.[7]

  • Intramolecular Redox and Hydrolysis: The benzylamine intermediate undergoes an intramolecular redox reaction, which raises the oxidation state of the benzylic carbon.[1][2] In the final step, the reaction mixture is treated with aqueous acid, and the resulting imine is hydrolyzed to liberate the final salicylaldehyde product.[1][2]

Duff_Mechanism cluster_0 Step 1: Electrophile Formation cluster_1 Step 2-4: Substitution & Hydrolysis HMTA Hexamine (HMTA) Protonated_HMTA Protonated HMTA HMTA->Protonated_HMTA Protonation H_plus H+ (Acid) H_plus->Protonated_HMTA Iminium Iminium Ion (Electrophile) Protonated_HMTA->Iminium Fragmentation Benzylamine_Int Benzylamine Intermediate Iminium->Benzylamine_Int Phenol Substituted Phenol Phenol->Benzylamine_Int Electrophilic Attack Imine_Int Imine Intermediate Benzylamine_Int->Imine_Int Intramolecular Redox Aldehyde Salicylaldehyde Product Imine_Int->Aldehyde Acid Hydrolysis (H3O+)

Caption: The mechanism of the Duff reaction.

Controlling Regioselectivity: The Role of Substituents

A key feature of the Duff reaction is its strong preference for formylating the position ortho to the hydroxyl group in phenols.[1][3] This selectivity is often attributed to a directing effect involving hydrogen bonding between the phenolic proton and the incoming electrophile, which stabilizes the transition state leading to the ortho product.

However, the electronic nature and steric bulk of other substituents on the aromatic ring can significantly influence both the yield and the regioselectivity of the reaction.

  • Electron-Donating Groups (EDGs): Groups like alkyl (-R) and alkoxy (-OR) further activate the ring, generally leading to higher yields. The directing effect of these groups will compete with the hydroxyl group, potentially leading to mixtures of isomers. For instance, in m-cresol, formylation occurs at the 2-hydroxy-4-methyl position, guided by both activating groups.[8]

  • Electron-Withdrawing Groups (EWGs): Halogens (-Cl, -Br) and nitro groups (-NO₂) deactivate the ring, making the reaction more difficult and often resulting in lower yields or requiring harsher conditions.[8] Strongly deactivating groups like in 2,4-dinitrophenol can prevent the reaction from occurring altogether.[8]

  • Steric Hindrance: Bulky groups at the ortho positions can block formylation at those sites, forcing the reaction to occur at the less sterically hindered para position.[1] For example, 2,6-dimethylphenol undergoes formylation at the C4 position to yield 4-formyl-2,6-dimethylphenol.[9]

Substituent on PhenolPositionActivating/Deactivating EffectExpected Outcome on Duff Reaction
-CH₃ (Methyl)paraActivatingGood yield, exclusive ortho-formylation.
-C(CH₃)₃ (tert-Butyl)ortho, paraActivating, Sterically BulkyDirects formylation to available ortho or para positions. Can block adjacent sites.
-OCH₃ (Methoxy)paraStrongly ActivatingHigh yield, ortho-formylation. Syringaldehyde is an example.[1]
-Cl (Chloro)ortho, paraDeactivatingLower yield, but reaction is often successful where Reimer-Tiemann fails.[8]
-NO₂ (Nitro)paraStrongly DeactivatingVery low yield or no reaction.[8]
-COOH (Carboxylic Acid)metaDeactivatingYields a mixture of isomers (e.g., 3- and 5-formylsalicylic acid from salicylic acid).[5]

Detailed Experimental Protocol: Synthesis of 3,5-Di-tert-butylsalicylaldehyde

This protocol describes the synthesis of 3,5-di-tert-butylsalicylaldehyde from 2,4-di-tert-butylphenol, a common example of the Duff reaction.[1]

Materials and Reagents:

  • 2,4-di-tert-butylphenol

  • Hexamethylenetetramine (HMTA)

  • Trifluoroacetic acid (TFA) or Glacial Acetic Acid

  • Methylene chloride (DCM)

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Experimental Workflow Diagram:

Workflow start Start reagents Combine Phenol and HMTA in Acid (e.g., TFA) start->reagents reflux Heat to Reflux (e.g., 70-100°C) reagents->reflux monitor Monitor by TLC/HPLC reflux->monitor monitor->reflux Incomplete hydrolysis Cool and Perform Acid Hydrolysis (HCl) monitor->hydrolysis Complete extraction Extract with Organic Solvent (e.g., DCM) hydrolysis->extraction wash Wash Organic Layer (NaHCO₃, Brine) extraction->wash dry Dry (MgSO₄) and Filter wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Product (Chromatography/Recrystallization) concentrate->purify end End purify->end

Caption: A typical experimental workflow for the Duff reaction.

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-di-tert-butylphenol (1 equivalent).

  • Reagent Addition: Add hexamethylenetetramine (HMTA, 1.5 to 2 equivalents). To this solid mixture, carefully add trifluoroacetic acid (TFA) to serve as both the solvent and acid catalyst. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Heating: Heat the reaction mixture to 70-80°C with vigorous stirring.[10] The mixture will become a homogeneous solution.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or HPLC. The reaction is typically complete within 30 minutes to a few hours, depending on the substrate.[10]

  • Workup - Hydrolysis: Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing ice and concentrated hydrochloric acid to hydrolyze the imine intermediate. Stir for 30-60 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with methylene chloride (3 x 50 mL).[10]

  • Washing: Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution (to neutralize excess acid), and finally with brine.[10]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: The crude salicylaldehyde can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Troubleshooting and Optimization Strategies

Despite its utility, the Duff reaction can be challenging. Below are common issues and proven strategies to overcome them.

  • Issue 1: Low Product Yield

    • Cause: Incomplete reaction, decomposition of product, or formation of side products.

    • Solution:

      • Stoichiometry: Vary the molar ratio of HMTA to the phenol. While a 1:1 ratio is theoretical, using an excess of HMTA (1.5-3 equivalents) can improve yields.[10]

      • Temperature: Optimize the reaction temperature. Excessively high temperatures can promote resin formation.[10]

      • Water Addition: The addition of a stoichiometric amount of water has been shown to increase product yields by 10-20% for some substrates.[6]

      • Microwave Synthesis: Using a microwave reactor can dramatically reduce reaction times while providing comparable or improved yields.[6]

  • Issue 2: Di-formylation Side Product

    • Cause: This is common when both ortho positions are unsubstituted.[10]

    • Solution: Carefully control the stoichiometry. Reducing the amount of HMTA relative to the phenol can significantly favor mono-formylation.[10] Monitor the reaction closely and stop it once the desired mono-formylated product is maximized.

  • Issue 3: Resin/Polymer Formation

    • Cause: Phenol-formaldehyde resin formation is a known side reaction, especially under harsh acidic conditions and high temperatures.[10]

    • Solution:

      • Temperature Management: Maintain the lowest effective temperature for the reaction.[10]

      • Milder Acid: Consider using glacial acetic acid or a glycerol/boric acid mixture instead of a strong acid like TFA, although this may require higher temperatures and longer reaction times.[8]

  • Modern Optimization: Catalysis

    • Recent studies have shown that the addition of copper species can significantly improve both the yield and the ortho-selectivity of the Duff reaction, providing easier access to salicylaldehydes.[11]

Conclusion

The Duff reaction remains a valuable and practical method for the synthesis of substituted salicylaldehydes, which are pivotal intermediates in drug discovery and materials science. While it can suffer from variable yields and potential side reactions, a thorough understanding of its mechanism, the influence of substituents, and modern optimization techniques allows for its effective application. By carefully controlling reaction parameters such as stoichiometry, temperature, and solvent choice, researchers can successfully troubleshoot and tailor the reaction to their specific synthetic needs, making it a powerful tool in the organic chemist's arsenal.

References

The Strategic Use of 5-Ethyl-2-hydroxybenzaldehyde in the Synthesis of Advanced Schiff Bases: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and materials scientists, the synthesis of novel Schiff bases remains a cornerstone of molecular design and discovery. These versatile compounds, characterized by their azomethine (-C=N-) functional group, are pivotal intermediates and final products in fields ranging from catalysis to drug development.[1] Among the vast array of carbonyl precursors, substituted salicylaldehydes are of particular interest due to the resulting Schiff bases' capacity for intramolecular hydrogen bonding and their ability to form stable metal complexes.[2][3] This guide focuses on a specific, yet highly valuable precursor: 5-Ethyl-2-hydroxybenzaldehyde .

The presence of the ethyl group at the 5-position, para to the hydroxyl group, introduces subtle yet significant electronic and steric effects. As an electron-donating group, the ethyl substituent can influence the reactivity of the aldehyde and the stability of the final Schiff base and its subsequent metal complexes.[2] This document provides a comprehensive overview, detailed protocols, and expert insights into the effective utilization of this compound in Schiff base condensation reactions.

Part 1: The Underlying Chemistry: Mechanism and Rationale

The formation of a Schiff base is a classic condensation reaction between a primary amine and a carbonyl compound, in this case, this compound. The reaction proceeds via a two-step mechanism involving a nucleophilic addition followed by dehydration.[3]

  • Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. This results in the formation of a tetrahedral intermediate known as a hemiaminal or carbinolamine.[3] This step is typically the rate-determining step and can be catalyzed by either acid or base.

  • Dehydration: The hemiaminal is unstable and readily eliminates a molecule of water to form the stable imine, or Schiff base. The hydroxyl group is protonated (under acidic conditions) to form a good leaving group (H₂O), and the nitrogen lone pair assists in its departure, forming the C=N double bond.

The presence of the ortho-hydroxyl group in this compound plays a crucial role in the properties of the resulting Schiff base. It allows for the formation of a strong intramolecular hydrogen bond with the imine nitrogen, which imparts significant stability to the molecule and influences its conformation.

Diagram: General Mechanism of Schiff Base Formation

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Characterization A Dissolve this compound in Solvent (e.g., Ethanol) B Add Equimolar Primary Amine A->B C Add Catalyst (e.g., Acetic Acid) B->C D Reflux or Stir at Appropriate Temperature C->D E Monitor by TLC D->E F Cool to Room Temperature E->F Reaction Complete G Filter Precipitate F->G H Wash with Cold Solvent G->H I Recrystallize for Purity H->I J Dry under Vacuum I->J K FTIR, NMR, Mass Spec J->K L Melting Point K->L

References

Application Notes & Protocols: 5-Ethyl-2-hydroxybenzaldehyde as a Versatile Precursor for the Synthesis of Novel Coumarin Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Introduction

Coumarins (2H-1-benzopyran-2-ones) represent a significant class of heterocyclic compounds widely distributed in nature and are foundational scaffolds in medicinal chemistry.[1] Their diverse pharmacological activities—including anticoagulant, anti-inflammatory, antimicrobial, and anticancer properties—make them highly attractive targets for drug discovery and development.[1][2][3] The synthesis of coumarin derivatives is a cornerstone of modern synthetic organic chemistry, with numerous established methods such as the Pechmann condensation, Knoevenagel condensation, Perkin reaction, and Wittig reaction.[4][5][6]

This document provides a detailed guide on the utilization of 5-Ethyl-2-hydroxybenzaldehyde as a key starting material for the synthesis of 6-ethyl-substituted coumarin derivatives. The presence of the ethyl group at the C6 position of the coumarin scaffold can significantly influence the molecule's lipophilicity and steric profile, potentially enhancing its biological activity and pharmacokinetic properties.[7] We will explore two primary synthetic routes—the Knoevenagel condensation and the Perkin reaction—providing in-depth mechanistic insights, step-by-step protocols, and practical guidance for researchers.

Part 1: Foundational Synthetic Strategies

The selection of a synthetic route for coumarin synthesis depends on the desired substitution pattern and the availability of starting materials.[4] this compound is an ideal precursor due to its activated phenolic hydroxyl group and the aldehyde functionality, which are essential for the cyclization reactions that form the coumarin core.

Knoevenagel Condensation: A Versatile Route to Coumarin-3-Carboxylates

The Knoevenagel condensation is a highly efficient method for synthesizing coumarins, particularly those with a carboxylate or related group at the C3 position.[2] The reaction involves the condensation of a salicylaldehyde derivative with a compound containing an active methylene group, typically catalyzed by a weak base like piperidine or L-proline.[2][8][9]

Mechanistic Insight: The synthesis proceeds via a two-stage mechanism. First, the basic catalyst deprotonates the active methylene compound (e.g., diethyl malonate) to form a stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. The subsequent dehydration and intramolecular cyclization (lactonization) yield the final coumarin product.[2][10]

Knoevenagel_Mechanism cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Nucleophilic Addition cluster_3 Step 3: Cyclization & Dehydration A Active Methylene (e.g., Diethyl Malonate) C Stabilized Enolate A->C Deprotonation B Base (e.g., Piperidine) D 5-Ethyl-2-hydroxy- benzaldehyde C->D Nucleophilic Attack E Intermediate Adduct D->E Addition F Dehydration & Intramolecular Transesterification E->F G 6-Ethylcoumarin-3- carboxylate F->G Lactonization Experimental_Workflow A 1. Reagent Preparation (this compound, Active Methylene/Anhydride) B 2. Reaction Setup (Solvent, Catalyst Addition) A->B C 3. Synthesis (Reflux/Heating, TLC Monitoring) B->C D 4. Work-up (Quenching, Extraction, Drying) C->D E 5. Crude Product Isolation (Solvent Evaporation) D->E F 6. Purification (Recrystallization or Column Chromatography) E->F G 7. Product Characterization (NMR, IR, MS, MP) F->G

References

Application Notes & Protocols: 5-Ethyl-2-hydroxybenzaldehyde as a Versatile Precursor for Advanced Fluorescent Sensors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of 5-Ethyl-2-hydroxybenzaldehyde in Chemosensor Design

In the landscape of fluorescent chemosensor development, the rational design of organic molecules that can signal the presence of specific analytes with high sensitivity and selectivity is paramount. Among the vast array of molecular scaffolds, those derived from salicylaldehyde and its analogues have proven exceptionally fruitful.[1] this compound emerges as a particularly strategic precursor. Its molecular architecture—featuring a reactive aldehyde, a chelating hydroxyl group, and an ethyl substituent—provides a unique combination of properties that can be harnessed to create sophisticated fluorescent probes.

The ortho-hydroxyl group and the aldehyde functionality are perfectly poised for the facile, one-step synthesis of Schiff bases through condensation with primary amines.[2][3] This reaction is not only efficient and high-yielding but also introduces an azomethine (-C=N-) linkage, a critical component in many sensing mechanisms. The ethyl group at the 5-position, while seemingly simple, serves a crucial role. It enhances the electron-donating character of the aromatic ring and increases the lipophilicity of the resulting sensor molecule. This can improve solubility in various media and modulate the photophysical properties, such as quantum yield and sensitivity, often leading to enhanced performance compared to unsubstituted salicylaldehyde derivatives.

This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the utilization of this compound in the synthesis of fluorescent sensors. We will delve into the underlying design principles, provide a detailed, field-proven protocol for the synthesis and characterization of a representative Schiff base sensor, and outline its application in the detection of metal ions—a critical area of interest in environmental monitoring, cellular biology, and diagnostics.[4]

Part 1: Foundational Principles of Sensor Design and Mechanism

The efficacy of a fluorescent sensor hinges on its ability to translate a molecular recognition event—the binding of an analyte—into a measurable change in its fluorescence properties. Sensors derived from this compound typically operate via well-established photophysical mechanisms, primarily Chelation-Enhanced Fluorescence (CHEF), often coupled with the inhibition of Excited-State Intramolecular Proton Transfer (ESIPT).

  • Schiff Base Formation: The cornerstone of this synthetic strategy is the condensation reaction between this compound and a selected primary amine. The choice of the amine is critical as it introduces the analyte recognition site. For instance, using an amine bearing a secondary fluorophore or a specific chelating moiety can tune the sensor's properties and target selectivity.

  • Sensing Mechanism (CHEF & ESIPT Inhibition):

    • ESIPT Pathway (Fluorescence OFF): In the unbound state, the Schiff base sensor possesses an intramolecular hydrogen bond between the phenolic proton (-OH) and the imine nitrogen (-N=). Upon photoexcitation, this proton can rapidly transfer from the oxygen to the nitrogen, creating an excited-state keto-tautomer. This ESIPT process provides a non-radiative decay pathway, effectively quenching the fluorescence of the molecule, resulting in a "Turn-Off" or weakly fluorescent state.[1]

    • Analyte Binding & CHEF (Fluorescence ON): When a target analyte, such as a metal ion (e.g., Al³⁺ or Zn²⁺), is introduced, it coordinates with the chelating pocket formed by the phenolic oxygen and the imine nitrogen. This binding event disrupts the intramolecular hydrogen bond, thereby blocking the ESIPT pathway.[1] The rigidity of the newly formed metal-ligand complex restricts non-radiative decay processes and promotes radiative emission. This phenomenon, known as Chelation-Enhanced Fluorescence (CHEF), leads to a significant increase in fluorescence intensity—a "Turn-On" response.

The overall process can be visualized as a molecular switch, where the analyte acts as the trigger.

G cluster_0 Sensor in 'OFF' State (Analyte Absent) cluster_1 Sensor in 'ON' State (Analyte Present) Precursor This compound + Primary Amine Schiff_Base Schiff Base Sensor (Weakly Fluorescent) Precursor->Schiff_Base Condensation Excitation1 Light Excitation Schiff_Base->Excitation1 Analyte Target Analyte (e.g., Al³⁺) Complex Sensor-Analyte Complex (Highly Fluorescent) Schiff_Base->Complex ESIPT ESIPT Pathway (Non-Radiative Decay) Excitation1->ESIPT Proton Transfer Analyte->Complex Chelation Excitation2 Light Excitation Complex->Excitation2 Fluorescence CHEF Pathway (Radiative Decay) Excitation2->Fluorescence ESIPT Blocked G start Start dissolve_aldehyde 1. Dissolve this compound in Ethanol start->dissolve_aldehyde mix 3. Add Amine Solution to Aldehyde Solution dissolve_aldehyde->mix dissolve_amine 2. Dissolve 2-Amino-2-methyl-1-propanol in Ethanol dissolve_amine->mix catalyze 4. Add Catalytic Acetic Acid mix->catalyze reflux 5. Reflux for 2-4 hours (Monitor by TLC) catalyze->reflux cool 6. Cool to Room Temp, then Ice Bath reflux->cool filter 7. Isolate Product by Vacuum Filtration cool->filter wash 8. Wash with Cold Ethanol filter->wash dry 9. Dry Under Vacuum wash->dry characterize 10. Characterize Product (NMR, FT-IR, MP) dry->characterize end End characterize->end

References

Application Note & Protocols: A Strategic Approach to Synthesizing Novel Antimicrobial Agents from 5-Ethyl-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating crisis of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. Salicylaldehyde derivatives have long been recognized as a promising scaffold for creating bioactive compounds due to their inherent chemical properties and biological activities.[1][2][3] This guide provides a detailed strategic framework and step-by-step protocols for the synthesis of new potential antimicrobial agents starting from 5-Ethyl-2-hydroxybenzaldehyde. We focus on the synthesis of Schiff base derivatives and their subsequent coordination with metal ions, a strategy known to significantly enhance biological efficacy.[4] The protocols are designed for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices, robust methods for characterization, and standardized procedures for antimicrobial screening.

Rationale and Design Strategy

The this compound Scaffold

The choice of this compound as the foundational molecule is strategic. The salicylaldehyde core, characterized by a hydroxyl group ortho to an aldehyde, is an excellent bidentate chelating agent. The intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen provides stability. The ethyl group at the 5-position increases the lipophilicity of the molecule. This modification is critical, as increased lipid solubility can facilitate the transport of the compound across microbial cell membranes, potentially leading to enhanced antimicrobial activity compared to unsubstituted salicylaldehyde, which has minimal activity on its own.[3][5]

The Schiff Base (Azomethine) Linkage: A Gateway to Bioactivity

A primary and highly effective strategy for derivatizing the parent aldehyde is through the formation of a Schiff base (an imine or azomethine group, -C=N-). This is achieved via a condensation reaction between the aldehyde group of this compound and a primary amine (R-NH₂).[6][7] The resulting azomethine group is not merely a linker; it is a critical pharmacophore in many biologically active compounds, contributing to their antimicrobial, antifungal, and anticancer properties.[8][9] By varying the primary amine component (e.g., using amino acids, sulfa drugs, or other heterocyclic amines), a diverse library of compounds with potentially distinct biological profiles can be generated.

Potentiation through Metal Complexation

A cornerstone of modern medicinal inorganic chemistry is the observation that the biological activity of organic ligands, such as Schiff bases, can be dramatically enhanced upon chelation with transition metal ions (e.g., Cu(II), Zn(II), Co(II), Ni(II)).[4] According to Tweedy’s chelation theory, this enhancement can be attributed to several factors:

  • Increased Lipophilicity: The polarity of the metal ion is reduced upon chelation due to the partial sharing of its positive charge with the donor groups of the ligand. This increases the overall lipophilicity of the complex, favoring its permeation through the lipid layers of microbial cell membranes.

  • Structural Constraints: The metal ion locks the Schiff base ligand into a rigid, sterically favorable three-dimensional structure, which may enhance its interaction with specific biological targets.

  • Direct Metal-Mediated Toxicity: The metal ion itself can be a toxic agent to microbes by binding to essential enzymes or disrupting cellular processes. The ligand acts as a vehicle to transport the metal ion into the cell more effectively.

The overall synthetic strategy is visualized below.

G A Starting Material: This compound C Schiff Base Ligand A->C Condensation Reaction B Primary Amine (R-NH₂) B->C E Bioactive Metal Complex C->E Chelation/ Complexation D Metal Salt (e.g., CuCl₂, Zn(OAc)₂) D->E

Caption: Overall synthetic strategy.

Synthesis Protocols

Protocol 2.1: Synthesis of a Representative Schiff Base Ligand

This protocol details the synthesis of (E)-2-ethyl-6-(((4-sulfamoylphenyl)imino)methyl)phenol by reacting this compound with the common sulfa drug, sulfanilamide. This creates a hybrid molecule combining two known antimicrobial scaffolds.

Materials:

  • This compound (1.50 g, 10 mmol)

  • Sulfanilamide (1.72 g, 10 mmol)

  • Absolute Ethanol (50 mL)

  • Glacial Acetic Acid (3-4 drops, catalytic)

  • 250 mL Round-bottom flask

  • Reflux condenser and heating mantle

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter paper

Procedure:

  • Dissolution: In the 250 mL round-bottom flask, dissolve 1.72 g of sulfanilamide in 30 mL of absolute ethanol. Gentle heating may be required to achieve full dissolution.

  • Aldehyde Addition: In a separate beaker, dissolve 1.50 g of this compound in 20 mL of absolute ethanol. Add this solution to the flask containing the sulfanilamide solution while stirring.

  • Catalysis: Add 3-4 drops of glacial acetic acid to the reaction mixture.

    • Scientific Rationale: The acid protonates the carbonyl oxygen of the aldehyde, increasing the electrophilicity of the carbonyl carbon and thereby catalyzing the nucleophilic attack by the primary amine.[10]

  • Reflux: Attach the reflux condenser and heat the mixture to a gentle reflux (approx. 78-80°C) using the heating mantle. Continue refluxing with constant stirring for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. A solid precipitate should form. To maximize yield, cool the flask further in an ice-water bath for 30 minutes.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the collected solid with two portions of cold ethanol (5 mL each) to remove any unreacted starting materials. Dry the product in a vacuum oven at 50-60°C to a constant weight.

  • Characterization: Characterize the final product using FT-IR, ¹H NMR, and Mass Spectrometry to confirm its structure. The expected yield is typically high (>85%).

Protocol 2.2: Synthesis of a Copper(II) Metal Complex

This protocol describes the chelation of the synthesized Schiff base with copper(II) chloride.

Materials:

  • Synthesized Schiff Base Ligand (from Protocol 2.1) (0.61 g, 2 mmol)

  • Copper(II) Chloride Dihydrate (CuCl₂·2H₂O) (0.17 g, 1 mmol)

  • Methanol (40 mL)

  • 100 mL Round-bottom flask

  • Reflux condenser and heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • Ligand Dissolution: Dissolve 0.61 g of the Schiff base ligand in 25 mL of warm methanol in the 100 mL round-bottom flask.

  • Metal Salt Addition: In a separate beaker, dissolve 0.17 g of CuCl₂·2H₂O in 15 mL of methanol. Add this solution dropwise to the stirring ligand solution. A color change is typically observed immediately, indicating complex formation.

  • Reflux: Attach the reflux condenser and heat the mixture to reflux for 2 hours.

    • Scientific Rationale: Refluxing ensures the reaction goes to completion and facilitates the formation of a stable, well-ordered crystalline complex.

  • Isolation: After reflux, cool the mixture to room temperature. The solid metal complex that precipitates out is collected by vacuum filtration.

  • Washing and Drying: Wash the precipitate with a small amount of cold methanol and then diethyl ether to facilitate drying. Dry the complex in a desiccator over anhydrous CaCl₂.

  • Characterization: Characterize the complex using FT-IR and Elemental Analysis.

G cluster_synthesis Synthesis cluster_workup Isolation & Purification cluster_analysis Analysis A Dissolve Aldehyde & Amine in Ethanol B Add Catalytic Acid A->B C Reflux for 3-4 Hours B->C D Cool to Precipitate C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Dry to Constant Weight F->G H Characterization (FT-IR, NMR, MS) G->H I Biological Screening (Antimicrobial Assay) H->I

Caption: Experimental workflow for synthesis and analysis.

Characterization of Synthesized Compounds

Proper characterization is essential to validate the successful synthesis of the target molecules.

TechniqueParent Aldehyde (Key Signals)Schiff Base Ligand (Expected Changes)Metal Complex (Expected Changes)
FT-IR (cm⁻¹) ~3200 (broad, -OH), ~1650 (strong, C=O aldehyde)Disappearance of C=O (~1650), Appearance of C=N (azomethine) at ~1620-1630.[11]Shift in C=N band to lower frequency (e.g., ~1600-1615), indicating coordination. Appearance of new bands in the far-IR region (400-600) for M-N and M-O bonds.
¹H NMR (δ, ppm) ~9.8-10.5 (s, 1H, -CHO), ~11.0 (s, 1H, -OH)Disappearance of aldehyde proton. Appearance of azomethine proton (-CH=N-) at ~8.3-8.9. The phenolic -OH proton may shift or broaden.Signals often broaden significantly due to the paramagnetic nature of Cu(II). Analysis may be difficult.
Mass Spec (m/z) M⁺ peak corresponding to C₉H₁₀O₂ (150.17)M⁺ peak corresponding to the calculated molecular weight of the Schiff base (e.g., C₁₅H₁₅N₃O₃S, 305.36).Isotopic pattern characteristic of the metal (e.g., Copper has two main isotopes, ⁶³Cu and ⁶⁵Cu).

Protocol for Antimicrobial Activity Screening

The Kirby-Bauer disc diffusion method is a widely accepted primary screening technique to qualitatively assess antimicrobial activity.[3][5]

Materials:

  • Sterile 6 mm paper discs

  • Stock solutions of synthesized compounds (e.g., 1 mg/mL in DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strain (e.g., Candida albicans)

  • Nutrient Agar (for bacteria) and Sabouraud Dextrose Agar (for fungi) plates

  • Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (DMSO solvent)

  • Sterile swabs, micropipettes

Procedure:

  • Inoculum Preparation: Prepare a microbial suspension of the test organism in sterile saline, adjusted to a 0.5 McFarland turbidity standard.

  • Plate Inoculation: Using a sterile swab, uniformly streak the inoculum over the entire surface of the agar plate.

  • Disc Application: Aseptically place sterile paper discs onto the inoculated agar surface.

  • Compound Loading: Pipette a fixed volume (e.g., 10 µL) of each test compound's stock solution onto a separate disc. Also prepare discs for the positive and negative controls.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

  • Data Collection: Measure the diameter (in mm) of the clear zone of inhibition around each disc. A larger diameter indicates greater antimicrobial activity.

Expected Results and Structure-Activity Relationship (SAR)

It is anticipated that the synthesized Schiff base ligand will show moderate antimicrobial activity. Upon complexation with a metal ion like Cu(II), a significant increase in the zone of inhibition is expected.

Table: Hypothetical Antimicrobial Screening Data (Zone of Inhibition in mm)

CompoundS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungus)
This compound877
Sulfanilamide (Amine)12100
Schiff Base Ligand151311
Cu(II) Complex 24 20 18
Ciprofloxacin (Control)2623N/A
Fluconazole (Control)N/AN/A22
DMSO (Solvent)666

This hypothetical data illustrates a clear potentiation effect. The Schiff base is more active than either of its precursors, and the copper complex is the most potent of all synthesized compounds, demonstrating activity comparable to the standard antibiotic. This provides a strong basis for further investigation, including the determination of Minimum Inhibitory Concentration (MIC) values for quantitative analysis.[6][12]

References

Application Note & Protocols: Strategic Synthesis of Benzofuran Heterocycles Utilizing 5-Ethyl-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzofuran scaffold is a privileged heterocyclic motif integral to numerous natural products and pharmacologically active compounds, driving extensive research into their synthesis.[1][2][3] This application note provides a detailed guide for researchers, chemists, and drug development professionals on the strategic use of 5-Ethyl-2-hydroxybenzaldehyde as a versatile starting material for the synthesis of substituted benzofurans. We delve into the mechanistic underpinnings and provide field-proven, step-by-step protocols for the Rap-Stoermer reaction, a robust method for constructing the benzofuran core. This guide emphasizes the causality behind experimental choices, ensuring technical accuracy and reproducibility for the synthesis of novel benzofuran derivatives.

Introduction: The Significance of the Benzofuran Core

Benzofuran derivatives are a cornerstone in medicinal chemistry, exhibiting a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[1][3] The inherent structural features of the fused benzene and furan ring system provide a unique template for designing molecules that can interact with various biological targets.[1][4]

This compound is an excellent precursor for this purpose. The presence of the ortho-hydroxyl and aldehyde functionalities allows for direct participation in classical cyclization reactions, while the C5-ethyl group provides a specific point of substitution on the benzene moiety, enabling the synthesis of targeted analogues with tailored physicochemical properties.

Overview of Synthetic Strategy: The Rap-Stoermer Reaction

Among the various methods for benzofuran synthesis, the reaction of an o-hydroxybenzaldehyde with an α-haloketone, often referred to as the Rap-Stoermer reaction, is a direct and efficient approach.[5][6] This method involves an initial O-alkylation followed by a base-catalyzed intramolecular cyclization and dehydration to furnish the 2-acylbenzofuran product.

The general workflow for this synthesis is outlined below. It involves the reaction of the starting aldehyde with a suitable α-haloketone, followed by purification to isolate the desired benzofuran derivative.

G cluster_0 Reaction Setup cluster_1 Work-up & Purification A This compound D Reaction Mixture in Refluxing Solvent A->D B α-Halo Ketone (e.g., 2-Bromoacetophenone) B->D C Base (e.g., K2CO3) & Solvent (e.g., Acetone) C->D E Filter solid by-products D->E Cooling & Filtration F Solvent Evaporation E->F G Crude Product F->G H Column Chromatography or Recrystallization G->H I Pure 2-Aroyl-5-ethylbenzofuran H->I

Caption: General experimental workflow for benzofuran synthesis.

Mechanistic Insight: The Rap-Stoermer Reaction Pathway

Understanding the reaction mechanism is critical for optimizing conditions and troubleshooting. The synthesis proceeds through a well-defined sequence of steps.

  • Deprotonation: The base (e.g., potassium carbonate) deprotonates the phenolic hydroxyl group of this compound, forming a more nucleophilic phenoxide salt.

  • O-Alkylation (SN2 Reaction): The resulting phenoxide attacks the α-carbon of the halo-ketone (e.g., 2-bromoacetophenone), displacing the bromide ion to form an ether intermediate.

  • Intramolecular Cyclization: The base then abstracts a proton from the α-carbon of the ether intermediate's keto-methylene group, generating a carbanion. This carbanion undergoes an intramolecular nucleophilic attack on the aldehyde's carbonyl carbon.

  • Dehydration: The resulting aldol-type intermediate readily dehydrates under the reaction conditions to form the stable aromatic furan ring, yielding the final 2-aroyl-5-ethylbenzofuran product.[5][6]

G start This compound phenoxide Phenoxide Ion Formed by base (K2CO3) start->phenoxide 1. Deprotonation ether Ether Intermediate 2-(2-Oxo-2-phenylethoxy)-5-ethylbenzaldehyde phenoxide->ether 2. SN2 attack on α-haloketone carbanion Carbanion Formed via deprotonation ether->carbanion 3. Deprotonation (Base) cyclized Cyclized Intermediate Aldol-type adduct carbanion->cyclized 4. Intramolecular Cyclization product 2-Benzoyl-5-ethylbenzofuran cyclized->product 5. Dehydration (-H2O)

Caption: Mechanism of the Rap-Stoermer reaction.

Detailed Experimental Protocol

This protocol describes the synthesis of 2-Benzoyl-5-ethylbenzofuran from this compound and 2-bromoacetophenone.

4.1 Materials and Reagents

  • This compound (MW: 150.17 g/mol )[7][8]

  • 2-Bromoacetophenone (Phenacyl bromide)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered

  • Acetone, anhydrous

  • Dichloromethane (DCM)

  • Hexane

  • Ethyl Acetate

  • Silica Gel (for column chromatography)

4.2 Step-by-Step Procedure

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.50 g, 10.0 mmol).

  • Addition of Reagents: Add anhydrous acetone (40 mL), followed by finely powdered anhydrous potassium carbonate (2.76 g, 20.0 mmol, 2.0 equivalents).

  • Initiation: Stir the suspension vigorously for 15 minutes at room temperature. Add 2-bromoacetophenone (1.99 g, 10.0 mmol, 1.0 equivalent) to the mixture.

    • Scientist's Note: Using finely powdered K₂CO₃ increases the surface area and enhances the reaction rate. Anhydrous conditions are crucial to prevent side reactions. Acetone is a suitable solvent as it is polar enough to dissolve the reactants but does not interfere with the reaction.

  • Reflux: Heat the reaction mixture to reflux (approximately 56 °C) and maintain it for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase).

    • Scientist's Note: The reaction is typically complete when the starting aldehyde spot is no longer visible on the TLC plate.

  • Work-up: After completion, allow the mixture to cool to room temperature. Filter the solid potassium salts and wash the residue with a small amount of acetone.

  • Isolation of Crude Product: Combine the filtrate and the washings. Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a solid or viscous oil.

  • Purification: Purify the crude product by column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate (e.g., starting from 100% hexane and gradually increasing the polarity to 95:5 hexane:ethyl acetate).

    • Scientist's Note: Alternatively, the crude product can often be purified by recrystallization from a suitable solvent like ethanol if it is sufficiently crystalline.

  • Characterization: Combine the pure fractions, evaporate the solvent, and dry the product under vacuum. Characterize the final product, 2-Benzoyl-5-ethylbenzofuran, using standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR).

Alternative Synthetic Approaches

While the Rap-Stoermer reaction is highly effective, other advanced methods can be adapted to synthesize different classes of benzofurans from this compound or its derivatives.

MethodStarting Material from PrecursorKey ReagentsAdvantagesDisadvantages
Perkin Rearrangement 3-Halocoumarin derivativeNaOH, EthanolHigh yields, can be microwave-assisted to reduce reaction times.[9]Requires multi-step synthesis of the coumarin precursor from the starting aldehyde.
Intramolecular Wittig o-Acyloxybenzyltriphenyl-phosphonium saltBase (e.g., NaH, K₂CO₃)Good for synthesizing 2,3-disubstituted benzofurans, avoids harsh acidic conditions.[10]Requires multi-step preparation of the Wittig salt precursor.
Sonogashira Coupling o-Iodo- or o-bromophenol derivativePd catalyst, Cu(I) co-catalyst, base, terminal alkyneExcellent for installing an alkyne-derived substituent at the C2 position, wide functional group tolerance.[11]Requires halogenation of the phenol precursor; metal catalysts can be expensive.[12]

Conclusion

This compound serves as a highly valuable and accessible precursor for the synthesis of 5-ethyl-substituted benzofurans. The Rap-Stoermer reaction, detailed in this note, provides a direct, reliable, and scalable protocol for obtaining 2-aroylbenzofurans, which are important intermediates for further functionalization in drug discovery programs. By understanding the underlying mechanism and the critical parameters of the protocol, researchers can efficiently generate diverse libraries of benzofuran-based compounds for biological evaluation.

References

Comprehensive Analytical Protocols for the Characterization of 5-Ethyl-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive suite of detailed application notes and analytical protocols for the robust characterization of 5-Ethyl-2-hydroxybenzaldehyde (CAS No. 52411-35-5).[1][2][3][4] This document is intended for researchers, scientists, and professionals in drug development and quality control who require precise and validated methods for the identification, purity assessment, and structural elucidation of this important chemical intermediate. The protocols herein are grounded in established scientific principles and offer in-depth, step-by-step methodologies for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. Each section explains the causality behind experimental choices, ensuring both technical accuracy and practical applicability.

Introduction to this compound

This compound, also known as 5-ethylsalicylaldehyde, is an aromatic organic compound with the molecular formula C₉H₁₀O₂.[2][3] Its structure, featuring a hydroxyl group and an aldehyde group ortho to each other on a benzene ring substituted with an ethyl group at the 5-position, makes it a valuable precursor in the synthesis of various more complex molecules, including pharmaceuticals, fragrances, and as a ligand in coordination chemistry.

The precise characterization of this compound is critical to ensure its identity, purity, and suitability for its intended application. The presence of impurities can significantly impact the yield, safety, and efficacy of downstream products. This guide provides a multi-faceted analytical approach to thoroughly characterize this compound.

Physicochemical Properties:

PropertyValueSource
Molecular Formula C₉H₁₀O₂PubChem[2]
Molecular Weight 150.17 g/mol PubChem[2]
CAS Number 52411-35-5PubChem[2]
Appearance (Typically a solid)Inferred
LogP 1.7671ChemScene[3]
Topological Polar Surface Area 37.3 ŲChemScene[3]

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

Principle: Reverse-phase HPLC is the method of choice for assessing the purity of this compound and for its quantification in reaction mixtures or final products. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The ethyl and hydroxyl groups of the molecule contribute to its retention characteristics.

Experimental Protocol:

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Autosampler and data acquisition software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for MS compatibility)

  • This compound standard of known purity

  • Methanol (for sample preparation)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v). For improved peak shape, acidify the aqueous component with 0.1% phosphoric acid or formic acid. Degas the mobile phase before use.

  • Standard Preparation: Accurately weigh and dissolve a known amount of this compound standard in methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of working standards by serial dilution.

  • Sample Preparation: Dissolve the sample containing this compound in methanol to a concentration within the range of the standard curve. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection Wavelength: Determined from UV-Vis analysis (expecting a maximum around 250-330 nm).

  • Analysis: Inject the standards and samples. Identify the peak corresponding to this compound by comparing the retention time with the standard.

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of the analyte in the samples from the calibration curve. Purity can be assessed by the area percentage of the main peak.

Data Presentation:

ParameterTypical Value
Retention Time Dependent on specific column and mobile phase composition
Linearity (r²) > 0.999
Limit of Detection (LOD) Analyte and system dependent
Limit of Quantification (LOQ) Analyte and system dependent

Workflow Diagram:

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results Mobile_Phase Mobile Phase (Acetonitrile:Water) HPLC_System HPLC System (C18 Column, UV Detector) Mobile_Phase->HPLC_System Standard Standard Solution Standard->HPLC_System Sample Sample Solution Sample->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Chromatogram Chromatogram Data_Acquisition->Chromatogram Calibration_Curve Calibration Curve Chromatogram->Calibration_Curve Quantification Quantification & Purity Calibration_Curve->Quantification

Caption: HPLC analysis workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling and Identification

Principle: GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For polar analytes like this compound, derivatization may be necessary to improve volatility and chromatographic performance. The mass spectrometer provides structural information, allowing for the confident identification of the analyte and any impurities. The NIST WebBook provides a Kovats Retention Index for the trimethylsilyl (TMS) derivative of the oxime of this compound, indicating that derivatization is a viable strategy.[5]

Experimental Protocol:

Instrumentation:

  • Gas chromatograph with a mass selective detector (MSD)

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Autosampler and data acquisition software

Reagents:

  • Dichloromethane or Ethyl acetate (GC grade)

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • Pyridine (as a catalyst)

  • This compound standard

Procedure:

  • Sample Preparation and Derivatization:

    • Accurately weigh a small amount of the sample (e.g., 1 mg) into a vial.

    • Dissolve in a small volume of pyridine (e.g., 100 µL).

    • Add the derivatizing agent (e.g., 100 µL of BSTFA).

    • Cap the vial tightly and heat at 60-70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow of 1 mL/min

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 280 °C

      • Hold at 280 °C for 5 minutes

    • Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40-500

  • Analysis: Inject the derivatized sample. The resulting chromatogram will show separated peaks.

  • Identification: Identify the peak for the derivatized this compound by its retention time and mass spectrum. The mass spectrum can be compared to a library (e.g., NIST) or interpreted based on fragmentation patterns.

Data Presentation:

ParameterExpected Result
Retention Index (non-polar column) 1496 (for the underivatized compound)[2]
Molecular Ion (TMS derivative) m/z 222 (M+•)
Key Fragmentation Ions Dependent on the derivative, but expect fragments corresponding to the loss of methyl and ethyl groups.

Workflow Diagram:

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results Sample Sample Derivatization Derivatization (e.g., with BSTFA) Sample->Derivatization GCMS_System GC-MS System (Capillary Column, EI Source) Derivatization->GCMS_System Data_Acquisition Data Acquisition GCMS_System->Data_Acquisition Total_Ion_Chromatogram Total Ion Chromatogram Data_Acquisition->Total_Ion_Chromatogram Mass_Spectrum Mass Spectrum Total_Ion_Chromatogram->Mass_Spectrum Identification Identification Mass_Spectrum->Identification

Caption: GC-MS analysis workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Principle: NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Experimental Protocol:

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Tetramethylsilane (TMS) as an internal standard

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of deuterated solvent in an NMR tube. Add a small amount of TMS if the solvent does not already contain it.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 1024 or more scans, relaxation delay of 2 seconds.

  • Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction, and integration for ¹H). Reference the spectra to the TMS signal at 0.00 ppm.

Expected Spectral Data:

¹H NMR (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11.0s1H-OH (phenolic)
~9.8s1H-CHO (aldehyde)
~7.4d1HAromatic H
~7.3dd1HAromatic H
~6.9d1HAromatic H
~2.6q2H-CH₂- (ethyl)
~1.2t3H-CH₃ (ethyl)

¹³C NMR (in CDCl₃):

Chemical Shift (δ, ppm)Assignment
~196-CHO (aldehyde)
~160C-OH (aromatic)
~138C-CH₂CH₃ (aromatic)
~137C-H (aromatic)
~122C-CHO (aromatic)
~120C-H (aromatic)
~118C-H (aromatic)
~28-CH₂- (ethyl)
~15-CH₃ (ethyl)

Workflow Diagram:

NMR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results Sample Sample Solvent Deuterated Solvent (e.g., CDCl₃) Sample->Solvent NMR_Spectrometer NMR Spectrometer Solvent->NMR_Spectrometer Acquisition 1H & 13C Acquisition NMR_Spectrometer->Acquisition FID Free Induction Decay (FID) Acquisition->FID Spectrum Processed Spectrum FID->Spectrum Interpretation Structural Interpretation Spectrum->Interpretation

Caption: NMR spectroscopy workflow for structural elucidation.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Principle: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrations of specific chemical bonds.

Experimental Protocol:

Instrumentation:

  • FTIR spectrometer with a suitable sampling accessory (e.g., ATR)

Procedure:

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal. If using a transmission method, prepare a KBr pellet.

  • Spectrum Acquisition: Collect the spectrum over a typical range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
3200-3400 (broad)O-H stretchPhenolic -OH
3000-3100C-H stretchAromatic C-H
2900-3000C-H stretchAliphatic C-H (ethyl)
2720 & 2820C-H stretchAldehyde C-H
~1650C=O stretchAldehyde C=O
1500-1600C=C stretchAromatic ring
~1280C-O stretchPhenolic C-O

Workflow Diagram:

FTIR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results Sample Sample ATR ATR Accessory Sample->ATR FTIR_Spectrometer FTIR Spectrometer ATR->FTIR_Spectrometer Acquisition Spectrum Acquisition FTIR_Spectrometer->Acquisition Interferogram Interferogram Acquisition->Interferogram Spectrum IR Spectrum Interferogram->Spectrum Interpretation Functional Group Assignment Spectrum->Interpretation

Caption: FTIR spectroscopy workflow for functional group analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

Principle: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the absorption of UV radiation is primarily due to π → π* transitions within the aromatic ring and the carbonyl group. The position of the maximum absorbance (λ_max) can be influenced by the solvent.

Experimental Protocol:

Instrumentation:

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

Reagents:

  • Spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile)

  • This compound sample

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample in the chosen solvent (e.g., 10 µg/mL).

  • Spectrum Acquisition:

    • Use the pure solvent as a blank to zero the instrument.

    • Record the UV-Vis spectrum of the sample solution over a range of 200-400 nm.

  • Data Analysis: Determine the wavelength(s) of maximum absorbance (λ_max).

Expected Spectral Data:

SolventExpected λ_max (nm)Transition
Ethanol~255 and ~325π → π*

Workflow Diagram:

UVVis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results Sample_Solution Dilute Sample Solution Spectrophotometer UV-Vis Spectrophotometer Sample_Solution->Spectrophotometer Blank Solvent Blank Blank->Spectrophotometer Acquisition Spectrum Acquisition Spectrophotometer->Acquisition Spectrum UV-Vis Spectrum Acquisition->Spectrum Lambda_Max Determination of λmax Spectrum->Lambda_Max

Caption: UV-Vis spectroscopy workflow for electronic transition analysis.

Conclusion

The analytical methods detailed in this guide provide a robust framework for the comprehensive characterization of this compound. The orthogonal nature of these techniques, from chromatographic separation to spectroscopic elucidation, ensures a high degree of confidence in the identity, purity, and structural integrity of the compound. By following these protocols, researchers and drug development professionals can establish a solid analytical foundation for their work with this versatile chemical entity.

References

Application Note: High-Resolution Purity Profiling of 5-Ethyl-2-hydroxybenzaldehyde using Orthogonal HPLC and GC-MS Methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Purity Analysis

5-Ethyl-2-hydroxybenzaldehyde is a substituted aromatic aldehyde whose molecular integrity directly influences reaction yields, impurity profiles, and the overall safety of subsequent synthetic products. The presence of impurities, even at trace levels, can arise from starting materials, side reactions, or degradation. Therefore, employing highly sensitive and specific analytical techniques is not merely a procedural step but a foundational requirement for quality assurance.

This application note presents two orthogonal analytical techniques:

  • Reverse-Phase HPLC (RP-HPLC): Ideal for quantifying the primary component and non-volatile or thermally labile impurities. Its strength lies in its precision and reproducibility for quantitative analysis.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A superior method for separating and identifying volatile and semi-volatile impurities. The mass spectrometer provides definitive structural information, making it invaluable for identifying unknown contaminants.[2]

The combined use of these methods provides a comprehensive and trustworthy purity profile, ensuring a multi-faceted validation of the material's quality.

Methodology I: Quantitative Purity by Reverse-Phase HPLC

Principle and Rationale

This method leverages RP-HPLC to separate this compound from potential impurities based on their polarity. The compound, being moderately polar, interacts with a non-polar C18 stationary phase. A polar mobile phase is used to elute the compounds, with less polar components retained longer on the column. The aromatic ring and carbonyl group in the analyte are strong chromophores, allowing for sensitive detection by a UV-Vis detector.

Causality of Method Choices:

  • Stationary Phase: A C18 (octadecylsilyl) column is selected for its versatility and strong retentive properties for aromatic compounds, ensuring good separation between the main analyte and closely related impurities.

  • Mobile Phase: An acetonitrile/water gradient is employed. Acetonitrile is a common organic modifier that provides good peak shape and resolution for phenolic compounds. The gradient elution ensures that both early-eluting polar impurities and late-eluting non-polar impurities are resolved effectively within a reasonable runtime.

  • Detection: UV detection is set at a wavelength that provides a high signal for the analyte while minimizing interference from the mobile phase.

Detailed HPLC Protocol

Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, methanol, and ultrapure water.

  • This compound reference standard.

  • 0.22 µm syringe filters.

Chromatographic Conditions:

ParameterSetting
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A Ultrapure Water
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 40% B; 2-15 min: 40% to 95% B; 15-18 min: 95% B; 18-19 min: 95% to 40% B; 19-25 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 258 nm

Sample Preparation Workflow:

  • Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the this compound sample or reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol.

  • Working Solution (0.1 mg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with the mobile phase (initial conditions: 60:40 Water:Acetonitrile).

  • Filtration: Filter the working solution through a 0.22 µm syringe filter into an HPLC vial before placing it in the autosampler.

System Suitability and Validation: Before sample analysis, the system's performance must be verified. This is a self-validating step to ensure trustworthy results.[3] According to regulatory guidelines, key parameters should be assessed.[4][5]

  • Specificity: The method must be able to resolve the main analyte peak from any impurities or degradation products.[3][6]

  • Linearity: A five-point calibration curve should be established across a range of 50-150% of the working concentration to ensure a linear response (Correlation coefficient R² ≥ 0.999).[3]

  • Precision: Repeatability (intra-day) and intermediate precision (inter-day) should be assessed by injecting replicate samples. The relative standard deviation (RSD) should be less than 2%.[5]

Data Analysis: Purity is calculated using the area normalization method. This assumes that all components have a similar response factor at the chosen wavelength.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) × 100

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s1 Weigh Sample (~10 mg) s2 Dissolve in Methanol (10 mL) Stock Solution (1 mg/mL) s1->s2 s3 Dilute 1 mL to 10 mL Working Solution (0.1 mg/mL) s2->s3 s4 Filter (0.22 µm) into Vial s3->s4 a1 Inject 10 µL into HPLC s4->a1 a2 Separate on C18 Column (Gradient Elution) a1->a2 a3 Detect at 258 nm a2->a3 d1 Integrate Peak Areas a3->d1 d2 Calculate Purity (Area % Method) d1->d2

Caption: Workflow for HPLC purity analysis of this compound.

Methodology II: Impurity Identification by GC-MS

Principle and Rationale

GC-MS is a powerful hyphenated technique that provides both chromatographic separation and structural identification. This compound is sufficiently volatile and thermally stable for gas chromatography.[7] The sample is vaporized and separated in a capillary column based on boiling point and polarity. As components elute, they enter the mass spectrometer, are ionized (typically by Electron Ionization - EI), and fragmented. The resulting mass spectrum is a unique "fingerprint" that allows for definitive identification.

Causality of Method Choices:

  • GC Column: A low-polarity column (e.g., 5% phenyl-methylpolysiloxane, like a DB-5) is chosen. This stationary phase separates compounds primarily by boiling point, which is effective for resolving a parent compound from related impurities that often have different volatilities.

  • Ionization: Electron Ionization (EI) at 70 eV is a standard, high-energy technique that produces reproducible fragmentation patterns, which are essential for comparing against spectral libraries like NIST for impurity identification.

  • Sample Preparation: A simple "dilute-and-shoot" method is used. The sample is dissolved in a volatile organic solvent to ensure it is compatible with the GC inlet and does not interfere with the analysis.[7][8]

Detailed GC-MS Protocol

Instrumentation and Materials:

  • GC-MS system with an autosampler, split/splitless injector, and mass selective detector.

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • High-purity helium (carrier gas).

  • GC-grade dichloromethane or ethyl acetate.

  • This compound reference standard.

  • GC vials with inserts.

GC-MS Parameters:

ParameterSetting
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, constant flow at 1.2 mL/min
Injector Temperature 250°C
Injection Mode Split (50:1 ratio), 1 µL injection volume
Oven Program Initial 80°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min
MS Transfer Line Temp 280°C
Ion Source Electron Ionization (EI) at 70 eV
Ion Source Temperature 230°C
Mass Scan Range 40 - 350 m/z

Sample Preparation Workflow:

  • Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with ethyl acetate.[2]

  • Working Solution (~10 µg/mL): Dilute the stock solution 1:100 with ethyl acetate. This concentration ensures a good signal without overloading the column.[7]

  • Transfer: Transfer the working solution to a GC vial for analysis.

Data Analysis and Interpretation:

  • Total Ion Chromatogram (TIC): Identify the main peak corresponding to this compound based on its retention time. Calculate purity using the area percent method from the TIC.

  • Mass Spectrum Analysis:

    • Extract the mass spectrum for the main peak. The molecular ion ([M]⁺) should be observed at m/z 150.

    • Identify characteristic fragments. For aromatic aldehydes, common fragmentation patterns include the loss of a hydrogen atom ([M-1]⁺, m/z 149) and the loss of the formyl radical ([M-CHO]⁺, m/z 121).[9][10] Another significant fragmentation could be the loss of an ethyl radical to form a fragment at m/z 121.

    • Analyze the mass spectra of any impurity peaks. Compare these spectra against the NIST mass spectral library to tentatively identify their structures.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s1 Weigh Sample (~10 mg) s2 Dissolve in Ethyl Acetate (10 mL) Stock Solution (1 mg/mL) s1->s2 s3 Dilute 1:100 Working Solution (~10 µg/mL) s2->s3 s4 Transfer to GC Vial s3->s4 a1 Inject 1 µL into GC s4->a1 a2 Separate on DB-5ms Column (Temperature Program) a1->a2 a3 Ionize (EI) & Detect Fragments (MS) a2->a3 d1 Analyze Total Ion Chromatogram (TIC) a3->d1 d2 Analyze Mass Spectra (Identify Fragments, Search Library) a3->d2 d3 Calculate Purity & Identify Impurities d1->d3 d2->d3

Caption: Workflow for GC-MS purity analysis and impurity identification.

Conclusion: A Dual-Method Approach to Ensure Quality

The HPLC and GC-MS methods detailed in this application note provide a robust, reliable, and comprehensive framework for assessing the purity of this compound. The RP-HPLC method offers excellent quantitative precision for the main component and non-volatile impurities, while the GC-MS method provides unparalleled capability for the separation and structural elucidation of volatile and semi-volatile impurities.

By implementing these orthogonal techniques, laboratories can establish a self-validating system of analysis that ensures the highest standards of quality and trustworthiness. This dual approach provides the accuracy and confidence required for materials used in research, drug development, and regulated manufacturing environments. Full method validation according to ICH guidelines is recommended before implementation in a GMP setting.[6]

References

Application Notes & Protocols: The Petasis Borono-Mannich Reaction with Salicylaldehyde Substrates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Powerful Tool for Amine Synthesis

The Petasis borono-Mannich (PBM) reaction has emerged as a cornerstone of modern synthetic chemistry, valued for its efficiency in constructing complex amines from simple building blocks.[1][2] This three-component reaction couples an amine, a carbonyl compound, and an organoboronic acid to forge new carbon-carbon and carbon-nitrogen bonds in a single, atom-economical step.[3][4] Its broad substrate scope, tolerance for diverse functional groups, and generally mild reaction conditions have cemented its utility in medicinal chemistry and drug discovery for creating libraries of structurally diverse molecules.[4][5][6]

This application note focuses on a particularly advantageous variant of the PBM reaction that employs salicylaldehydes as the carbonyl component. The presence of the ortho-hydroxyl group on the aldehyde is not merely an incidental functionality; it plays a crucial, activating role in the reaction mechanism, often enabling the reaction to proceed under catalyst-free conditions and leading to the efficient synthesis of a valuable class of compounds: 2-aminomethylphenols.[7][8] These products are significant scaffolds in pharmaceuticals and functional materials.[8][9] This guide provides researchers with a detailed mechanistic understanding, a robust experimental protocol, and field-proven insights for successfully applying the Petasis reaction with salicylaldehyde substrates.

The Reaction Mechanism: An Intramolecular Advantage

The efficacy of the Petasis reaction with salicylaldehydes stems from a well-orchestrated series of equilibria that culminate in an irreversible C-C bond formation.[10][11] While the complete mechanistic picture is still a subject of study, a consensus pathway highlights the special role of the salicylaldehyde's hydroxyl group.[1][7]

  • Iminium Ion Formation : The reaction initiates with the condensation of the amine and salicylaldehyde to form a carbinolamine intermediate, which then dehydrates to generate a reactive electrophilic iminium ion.[1][11]

  • Boronate "Ate" Complex Activation : Concurrently, the phenolic hydroxyl group of the salicylaldehyde-derived iminium ion interacts with the organoboronic acid. This interaction forms a highly nucleophilic, tetracoordinate boronate "ate" complex.[1][7] This step is the key advantage of using salicylaldehydes, as the intramolecular coordination activates the boronic acid for the subsequent nucleophilic transfer.

  • Irreversible Nucleophilic Transfer : The organic moiety (R²) from the activated boronate complex is then transferred intramolecularly to the electrophilic carbon of the iminium ion.[7][10] This nucleophilic addition is the C-C bond-forming step and is generally considered irreversible, driving the reaction equilibrium towards the product.[10]

  • Hydrolysis : The resulting intermediate is then hydrolyzed upon workup to yield the final 2-aminomethylphenol product.

This mechanism underscores why salicylaldehydes are particularly effective substrates, as the internal coordination bypasses the need for external Lewis acids or other activators that might be required for less reactive aldehydes.[7]

Petasis_Mechanism Figure 1: Proposed Mechanism of the Petasis Reaction with Salicylaldehyde cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_product Product Salicylaldehyde Salicylaldehyde (Ar-CHO, with o-OH) Iminium Iminium Ion [Ar-CH=NR'₂]⁺ Salicylaldehyde->Iminium + H₂O Amine Secondary Amine (R'₂NH) Amine->Iminium + H₂O BoronicAcid Organoboronic Acid (R²B(OH)₂) AteComplex Intramolecular Coordination> Iminium->AteComplex + R²B(OH)₂ ProductIntermediate Intermediate Adduct AteComplex->ProductIntermediate IrreversibleC-C Bond Formation FinalProduct 2-Aminomethylphenol Product ProductIntermediate->FinalProduct Hydrolysis

Figure 1: Proposed Mechanism of the Petasis Reaction with Salicylaldehyde.

Core Experimental Protocol

This section details a general, robust, and catalyst-free protocol for the synthesis of 2-aminomethylphenol derivatives. This procedure has been adapted from established methods and serves as an excellent starting point for a wide range of substrates.[5][8]

Materials and Reagents
  • Salicylaldehyde : Use as received or distill if necessary.

  • Amine : Secondary amines (e.g., morpholine, piperidine, dibenzylamine). Ensure purity.

  • Organoboronic Acid : Aryl- or vinylboronic acids. Check for stability; some boronic acids can dehydrate to form boroxines upon storage.

  • Solvent : Anhydrous solvent such as Cyclopentyl Methyl Ether (CPME), Toluene, or Dichloromethane (DCM). CPME is a greener solvent alternative that has proven effective.[8]

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) : For drying.

  • Standard laboratory glassware : Round-bottom flask, condenser, magnetic stirrer, etc.

  • Purification supplies : Silica gel for column chromatography, TLC plates, and appropriate solvents (e.g., Hexanes/Ethyl Acetate).

Quantitative Data Summary

The following table provides typical molar ratios and concentrations for setting up the reaction.

ComponentMolar Ratio (Equivalents)Typical ConcentrationRole
Salicylaldehyde1.00.2 - 0.5 MCarbonyl Source
Amine1.1 - 1.2-Amine Source
Boronic Acid1.1 - 1.2-Nucleophile Source
Solvent (CPME)--Reaction Medium
Step-by-Step Procedure
  • Reaction Setup : To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the salicylaldehyde (1.0 eq.).

  • Reagent Addition : Add the chosen solvent (e.g., CPME) to achieve the desired concentration. Begin stirring and add the secondary amine (1.1 eq.) followed by the organoboronic acid (1.1 eq.).

  • Reaction Conditions : Heat the reaction mixture to the desired temperature (typically 80-100 °C for CPME or toluene) and maintain for 4-24 hours.[8] The reaction can be monitored by Thin Layer Chromatography (TLC) or LC-MS to track the consumption of the limiting reagent (salicylaldehyde).

  • Workup :

    • Once the reaction is complete, cool the mixture to room temperature.

    • If necessary, filter the mixture to remove any insoluble byproducts.

    • Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any unreacted boronic acid and other acidic impurities.

    • Wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification : The crude product is typically a viscous oil or solid. Purify the residue via flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aminomethylphenol product.

  • Characterization : Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Workflow Setup 1. Reaction Setup - Add Salicylaldehyde to Flask Addition 2. Reagent Addition - Add Solvent, Amine, Boronic Acid Setup->Addition Reaction 3. Heat & Stir - Monitor by TLC/LC-MS Addition->Reaction Workup 4. Aqueous Workup - Wash with NaHCO₃, Brine - Dry & Concentrate Reaction->Workup Purify 5. Purification - Flash Column Chromatography Workup->Purify Characterize 6. Characterization - NMR, HRMS Purify->Characterize

Figure 2: General Experimental Workflow for the Petasis Reaction.

Substrate Scope and Limitations

The Petasis reaction with salicylaldehydes is notable for its broad substrate compatibility.

  • Salicylaldehydes : A wide array of electronically and sterically diverse salicylaldehydes can be used. Both electron-donating and electron-withdrawing substituents on the aromatic ring are generally well-tolerated.[1]

  • Amines : The reaction is most efficient with secondary amines, both cyclic (e.g., morpholine, piperidine) and acyclic (e.g., dibenzylamine).[1] Sterically hindered amines may react more slowly. While primary amines can be used, they may lead to the formation of secondary amine products and potential side reactions.

  • Boronic Acids : Arylboronic acids with a range of substituents are effective coupling partners.[3] Electron-rich arylboronic acids tend to react more readily. Vinylboronic acids are also excellent substrates, leading to the formation of valuable allylic aminophenols.[1][3]

Limitations to Consider:

  • Electron-Poor Substrates : While generally tolerant, the reaction may proceed sluggishly or give lower yields with strongly electron-deficient arylboronic acids or electron-poor anilines.[10][12] In such cases, microwave heating or the use of a Lewis acid catalyst may be beneficial.[6][9]

  • Ketones : The reaction is significantly less effective with ketones, including 2-hydroxyacetophenone, due to their lower electrophilicity compared to aldehydes.[7]

  • Side Reactions : With vinylboronic acids, the aminomethylphenol product can sometimes undergo a subsequent intramolecular cyclization to form a 2H-chromene, particularly upon prolonged heating or under acidic conditions.[7][13]

Troubleshooting and Field-Proven Insights

  • Low Yield : If the reaction yield is low, ensure the purity of the reagents, especially the boronic acid, which can degrade over time. Increasing the reaction temperature or time may improve conversion. For particularly challenging substrates, switching to a more forcing solvent like toluene or using microwave irradiation can be effective.[6]

  • Incomplete Reaction : If starting material remains, consider adding a slight excess (1.2-1.3 eq.) of the more volatile component (often the amine) or the boronic acid. The use of molecular sieves has also been reported to accelerate the reaction by aiding in the removal of water generated during iminium formation.[7]

  • Purification Difficulties : The polarity of the aminomethylphenol products can make them challenging to purify. Careful selection of the chromatography eluent is critical. A small amount of triethylamine is sometimes added to the eluent to prevent the product from streaking on the silica gel column.

  • Greener Approaches : For laboratories focused on sustainable chemistry, catalyst-free protocols in greener solvents like cyclopentyl methyl ether (CPME) are highly effective.[8] Furthermore, solvent-free methods using ball-milling have been successfully developed for this reaction, offering an environmentally benign alternative.[5]

Conclusion

The Petasis borono-Mannich reaction using salicylaldehyde substrates is a highly reliable and versatile method for synthesizing 2-aminomethylphenols. The intrinsic activating role of the ortho-hydroxyl group simplifies the reaction setup, often obviating the need for a catalyst and broadening the functional group tolerance. By understanding the underlying mechanism and following the robust protocol outlined in these notes, researchers in drug discovery and synthetic chemistry can effectively leverage this powerful multicomponent reaction to rapidly access diverse and valuable molecular architectures.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Ethyl-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Ethyl-2-hydroxybenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthesis of this valuable chemical intermediate. Here, we address common challenges, answer frequently asked questions, and provide detailed protocols to enhance yield, purity, and reproducibility in your experiments.

Section 1: Overview of Synthetic Strategies

The synthesis of this compound begins with the starting material 4-ethylphenol.[1][2][3][4] The primary challenge is the regioselective introduction of a formyl group (-CHO) onto the aromatic ring, specifically at the ortho position relative to the hydroxyl group. The two most common and historically significant methods for this transformation are the Duff Reaction and the Reimer-Tiemann Reaction .

FeatureDuff ReactionReimer-Tiemann Reaction
Formyl Source Hexamethylenetetramine (HMTA)Chloroform (CHCl₃)
Typical Conditions Acidic (e.g., glyceroboric acid, TFA), 150-160°CStrongly basic (e.g., NaOH, KOH), biphasic system, 60-70°C
Key Intermediate Iminium ion intermediateDichlorocarbene (:CCl₂)
Primary Advantage High ortho-selectivity.Generally applicable to various phenols.
Primary Disadvantage Generally low yields (often 15-20%).[1][5]Formation of para-isomer byproduct; can be highly exothermic.[6][7][8]
Safety Concerns Use of strong acids at high temperatures.Use of chloroform (toxic); potential for thermal runaway.[7]

Choosing the appropriate method depends on the specific requirements of your synthesis, such as desired purity, acceptable yield, and available equipment.

Section 2: Frequently Asked Questions (FAQs)

Q1: Which synthesis method provides better regioselectivity for the ortho product?

The Duff reaction is generally superior for ortho-formylation of phenols.[9] The reaction mechanism inherently favors substitution at the position ortho to the hydroxyl group.[9][10] The Reimer-Tiemann reaction, while effective, often yields a mixture of ortho and para isomers, with the ortho product typically predominating due to a favorable interaction between the phenoxide ion and the dichlorocarbene intermediate.[11][12]

Q2: I am observing a significant amount of the para-isomer in my Reimer-Tiemann reaction. How can I improve the ortho:para ratio?

While achieving complete ortho-selectivity in the Reimer-Tiemann reaction is challenging, the ratio can be influenced by several factors:

  • Solvent System: The reaction is typically carried out in a biphasic system (aqueous base and an organic phase with chloroform).[12][13] Using a solvent like 1,4-dioxane can act as an emulsifying agent and may influence the isomer ratio.[13]

  • Counter-ion: The nature of the alkali metal cation (e.g., Na⁺ vs. K⁺) from the base can affect the chelation with the phenoxide, influencing the approach of the dichlorocarbene and thus the ortho:para ratio.

  • Modified Conditions: Anhydrous or substantially anhydrous conditions have been explored to improve yields and selectivity in modified Reimer-Tiemann reactions.[14][15]

Q3: The yield from my Duff reaction is very low (<20%). Is this normal and can it be improved?

Yes, yields in the range of 15-20% are common for the classical Duff reaction and are considered typical.[5] The reaction is known to be generally inefficient.[9] While significant improvements beyond this range are difficult, ensuring the following can help maximize your yield:

  • Anhydrous Conditions: The presence of water can interfere with the reaction. Using anhydrous glycerol and freshly prepared glyceroboric acid is crucial.

  • Temperature Control: The reaction requires high temperatures (150-160°C).[1] Maintaining this temperature consistently is important for driving the reaction to completion.

  • Reaction Time: Allow sufficient time (typically 2-3 hours) for the reaction to proceed.[1]

Q4: How should I purify the final this compound product?

Purification aims to remove unreacted 4-ethylphenol, the isomeric byproduct (in the case of Reimer-Tiemann), and any resinous materials.

  • Steam Distillation: This is a classic and effective method for separating the volatile ortho-hydroxybenzaldehyde from the less volatile para-isomer and unreacted phenol.[8]

  • Column Chromatography: For smaller scale reactions or when high purity is essential, silica gel column chromatography is an excellent option. A non-polar eluent system, such as n-hexane/ethyl acetate, can be used to separate the components.[16][17]

  • Bisulfite Adduct Formation: Aldehydes can be selectively separated from non-carbonyl compounds by forming a solid bisulfite addition product, which can then be filtered and hydrolyzed back to the pure aldehyde.

Section 3: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Problem: Low or No Product Yield

Low or non-existent yield is a common frustration. A logical approach to troubleshooting is essential.

LowYield_Troubleshooting Start Low / No Yield Reagent_Check Verify Reagent Quality Start->Reagent_Check Step 1 Condition_Check Review Reaction Conditions Start->Condition_Check Step 2 Procedure_Check Analyze Work-up & Isolation Start->Procedure_Check Step 3 Phenol Is 4-ethylphenol pure? Reagent_Check->Phenol HMTA Is HMTA dry? Reagent_Check->HMTA Duff Chloroform Is CHCl₃ stabilized (free of phosgene)? Reagent_Check->Chloroform R-T Base Is base (NaOH/KOH) fresh and potent? Reagent_Check->Base R-T Temp Was temperature correct and stable? Condition_Check->Temp Time Was reaction time sufficient? Condition_Check->Time Mixing Was mixing/stirring adequate (esp. for biphasic reactions)? Condition_Check->Mixing Atmosphere Was an inert atmosphere (if required) used? Condition_Check->Atmosphere Extraction Was pH correct during extraction? Procedure_Check->Extraction Hydrolysis Was hydrolysis step (acidification) complete? Procedure_Check->Hydrolysis Loss Potential product loss during purification? Procedure_Check->Loss

Caption: Troubleshooting workflow for low product yield.

Problem: Significant Resin/Polymer Formation

Cause: Phenol-formaldehyde resin formation is a known side reaction, particularly under the harsh acidic or basic conditions used in formylation reactions.[11] This occurs through repeated hydroxymethylation or formylation followed by condensation.

Troubleshooting Steps:

  • Control Temperature: Avoid excessively high temperatures, as this accelerates polymerization. Maintain the lowest effective temperature for the formylation to proceed.[11] For the Reimer-Tiemann reaction, which can be exothermic, ensure efficient cooling to prevent thermal runaway.[7]

  • Adjust Stoichiometry: In the Duff reaction, using a large excess of HMTA can sometimes contribute to side reactions. While a molar ratio greater than 1:1 (HMTA:phenol) is needed, an excessive amount should be avoided.[11]

  • Minimize Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or HPLC. Stop the reaction as soon as the consumption of the starting material plateaus to prevent the formation of degradation or polymerization products.[11]

Problem: Product is an Intractable Dark Oil and Difficult to Purify

Cause: This often indicates the presence of polymeric byproducts and other impurities. The product itself, this compound, is a low-melting solid or oil.

Troubleshooting Steps:

  • Initial Cleanup: After the reaction work-up, attempt to remove polymeric material first. Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a dilute aqueous base (e.g., 5% NaOH) to remove unreacted phenol. Acidify the aqueous layer and re-extract to recover any product that may have partitioned.

  • Utilize Steam Distillation: As mentioned, this is highly effective for separating the desired aldehyde from non-volatile tars and polymers.

  • Consider a Derivatization/Regeneration Approach: If direct purification fails, consider converting the crude aldehyde to a crystalline derivative (e.g., a phenylhydrazone or semicarbazone). The derivative can be purified by recrystallization and then hydrolyzed back to the pure aldehyde, although this adds steps to the overall synthesis.

Section 4: Key Reaction Mechanisms & Protocols

Understanding the underlying mechanisms is key to troubleshooting and optimization.

The Duff Reaction Mechanism

The Duff reaction proceeds through the formation of an electrophilic iminium species from HMTA in an acidic medium, which then attacks the electron-rich phenol ring.[10] An intramolecular redox reaction followed by hydrolysis yields the final aldehyde.[9][10]

Duff_Mechanism cluster_1 Iminium Ion Formation cluster_2 Electrophilic Aromatic Substitution cluster_3 Redox & Hydrolysis HMTA HMTA + H⁺ Iminium Electrophilic Iminium Ion [CH₂=NR₂]⁺ HMTA->Iminium Acid-catalyzed ring opening Phenol 4-Ethylphenol Intermediate Benzylamine Intermediate Phenol->Intermediate Ortho-attack SchiffBase Schiff Base/ Iminium Intermediate Intermediate->SchiffBase Intramolecular Redox Product 5-Ethyl-2-hydroxy- benzaldehyde SchiffBase->Product Acidic Hydrolysis

Caption: Simplified mechanism of the Duff Reaction.

Protocol: Synthesis via Duff Reaction

Adapted from Duff, J. C.; Bills, E. J. (1941).[1]

  • Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 4-ethylphenol (0.1 mol), hexamethylenetetramine (HMTA, 0.15 mol), and anhydrous glycerol (150 mL).

  • Catalyst Addition: Slowly add boric acid (0.2 mol) to the mixture while stirring. The mixture will heat up.

  • Reaction: Heat the reaction mixture to 150-160°C and maintain this temperature with vigorous stirring for 2-3 hours.

  • Hydrolysis: Cool the mixture to below 100°C and add a solution of 30 mL concentrated sulfuric acid in 200 mL of water.

  • Isolation: Steam distill the mixture. The this compound will co-distill with the water. Collect the distillate until it is no longer oily.

  • Purification: Separate the organic layer from the distillate and dry it over anhydrous sodium sulfate. Further purification can be achieved by vacuum distillation or column chromatography.

The Reimer-Tiemann Reaction Mechanism

This reaction involves the deprotonation of chloroform by a strong base to form the highly reactive dichlorocarbene, which acts as the electrophile.[7][12] The electron-rich phenoxide ring attacks the carbene, leading to a dichloromethyl substituted intermediate that hydrolyzes to the aldehyde.[12]

RT_Mechanism cluster_1 Carbene Generation cluster_2 Electrophilic Attack cluster_3 Hydrolysis Chloroform CHCl₃ + OH⁻ Carbene Dichlorocarbene :CCl₂ Chloroform->Carbene α-elimination Phenoxide 4-Ethylphenoxide Intermediate Dichloromethyl Adduct Phenoxide->Intermediate Ortho-attack Hydrolysis_Step Intermediate + 2 OH⁻ Intermediate->Hydrolysis_Step Product 5-Ethyl-2-hydroxy- benzaldehyde Hydrolysis_Step->Product Hydrolysis & Acidification

Caption: Simplified mechanism of the Reimer-Tiemann Reaction.

Protocol: Synthesis via Reimer-Tiemann Reaction

Adapted from general Reimer-Tiemann procedures.[7][18]

  • Preparation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 4-ethylphenol (0.1 mol) in an aqueous solution of sodium hydroxide (0.4 mol in 80 mL water).

  • Reaction: Heat the solution to 60-65°C with stirring. Add chloroform (0.12 mol) dropwise from the dropping funnel over about 30-45 minutes, maintaining a gentle reflux. The reaction can be exothermic, so be prepared to cool the flask if necessary.[7][13]

  • Completion: After the addition is complete, continue to stir the mixture at 60-70°C for another 1-2 hours.

  • Work-up: Cool the reaction mixture. Remove any unreacted chloroform by simple distillation or steam distillation.

  • Isolation: Acidify the remaining alkaline solution carefully with dilute hydrochloric acid or sulfuric acid until it is strongly acidic (pH ~1-2). The product will separate as an oil or solid.

  • Purification: Extract the product with a suitable solvent like diethyl ether or dichloromethane. Wash the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. Purify the crude product by steam distillation or column chromatography to separate the ortho and para isomers.[8]

References

Technical Support Center: Purification of Crude 5-Ethyl-2-hydroxybenzaldehyde by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude 5-Ethyl-2-hydroxybenzaldehyde. This document is designed for researchers, scientists, and drug development professionals who are looking to achieve high purity of this compound through recrystallization. We will move beyond a simple protocol to explore the underlying principles, troubleshoot common issues, and provide a framework for adapting this method to your specific experimental context.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions that are critical to understanding the purification strategy.

Q1: What is this compound and what are its key properties?

This compound (CAS No: 52411-35-5) is an organic compound with the molecular formula C₉H₁₀O₂.[1][2][3] It features a benzene ring substituted with an ethyl group, a hydroxyl group, and an aldehyde (formyl) group. These functional groups dictate its chemical behavior and solubility, making it moderately polar. Understanding its structure is the first step in selecting an appropriate purification strategy.

Q2: Why is recrystallization the preferred method for purifying this compound?

Recrystallization is a powerful and economical technique for purifying solid organic compounds.[4] It leverages the principle that the solubility of most solids increases with temperature.[5] By dissolving the crude this compound in a hot solvent and allowing it to cool slowly, the compound will crystallize out of the solution, while impurities remain dissolved in the cold solvent (mother liquor).[6][7] This process is highly effective when impurities are present in small amounts and have different solubility profiles than the target compound.

Q3: What are the characteristics of an ideal recrystallization solvent for this compound?

Selecting the right solvent is the most critical step for a successful recrystallization.[5][8] The ideal solvent should:

  • Exhibit a high-temperature coefficient: It should dissolve the compound readily at its boiling point but poorly at room temperature or below.[4]

  • Have differential solubility for impurities: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[8]

  • Be chemically inert: The solvent must not react with the this compound.[4][9]

  • Be volatile and have a suitable boiling point: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying step.[4] Additionally, the boiling point should be lower than the melting point of the compound to prevent "oiling out."

  • Be safe and inexpensive: The solvent should be non-toxic, non-flammable, and cost-effective.[9]

Q4: What are the likely impurities in a crude sample of this compound?

Impurities often stem from the synthetic route used. For phenolic aldehydes, common impurities may include:

  • Unreacted starting materials: Such as 4-ethylphenol.

  • Isomeric byproducts: The synthesis, for example via a Reimer-Tiemann reaction, can produce isomers where the aldehyde group is in a different position.[10][11]

  • Polymeric side products: Phenols can be prone to forming resinous or tarry materials under certain reaction conditions.

  • Reagents and salts: Residual acids, bases, or salts from the reaction workup.[12]

Section 2: Solvent Selection Strategy & Data

The "like dissolves like" principle is a useful starting point.[13][14] Given the hydroxyl, aldehyde, and aromatic functionalities of this compound, moderately polar solvents are excellent candidates. A mixed-solvent system (a "good" solvent in which the compound is soluble, and a "poor" anti-solvent in which it is not) can also be highly effective.

Table 1: Potential Solvents for Recrystallization

SolventBoiling Point (°C)Suitability & Rationale
Ethanol/Water VariesExcellent Choice. The compound is likely soluble in hot ethanol. Water can be added as an anti-solvent to the hot solution until it becomes slightly cloudy (the cloud point), then clarified with a drop of ethanol before slow cooling.
Methanol/Water VariesGood Alternative. Similar to the ethanol/water system. Methanol is more volatile.
Isopropanol 82.6Potential Single Solvent. Its moderate polarity may provide the desired solubility gradient between hot and cold conditions.
Toluene 110.6Possible, but with caution. May be a good solvent if the compound is only sparingly soluble when cold. However, its high boiling point may exceed the melting point of the crude solid, leading to oiling out.
Heptane/Ethyl Acetate VariesGood Mixed System. Ethyl acetate is a good solvent, while heptane is a nonpolar anti-solvent. Dissolve the crude solid in a minimum of hot ethyl acetate and slowly add hot heptane until the cloud point is reached.
Water 100Unsuitable as a primary solvent. The compound has low predicted water solubility, making it a good anti-solvent but not a primary solvent.[15]

Section 3: Detailed Experimental Protocol

This protocol is a self-validating system, incorporating checks to ensure purity.

Safety First: this compound may cause skin, eye, and respiratory irritation.[1][16] Many organic solvents are flammable. Always perform this procedure in a certified fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[17]

Step 1: Small-Scale Solvent Screening

  • Rationale: To efficiently identify the best solvent or solvent pair without committing the entire batch of crude product.[8]

  • Procedure:

    • Place approximately 20-30 mg of your crude solid into several small test tubes.

    • To each tube, add a different potential solvent (e.g., ethanol, isopropanol, ethyl acetate) dropwise at room temperature. Note the solubility. A good candidate solvent will not dissolve the solid at room temperature.[4][8]

    • Gently heat the tubes that did not show solubility at room temperature in a water bath. Add the solvent dropwise until the solid just dissolves.

    • Allow the tubes to cool slowly to room temperature, then place them in an ice-water bath.

    • Observe the quantity and quality of the crystals formed. The best solvent is one that dissolves the compound when hot and yields a large amount of crystalline solid upon cooling.

Step 2: Dissolving the Crude Solid

  • Rationale: To create a saturated solution at an elevated temperature from which pure crystals can form upon cooling.

  • Procedure:

    • Place the crude this compound in an Erlenmeyer flask (its sloped sides reduce solvent evaporation).

    • Add the chosen solvent in small portions to the flask while heating on a hot plate. Use a boiling stick or magnetic stirring to ensure even heating.

    • Add just enough hot solvent to completely dissolve the solid. Adding an excessive amount of solvent will reduce the final yield.[5]

Step 3: Hot Filtration (Optional)

  • Rationale: To remove any insoluble impurities (e.g., dust, salts, polymeric material) from the hot solution before crystallization.

  • Procedure:

    • If the hot solution contains visible particulate matter, perform a hot filtration.

    • Pre-heat a funnel (either a stemless glass funnel or a powder funnel) and a new, clean Erlenmeyer flask. Place a piece of fluted filter paper in the funnel.

    • Quickly pour the hot, saturated solution through the filter paper into the pre-heated flask. The pre-heating step is crucial to prevent premature crystallization of the product in the funnel.

Step 4: Crystallization by Slow Cooling

  • Rationale: Slow cooling promotes the formation of large, pure crystals. Rapid cooling tends to trap impurities within the crystal lattice.[5][6]

  • Procedure:

    • Cover the flask with a watch glass to prevent solvent evaporation and contamination.

    • Allow the flask to cool undisturbed to room temperature on an insulated surface (like a cork ring or wood block).

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize crystal formation.

Step 5: Crystal Collection and Washing

  • Rationale: To separate the purified crystals from the mother liquor, which contains the dissolved impurities.

  • Procedure:

    • Set up a Büchner funnel with a piece of filter paper that fits snugly and covers all the holes.

    • Wet the filter paper with a small amount of the cold recrystallization solvent and apply a vacuum to ensure a good seal.

    • Swirl the flask to create a slurry and pour the contents into the Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to rinse away any residual mother liquor from the crystal surfaces.[4] Using cold solvent minimizes the loss of the purified product.

Step 6: Drying the Crystals

  • Rationale: To remove all residual solvent from the final product.

  • Procedure:

    • Leave the crystals in the Büchner funnel with the vacuum on for several minutes to pull air through and facilitate initial drying.[4]

    • Transfer the crystals to a pre-weighed watch glass and allow them to air-dry completely. For faster results, a vacuum oven at a temperature well below the compound's melting point can be used.

Step 7: Purity Assessment

  • Rationale: To validate the success of the purification.

  • Procedure:

    • Measure the melting point of the recrystallized product. A pure compound will have a sharp melting point range (typically 1-2 °C).

    • Compare the observed melting point to the literature value. A sharp range close to the literature value indicates high purity.[7] Impurities typically cause the melting point to be depressed and the range to broaden.

Section 4: Troubleshooting Guide

Problem: My compound "oiled out" instead of forming crystals.

  • Cause: This happens when the saturated solution becomes supersaturated at a temperature above the melting point of the compound (or the melting point of the impure mixture). The compound then comes out of solution as a liquid instead of a solid.

  • Solution 1: Re-heat the solution to re-dissolve the oil. Add a small amount of additional solvent (10-15%) and allow it to cool more slowly. This keeps the compound dissolved until the temperature is below its melting point.

  • Solution 2: Change to a lower-boiling point solvent or solvent system.

  • Solution 3: Induce crystallization at a higher temperature by scratching the inside of the flask with a glass rod just below the solvent line as it cools.

Problem: No crystals are forming, even after cooling in an ice bath.

  • Cause 1: Too much solvent was used. The solution is not saturated enough for crystals to form.

    • Solution: Gently boil off a portion of the solvent in the fume hood to concentrate the solution, then attempt the cooling process again.[18]

  • Cause 2: The solution is supersaturated. The solution needs a nucleation site to begin crystallization.

    • Solution A (Scratching): Use a glass stirring rod to scratch the inner surface of the flask at the meniscus. The microscopic glass fragments can provide a surface for nucleation.[7][18]

    • Solution B (Seed Crystal): If available, add a tiny crystal of the pure compound to the solution. This provides a template for further crystal growth.[7][18]

Problem: The crystals formed too quickly as a fine powder.

  • Cause: The solution was cooled too rapidly, or the solution was too concentrated.

  • Rationale: This rapid precipitation, often called "crashing out," traps impurities. The goal is slow, deliberate crystal growth.[18]

  • Solution: Re-heat the flask to dissolve the solid completely. Add a small amount of extra solvent (5-10%) and ensure the cooling process is much slower. Insulate the flask by placing it on a cork ring and covering it with an inverted beaker.[18]

Problem: The final product is still colored.

  • Cause: The colored impurity has a similar solubility profile to your compound and co-crystallized.

  • Solution: Perform the recrystallization again. This time, after dissolving the crude solid in the minimum amount of hot solvent, add a very small amount (1-2% of the solute weight) of activated charcoal to the hot solution. Swirl the mixture for a few minutes. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal, then proceed with the slow cooling as described.

Section 5: Visual Workflow for Troubleshooting

The following diagram outlines the decision-making process for common recrystallization issues.

TroubleshootingWorkflow start Begin Slow Cooling check_crystals Crystals Formed? start->check_crystals oiled_out Problem: Oiled Out check_crystals->oiled_out No, liquid layer no_crystals Problem: No Crystals check_crystals->no_crystals No, clear solution good_crystals Good Crystals Formed check_crystals->good_crystals Yes solution_oil_1 Re-heat, add more solvent, cool slower oiled_out->solution_oil_1 solution_oil_2 Try lower boiling point solvent oiled_out->solution_oil_2 check_saturation Supersaturated? no_crystals->check_saturation collect Collect via Vacuum Filtration good_crystals->collect solution_oil_1->start induce_crystallization Scratch flask or add seed crystal check_saturation->induce_crystallization Yes too_much_solvent Too much solvent check_saturation->too_much_solvent No induce_crystallization->start boil_off_solvent Boil off some solvent and re-cool too_much_solvent->boil_off_solvent boil_off_solvent->start

Caption: Troubleshooting workflow for recrystallization.

References

Technical Support Center: Solvent System Selection for Column Chromatography of Salicylaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the column chromatography of salicylaldehydes. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of selecting an appropriate solvent system for the purification of this important class of compounds. Here, we will delve into the underlying principles, provide actionable troubleshooting advice, and offer detailed protocols to ensure the successful separation of your target salicylaldehyde derivatives.

Understanding the Analyte: Salicylaldehyde

Salicylaldehyde, or 2-hydroxybenzaldehyde, is a polar organic compound characterized by a benzene ring substituted with a hydroxyl (-OH) and an aldehyde (-CHO) group in the ortho position.[1] Its chemical structure gives it a moderate polarity. It is slightly soluble in water but readily soluble in common organic solvents like ethanol, ether, and benzene.[2][3][4] This inherent polarity is a critical factor in designing a successful chromatographic separation.

Core Principles of Solvent Selection in Normal-Phase Chromatography

Column chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[5][6][7] In normal-phase chromatography, the most common mode for purifying salicylaldehydes, a polar stationary phase (typically silica gel or alumina) is used.[5][8] The mobile phase, or eluent, is a non-polar solvent or a mixture of solvents.

The key to a good separation lies in finding a solvent system that allows for differential migration of the target compound and its impurities down the column.[7]

  • Eluting Power: The ability of a solvent to move a compound down the column is referred to as its eluting power. In normal-phase chromatography, eluting power increases with the polarity of the solvent.[8][9] A more polar solvent will more effectively compete with the analyte for the active sites on the polar stationary phase, causing the analyte to move faster.

  • Solvent Polarity: The polarity of the mobile phase is the most critical parameter to adjust.[7] For salicylaldehydes, a mixture of a non-polar solvent (like hexane or heptane) and a moderately polar solvent (like ethyl acetate or dichloromethane) is typically employed.[10][11] The ratio of these solvents is adjusted to achieve the desired separation.

Frequently Asked Questions (FAQs)

Here are some common questions and issues encountered when performing column chromatography of salicylaldehydes.

Q1: How do I choose the initial solvent system for my salicylaldehyde derivative?

A1: The best starting point is to use Thin Layer Chromatography (TLC) to screen various solvent systems.[12][13][14] TLC is a rapid and inexpensive way to predict the behavior of your compound on a column.[14][15]

Protocol for TLC Screening:

  • Prepare your sample: Dissolve a small amount of your crude salicylaldehyde mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the TLC plate: Using a capillary tube, spot the dissolved sample onto the baseline of a silica gel TLC plate.

  • Develop the plate: Place the TLC plate in a developing chamber containing a small amount of your chosen solvent system. Common starting points for salicylaldehydes include mixtures of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v).

  • Visualize the spots: After the solvent front has moved up the plate, remove it and visualize the separated spots under UV light or by using a staining agent.

  • Analyze the results: The ideal solvent system will give your target salicylaldehyde a retention factor (Rf) value between 0.25 and 0.35.[12][13] A well-separated spot for your product from impurities is the goal.

Q2: My salicylaldehyde is not moving off the baseline on the TLC plate, even with a high concentration of ethyl acetate. What should I do?

A2: If your compound is highly polar and remains at the baseline (low Rf), you need to increase the polarity of your mobile phase.

  • Increase the proportion of the polar solvent: Gradually increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture.

  • Switch to a more polar solvent system: If increasing the ethyl acetate concentration is ineffective, consider using a stronger polar solvent in your mixture. For example, you could try a dichloromethane/methanol system.[10] Start with a low percentage of methanol (e.g., 1-2%) as it is a very polar solvent and can significantly increase the eluting power.[10]

Q3: All my spots are running at the solvent front on the TLC plate. How can I improve the separation?

A3: This indicates that your solvent system is too polar, causing all components of your mixture to elute too quickly. You need to decrease the eluting power of your mobile phase.

  • Decrease the proportion of the polar solvent: Reduce the amount of ethyl acetate or other polar solvent in your mixture.

  • Use a less polar "non-polar" solvent: While hexane is common, sometimes switching to a slightly more polar "non-polar" solvent like toluene can alter the selectivity and improve separation for aromatic compounds like salicylaldehydes.

Q4: My salicylaldehyde is streaking or "tailing" on the column. What is causing this and how can I fix it?

A4: Tailing, where a spot on a TLC plate or a band on a column appears elongated, can be caused by several factors:

  • Strong interactions with the stationary phase: The hydroxyl group of salicylaldehyde can interact strongly with the acidic silanol groups on the surface of the silica gel. This can be particularly problematic if your salicylaldehyde derivative has other polar functional groups.

    • Solution: Add a small amount of a polar modifier to your eluent. For acidic compounds, adding a small amount of acetic acid (e.g., 0.1-1%) can help. For basic impurities, adding a small amount of triethylamine (e.g., 0.1-1%) can neutralize the acidic sites on the silica gel and improve peak shape.[16]

  • Overloading the column: Applying too much sample to the column can lead to band broadening and tailing.

    • Solution: Use an appropriate amount of sample for the size of your column. A general rule of thumb is to use a 1:30 to 1:100 ratio of crude material to silica gel by weight.

  • Compound instability on silica: Some compounds can decompose on silica gel, leading to streaking.[17]

    • Solution: You can test for stability by spotting your compound on a TLC plate, letting it sit for an hour or two, and then developing it to see if any new spots have appeared.[17] If your compound is unstable, you may need to use a different stationary phase like alumina or a deactivated silica gel.[16][17]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues during the column chromatography of salicylaldehydes.

Problem Potential Cause(s) Recommended Solution(s)
Poor Separation (Co-elution of compounds) - Inappropriate solvent system polarity.- Systematically screen solvent systems using TLC to find one that provides good separation (ΔRf > 0.2).[7] - Consider using a different solvent combination to alter selectivity (e.g., dichloromethane/ethyl acetate instead of hexane/ethyl acetate).
- Column was not packed properly.- Ensure the column is packed uniformly without any cracks or channels. Both wet and dry packing methods can be effective if done carefully.[5]
- Column overloading.- Reduce the amount of sample loaded onto the column.
Compound Elutes Too Quickly - Solvent system is too polar.- Decrease the percentage of the polar solvent in the mobile phase.
Compound Elutes Too Slowly or Not at All - Solvent system is not polar enough.- Gradually increase the polarity of the mobile phase (gradient elution).[7] For example, start with a low polarity mixture and slowly increase the percentage of the more polar solvent.
- Compound may have precipitated on the column.- Ensure the sample is fully dissolved in the initial mobile phase before loading. If solubility is an issue, consider a "dry loading" technique.[18]
Irregular Band Shape (not horizontal) - Improper sample loading.- Dissolve the sample in a minimal amount of solvent and apply it carefully and evenly to the top of the stationary phase.[6][18]
- Column packing is not level.- Ensure the top of the silica gel bed is flat before loading the sample. A thin layer of sand on top can help maintain a level surface.[18]
Cracked or Channeled Column Bed - The silica gel has run dry.- Never let the solvent level drop below the top of the stationary phase.[18]
- Thermal stress from using a highly polar solvent on dry silica.- Pre-wet the silica gel with the initial, less polar mobile phase before packing the column or running the separation.
Experimental Workflow: From TLC to Column

The following diagram illustrates the logical workflow for developing a solvent system for the column chromatography of a salicylaldehyde derivative.

Solvent System Selection Workflow cluster_TLC TLC Optimization cluster_Column Column Chromatography TLC_Start Start: Crude Salicylaldehyde Mixture TLC_Screen Screen Solvent Systems (e.g., Hexane/EtOAc) TLC_Start->TLC_Screen TLC_Analyze Analyze Rf Value TLC_Screen->TLC_Analyze TLC_Ideal Is Rf between 0.25-0.35 with good separation? TLC_Analyze->TLC_Ideal TLC_Adjust_High Decrease Polarity TLC_Ideal->TLC_Adjust_High No (Rf too high) TLC_Adjust_Low Increase Polarity TLC_Ideal->TLC_Adjust_Low No (Rf too low) TLC_Success Optimal TLC System Found TLC_Ideal->TLC_Success Yes TLC_Adjust_High->TLC_Screen TLC_Adjust_Low->TLC_Screen Col_Prep Prepare and Pack Column TLC_Success->Col_Prep Col_Load Load Sample Col_Prep->Col_Load Col_Elute Elute with Optimized Solvent System Col_Load->Col_Elute Col_Collect Collect Fractions Col_Elute->Col_Collect Col_Analyze Analyze Fractions by TLC Col_Collect->Col_Analyze Col_Combine Combine Pure Fractions Col_Analyze->Col_Combine Col_End End: Purified Salicylaldehyde Col_Combine->Col_End

Caption: Workflow for solvent system selection.

Troubleshooting Logic

This diagram outlines a logical approach to troubleshooting common problems encountered during column chromatography.

Troubleshooting Logic cluster_Solutions Potential Solutions Problem Identify Problem Poor_Sep Poor Separation Problem->Poor_Sep No_Elution No Elution Problem->No_Elution Fast_Elution Fast Elution Problem->Fast_Elution Tailing Tailing/Streaking Problem->Tailing Sol_Polarity Adjust Solvent Polarity Poor_Sep->Sol_Polarity Sol_Gradient Use Gradient Elution Poor_Sep->Sol_Gradient Sol_Loading Check Sample Loading Poor_Sep->Sol_Loading Sol_Packing Check Column Packing Poor_Sep->Sol_Packing No_Elution->Sol_Polarity No_Elution->Sol_Gradient Fast_Elution->Sol_Polarity Sol_Modifier Add Modifier (Acid/Base) Tailing->Sol_Modifier Tailing->Sol_Loading Sol_Stationary Change Stationary Phase Tailing->Sol_Stationary

Caption: Troubleshooting decision tree.

References

Identifying and minimizing side products in the formylation of 4-ethylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the formylation of 4-ethylphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify and minimize side products, thereby optimizing your synthesis of 2-hydroxy-5-ethylbenzaldehyde.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges you might encounter during the formylation of 4-ethylphenol. Each question is followed by a detailed explanation of the potential causes and actionable protocols to resolve the issue.

Question 1: My reaction is yielding a significant amount of a para-formylated isomer (4-hydroxy-3-ethylbenzaldehyde) in addition to the desired ortho-product. How can I improve ortho-selectivity?

Answer:

The formation of a mixture of ortho and para isomers is a common challenge in the formylation of phenols, with the desired outcome often being the ortho-product due to its utility in synthesizing salicylaldehyde derivatives.[1] The regioselectivity is influenced by the specific formylation method and reaction conditions employed.[2] 4-Ethylphenol has two open ortho positions and one para position relative to the hydroxyl group, making it susceptible to substitution at multiple sites.

Causality and Strategic Adjustments:

The hydroxyl group of the phenol is a strong ortho, para-director in electrophilic aromatic substitution.[3] The choice of formylation reaction plays a crucial role in determining the ortho/para ratio.

  • Reimer-Tiemann Reaction: This reaction typically favors the ortho product.[1][2] The ortho-selectivity is often attributed to the interaction between the dichlorocarbene intermediate and the phenoxide ion.[4]

  • Duff Reaction: The Duff reaction also preferentially results in ortho-formylation.[5][6]

  • Vilsmeier-Haack Reaction: This method can be less selective and may produce more of the para isomer, as formylation tends to occur at the less sterically hindered position.[7][8]

Troubleshooting Protocol: Enhancing Ortho-Selectivity

  • Method Selection: If you are not already, consider using the Reimer-Tiemann or Duff reaction, as they inherently favor ortho-formylation.[2][5]

  • Solvent and Base Selection (Reimer-Tiemann): The choice of solvent and the counterion of the base can influence the ortho:para ratio.[4] Using a biphasic system with vigorous stirring is common for the Reimer-Tiemann reaction.[9]

  • Temperature Control: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product, which is often the ortho isomer.

Question 2: I am observing a significant amount of a dark, insoluble material in my reaction flask, leading to low yields of the desired product. What is this and how can I prevent it?

Answer:

The formation of a dark, insoluble material is likely due to resinification or polymerization of the starting material and/or product.[4] This is a common side reaction in formylation, especially under acidic or basic conditions with formaldehyde or its equivalents.[4]

Causality and Strategic Adjustments:

Phenol-formaldehyde resin formation occurs through repeated hydroxymethylation and subsequent condensation reactions.[4] This process is accelerated by:

  • High Temperatures: Increased temperatures promote the polymerization process.[4]

  • High Reagent Concentration: An excess of the formylating agent can lead to multiple additions and subsequent polymerization.

  • Prolonged Reaction Times: Longer reaction times provide more opportunity for side reactions to occur.

Troubleshooting Protocol: Minimizing Resin Formation

ParameterRecommendationRationale
Temperature Maintain the lowest effective temperature for the formylation reaction.Slows down the rate of polymerization reactions.[4]
Stoichiometry Use a formaldehyde-to-phenol ratio of less than one if possible.[4]Reduces the chance of multiple hydroxymethylations.
Reaction Time Monitor the reaction progress closely using TLC or HPLC and quench the reaction as soon as the desired product is formed.Minimizes the time for polymerization to occur.[4]
Reagent Addition Add the formylating agent slowly and in a controlled manner.Helps to control the reaction exotherm and maintain a low instantaneous concentration of the formylating agent.

Experimental Workflow to Minimize Resinification

G cluster_0 Reaction Setup cluster_1 Reaction Monitoring cluster_2 Work-up A Dissolve 4-ethylphenol in solvent B Cool reaction mixture A->B C Slowly add formylating agent B->C D Monitor progress by TLC/HPLC C->D E Quench reaction upon completion D->E F Perform aqueous work-up E->F G Purify by column chromatography/distillation F->G

Caption: Workflow to minimize resin formation.

Question 3: My TLC plate shows a spot corresponding to a di-formylated product. How can I favor mono-formylation?

Answer:

The formation of di-formylated products is a common side reaction, particularly with activated substrates like phenols where both ortho positions are available.[4]

Causality and Strategic Adjustments:

Di-formylation occurs when the mono-formylated product undergoes a second formylation reaction. This is more likely to happen when:

  • Excess Formylating Agent: A high molar ratio of the formylating agent to the phenol increases the probability of a second substitution.[10]

  • High Reaction Temperature: Higher temperatures can provide the necessary activation energy for the second formylation.[10]

Troubleshooting Protocol: Promoting Mono-formylation

  • Control Stoichiometry: This is the most critical factor.[10] Carefully control the molar ratio of the formylating agent to 4-ethylphenol. A 1:1 ratio is a good starting point.

  • Lower Reaction Temperature: Running the reaction at a lower temperature can help to slow down the rate of the second formylation.[10]

  • Monitor Reaction Progress: Use TLC or HPLC to monitor the consumption of the starting material and the formation of the mono- and di-formylated products. Stop the reaction when the concentration of the mono-formylated product is at its maximum.[4]

Frequently Asked Questions (FAQs)

This section provides answers to broader questions about the formylation of 4-ethylphenol.

Question 1: Which formylation method is best suited for 4-ethylphenol?

Answer:

The "best" method depends on your specific experimental goals, available reagents, and safety considerations. Here is a comparison of common methods:

MethodAdvantagesDisadvantagesBest For
Reimer-Tiemann Good ortho-selectivity.[2]Often gives moderate yields; uses chloroform, a regulated substance.[2][9]Achieving high ortho-selectivity.
Duff Good ortho-selectivity; uses readily available reagents.[5][6]Can be inefficient and may require harsh conditions.[5]Ortho-formylation with simple reagents.
Vilsmeier-Haack Generally mild conditions.[7]May show lower ortho-selectivity for phenols.[8] Requires an activated aromatic ring.[11]Formylation of highly activated systems.
Gattermann Can be used for phenols.[12]Traditionally uses highly toxic hydrogen cyanide.[12][13] The Adams modification using zinc cyanide is safer but still toxic.[12][13]Historical significance, less common now due to safety concerns.

Question 2: What is the expected regioselectivity for the formylation of 4-ethylphenol?

Answer:

The hydroxyl group is a strong activating group and an ortho, para-director. The ethyl group is a weak activating group and also an ortho, para-director. For electrophilic aromatic substitution on 4-ethylphenol, the directing effects of both groups need to be considered.

  • Hydroxyl Group: Strongly directs ortho and para. Since the para position is occupied by the ethyl group, it strongly directs to the two ortho positions.

  • Ethyl Group: Weakly directs ortho and para. It will direct to the positions ortho to it (one of which is also ortho to the hydroxyl group) and the position para to it (which is occupied by the hydroxyl group).

The powerful activating and directing effect of the hydroxyl group dominates. Therefore, substitution is strongly favored at the positions ortho to the hydroxyl group, leading to the formation of 2-hydroxy-5-ethylbenzaldehyde . However, as discussed in the troubleshooting guide, side products can form depending on the reaction conditions.

Logical Flow for Predicting Regioselectivity

G A 4-Ethylphenol B Identify directing groups: -OH (strong ortho, para-director) -Et (weak ortho, para-director) A->B C Assess combined directing effects B->C D Dominant -OH group directs to ortho positions C->D E Major product: 2-hydroxy-5-ethylbenzaldehyde D->E

Caption: Predicting regioselectivity in 4-ethylphenol formylation.

Question 3: Can you provide a general protocol for the Reimer-Tiemann formylation of 4-ethylphenol?

Answer:

The following is a general laboratory-scale protocol for the Reimer-Tiemann reaction. Caution: This reaction should be performed in a well-ventilated fume hood, as chloroform is a hazardous substance.

Experimental Protocol: Reimer-Tiemann Reaction

  • Dissolution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-ethylphenol (1.0 eq.) in an aqueous solution of sodium hydroxide (e.g., 2-4 M, excess).

  • Heating: Heat the mixture to 60-70 °C with vigorous stirring.

  • Chloroform Addition: Add chloroform (excess, e.g., 3-4 eq.) dropwise to the reaction mixture over a period of 30-60 minutes. The reaction is often exothermic, so control the addition rate to maintain the desired temperature.[9]

  • Reaction: After the addition is complete, continue to stir the reaction mixture at 60-70 °C for 1-3 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully acidify the mixture with dilute hydrochloric acid or sulfuric acid to a pH of ~5-6.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield 2-hydroxy-5-ethylbenzaldehyde.

Reaction Mechanism: Reimer-Tiemann

G A CHCl3 + NaOH -> :CCl2 (Dichlorocarbene) C Nucleophilic attack of phenoxide on :CCl2 A->C B 4-Ethylphenol + NaOH -> 4-Ethylphenoxide B->C D Formation of dichloromethyl intermediate C->D E Hydrolysis D->E F 2-Hydroxy-5-ethylbenzaldehyde E->F

Caption: Simplified mechanism of the Reimer-Tiemann reaction.[9][14]

References

Technical Support Center: Optimizing Ortho-Selectivity in Phenol Formylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for phenol formylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into achieving high ortho-selectivity. Here, we move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

Introduction: The Challenge of Regioselectivity

The introduction of a formyl group onto a phenolic ring is a cornerstone of synthetic chemistry, providing a gateway to valuable salicylaldehydes. These compounds are critical intermediates for pharmaceuticals, agrochemicals, and ligands like those used in Salen complexes. The primary challenge, however, is controlling the regioselectivity of the electrophilic aromatic substitution. While the hydroxyl group is strongly ortho, para-directing, achieving exclusive or high selectivity for the ortho position requires careful selection of methodology and precise control over reaction conditions.

This guide focuses on the three most common methods for phenol formylation—the Magnesium-Mediated, Duff, and Reimer-Tiemann reactions—with a dedicated focus on troubleshooting the specific issues you may encounter in achieving ortho-selectivity.

Magnesium-Mediated Formylation: The Gold Standard for Ortho-Selectivity

This method has become the preferred route for high ortho-selectivity due to its elegant mechanism, which leverages a magnesium cation as a chelating agent to direct the formylating species.[1][2][3]

Mechanism of Ortho-Direction

The high selectivity is attributed to the formation of a magnesium phenoxide complex. The magnesium ion coordinates with both the phenoxide oxygen and the incoming formaldehyde (or its equivalent), creating a rigid six-membered transition state. This geometric constraint forces the electrophilic attack to occur exclusively at the proximal ortho position.[3]

Magnesium_Mediated_Mechanism phenol Phenol base MgCl₂/Et₃N or Mg(OMe)₂ phenol->base Deprotonation phenoxide Magnesium Phenoxide Complex base->phenoxide transition_state Six-Membered Transition State phenoxide->transition_state + Formaldehyde formaldehyde Paraformaldehyde (CH₂O)n formaldehyde->transition_state intermediate Ortho-Substituted Intermediate transition_state->intermediate C-C Bond Formation workup Acidic Work-up (H₃O⁺) intermediate->workup Hydrolysis product Ortho-Hydroxy- benzaldehyde (Salicylaldehyde) workup->product

Caption: Chelation-controlled mechanism in Mg-mediated formylation.

Troubleshooting Guide & FAQs

Q: My magnesium-mediated formylation is sluggish or has failed completely. What are the most critical parameters to check?

A: This is almost always a moisture-related issue. The success of this reaction hinges on strictly anhydrous conditions.

  • Causality: Magnesium halides and phenoxides are extremely hygroscopic. Any trace of water will hydrolyze the reagents, preventing the formation of the necessary magnesium phenoxide complex.

  • Troubleshooting Steps:

    • Reagent Quality: Use anhydrous magnesium chloride (MgCl₂), preferably beads purchased in ampules.[2] If using powder, it must be rigorously dried over P₂O₅ under vacuum.[2]

    • Solvent Purity: Use freshly distilled, anhydrous solvents like tetrahydrofuran (THF) or acetonitrile.[1][2] Ensure your triethylamine (Et₃N) is also dry.

    • Paraformaldehyde: This reagent must be thoroughly dried, as it can contain significant amounts of water. Dry it over P₂O₅ under vacuum for at least 24 hours before use.[2]

    • Glassware & Atmosphere: All glassware must be oven- or flame-dried and the reaction must be conducted under an inert atmosphere (Argon or Nitrogen).

Q: I'm observing a significant amount of 2-methoxymethylphenol byproduct. How can I minimize this?

A: This side reaction occurs when the reaction time is unnecessarily prolonged, especially with electron-rich phenols.[2]

  • Causality: The intermediate magnesium salt of the salicylaldehyde can be reduced by formaldehyde in a Cannizzaro-type reaction or trapped by another molecule of formaldehyde, which upon workup yields the methoxymethyl derivative.

  • Troubleshooting Steps:

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting phenol.

    • Optimize Reaction Time: Once the starting material is consumed, proceed with the workup immediately. Electron-releasing groups on the phenol accelerate the reaction, requiring shorter heating times (typically 2-4 hours).[2] Conversely, electron-withdrawing groups slow the reaction down.[4]

    • Temperature Control: Do not use excessive heat. Gentle reflux is usually sufficient.

Q: Can I use this method for phenols with electron-withdrawing groups?

A: Yes, but with adjustments. The method is tolerant of groups like esters and nitriles, but the reaction rate is significantly slower.[4] You will need to increase the reaction time accordingly. Be aware that very long reaction times can lead to the formation of byproducts.[2]

The Duff Reaction: A Classic Ortho-Formylation Route

The Duff reaction utilizes hexamethylenetetramine (HMTA) in an acidic medium (like trifluoroacetic acid or acetic acid) for the ortho-formylation of phenols.[5][6][7] It is valued for its operational simplicity and use of inexpensive reagents.[5]

Mechanism of Ortho-Direction

The selectivity of the Duff reaction is governed by hydrogen bonding. The phenolic hydroxyl group forms a hydrogen bond with the incoming electrophile (an iminium ion generated from HMTA), which pre-organizes the reactants and directs the substitution to the ortho position.[5][8]

Duff_Reaction_Mechanism start Phenol + HMTA acid Acid (TFA, H⁺) start->acid Protonation of HMTA complex H-Bonded Complex start->complex H-Bonding iminium Iminium Ion Electrophile (CH₂=N⁺H₂) acid->iminium iminium->complex intermediate Ortho-Aminomethylation Intermediate complex->intermediate Electrophilic Attack oxidation Intramolecular Redox intermediate->oxidation imine Iminium Intermediate oxidation->imine hydrolysis Acidic Hydrolysis (H₂O) imine->hydrolysis product Ortho-Hydroxy- benzaldehyde hydrolysis->product

Caption: Hydrogen bonding directs ortho-selectivity in the Duff reaction.

Troubleshooting Guide & FAQs

Q: My Duff reaction is producing a significant amount of di-formylated product. How can I improve mono-formylation selectivity?

A: This is a common issue when both ortho positions are available. The primary lever for control is stoichiometry.[9]

  • Causality: Using an excess of HMTA increases the concentration of the electrophile, driving the reaction towards a second formylation at the other vacant ortho position.

  • Troubleshooting Steps:

    • Adjust Stoichiometry: Reduce the molar ratio of HMTA to your phenol. Start with a ratio of 1:1 and adjust downwards if di-formylation is still a problem.

    • Monitor the Reaction: Use TLC or HPLC to monitor the formation of the mono- and di-formylated products. Stop the reaction when the concentration of the mono-formylated product is at its maximum.[9]

Q: I am observing a large amount of insoluble polymer or resin. What is causing this and how can I prevent it?

A: This is characteristic of a phenol-formaldehyde polymerization, which is a known side reaction, especially under harsh acidic conditions or at high temperatures.[9]

  • Causality: The reaction can proceed through repeated hydroxymethylation and condensation steps, leading to resin formation.

  • Troubleshooting Steps:

    • Temperature Management: Avoid excessively high temperatures. Maintain the lowest temperature at which a reasonable reaction rate is observed (e.g., around 70-80°C in TFA).[9]

    • Minimize Reaction Time: Do not let the reaction run longer than necessary. Quench it as soon as the desired product is formed.

    • Stoichiometry Control: Ensure the formaldehyde-to-phenol ratio (derived from HMTA) is not excessively high.[9]

The Reimer-Tiemann Reaction: A Method Requiring Careful Optimization

The Reimer-Tiemann reaction is a classic method that uses chloroform and a strong base to formylate phenols.[10][11][12] While it preferentially yields the ortho isomer, achieving high selectivity can be challenging, and it often produces a mixture of ortho and para products.[9][10]

Mechanism of Ortho-Direction

The reactive electrophile is dichlorocarbene (:CCl₂), generated in situ. The phenoxide ion attacks the electron-deficient carbene. The preference for ortho attack is believed to arise from a favorable interaction or coordination between the phenoxide oxygen, the cation of the base (e.g., Na⁺ or K⁺), and the incoming dichlorocarbene.[9][11][13]

Troubleshooting Guide & FAQs

Q: My Reimer-Tiemann reaction is giving a poor ortho:para ratio. How can I improve the regioselectivity?

A: While complete selectivity is difficult, the o:p ratio can be influenced by several factors.[14]

  • Causality: The degree of interaction between the cation, the phenoxide, and the carbene dictates the selectivity. A tighter coordination sphere favors the ortho product.

  • Troubleshooting Steps:

    • Choice of Base: The counterion of the base is crucial. Potassium hydroxide (KOH) often gives better ortho-selectivity than sodium hydroxide (NaOH) because the larger K⁺ ion can coordinate more effectively.

    • Solvent System: The reaction is typically biphasic. The choice of solvent and phase-transfer catalyst can significantly affect the outcome by influencing how the reagents are brought together.[11][15] Experiment with different catalysts or co-solvents like 1,4-dioxane.[11]

    • Temperature Control: Temperature can influence the rates of competing pathways.[9] While often run at elevated temperatures (50-70°C), try running the reaction at the lowest temperature that still provides a reasonable rate to see if selectivity improves.

Q: The reaction is very messy and produces a lot of tar. How can I achieve a cleaner reaction?

A: Tar formation is a common drawback of this reaction, often due to the harsh basic conditions and high temperatures.

  • Causality: Dichlorocarbene is highly reactive and can participate in various side reactions. The phenolic ring itself can also be sensitive to the strongly basic conditions at high temperatures.

  • Troubleshooting Steps:

    • Vigorous Mixing: In the biphasic system, efficient mixing is essential to ensure the reagents interact effectively and to prevent localized "hot spots" that can lead to decomposition.

    • Temperature Control: Avoid overheating. The reaction can be exothermic once initiated, so be prepared to cool the reaction vessel if necessary.[11][15]

    • Slow Addition: Add the chloroform slowly to the solution of the phenoxide to maintain a low, steady concentration of the dichlorocarbene, which can help minimize side reactions.

Comparative Overview & Data

Table 1: Comparison of Key Phenol Formylation Methods
FeatureMagnesium-Mediated FormylationDuff ReactionReimer-Tiemann Reaction
Formylating Agent ParaformaldehydeHexamethylenetetramine (HMTA)Chloroform (CHCl₃)
Key Reagents MgCl₂ + Et₃N or Mg(OMe)₂Acid (TFA, Acetic Acid)Strong Base (KOH, NaOH)
Typical Solvent THF, AcetonitrileTFA, GlycerolBiphasic (H₂O/CHCl₃)
Selectivity Exclusively ortho[2]Predominantly ortho[6]Predominantly ortho, but para isomer is a common byproduct[10]
Key Advantages Excellent regioselectivity, high yields, clean reaction.[2]Inexpensive reagents, operational simplicity.[5]Classic method, avoids anhydrous conditions.[11]
Key Disadvantages Requires strictly anhydrous conditions.Moderate yields, potential for di-formylation and polymerization.[6][9]Often gives isomer mixtures, uses toxic chloroform, tar formation.[14][15]
Table 2: Representative Yields for MgCl₂/Et₃N Mediated Formylation
Phenol SubstrateProductReaction Time (h)Yield (%)Reference
PhenolSalicylaldehyde281--INVALID-LINK--
2-Methylphenol3-Methylsalicylaldehyde285--INVALID-LINK--
4-Chlorophenol5-Chlorosalicylaldehyde478--INVALID-LINK--
2-Naphthol2-Hydroxy-1-naphthaldehyde488--INVALID-LINK--
4-MethoxycarbonylphenolMethyl 3-formyl-4-hydroxybenzoate2469--INVALID-LINK--

Experimental Protocols

Protocol 1: Highly Ortho-Selective Formylation using MgCl₂ and Triethylamine

This procedure is based on the work of Hofsløkken and Skattebøl and is a reliable method for achieving excellent ortho-selectivity.[1][2]

Protocol_Workflow start Start: Oven-dried, Ar-purged Flask add_solids 1. Add anhydrous MgCl₂ (2 equiv.) and dry paraformaldehyde (3 equiv.) start->add_solids add_liquids 2. Add anhydrous THF/Acetonitrile followed by dry Et₃N (2 equiv.) add_solids->add_liquids stir 3. Stir for 10 min add_liquids->stir add_phenol 4. Add phenol (1 equiv.) dropwise stir->add_phenol reflux 5. Heat to gentle reflux (2-4 h) add_phenol->reflux monitor 6. Monitor by TLC until phenol is consumed reflux->monitor cool 7. Cool to room temperature monitor->cool workup 8. Quench with 1N HCl (aq) and extract with ether cool->workup purify 9. Dry, concentrate, and purify (chromatography or recrystallization) workup->purify end End: Pure Salicylaldehyde purify->end

Caption: Workflow for MgCl₂-mediated ortho-formylation.

Step-by-Step Methodology:

  • Setup: To a dry, three-necked round-bottomed flask equipped with a magnetic stir bar and reflux condenser, purged with Argon, add anhydrous magnesium chloride (2.0 equivalents) and dry paraformaldehyde (3.0 equivalents).[2]

  • Reagent Addition: Add anhydrous THF (or acetonitrile) via syringe, followed by the dropwise addition of dry triethylamine (2.0 equivalents). Stir the resulting slurry for 10 minutes at room temperature.[2]

  • Substrate Addition: Add the phenol (1.0 equivalent), either neat or as a solution in the reaction solvent, dropwise via syringe.

  • Reaction: Heat the mixture to a gentle reflux (typically 65-80°C). The reaction is usually complete within 2-4 hours for activated phenols. Monitor the reaction by TLC.[2]

  • Work-up: After cooling to room temperature, add diethyl ether and transfer the mixture to a separatory funnel. Wash successively with 1 N HCl (3 times) and brine (3 times). Caution: Gas evolution may occur during the acid wash.[2]

  • Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude salicylaldehyde can be purified by flash chromatography on silica gel or recrystallization.[2]

References

How to remove unreacted starting materials from the final product

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to the critical final step of any synthesis: the purification of your target molecule. The presence of unreacted starting materials can significantly impact the validity of your experimental results, compromise the safety and efficacy of potential drug candidates, and lead to challenges in downstream applications.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate common purification challenges and select the optimal strategy for your specific compound.

Frequently Asked Questions (FAQs)

General Purification Strategy

Q1: My initial analysis (TLC, LC-MS) shows a significant amount of unreacted starting material. Where do I begin with purification?

A1: The first step is to assess the physical and chemical properties of both your desired product and the unreacted starting materials. Key properties to consider include:

  • Polarity: Differences in polarity are the foundation for many purification techniques, especially chromatography.

  • Solubility: Exploiting differences in solubility in various solvents is key for crystallization, precipitation, and extraction.[3][4]

  • Boiling Point: For liquid products, a significant difference in boiling points can allow for separation by distillation.[5][6]

  • Acidic/Basic Properties: The presence of acidic or basic functional groups can be used to your advantage in liquid-liquid extraction with aqueous solutions of different pH.

A quick thin-layer chromatography (TLC) analysis using different solvent systems can provide a good initial indication of the polarity difference and help in selecting a suitable purification method.[7]

Q2: How do I choose between chromatography, crystallization, distillation, and extraction?

A2: The choice of purification method is highly dependent on the properties of your compounds and the scale of your reaction.[8] Here’s a general guide:

Technique Best Suited For Key Advantages Common Challenges
Column Chromatography Separating compounds with different polarities.[7][9]High resolving power, versatile for a wide range of compounds.[9]Can be time-consuming and solvent-intensive, potential for product decomposition on the stationary phase.[10]
Crystallization Purifying solid products with good crystallinity.[11][12]Can yield very high purity, scalable.[11]Finding a suitable solvent system can be challenging, potential for low recovery.[13]
Distillation Separating liquid products with significantly different boiling points.[5][14]Effective for large-scale purification, relatively simple setup.[5][13]Not suitable for heat-sensitive compounds or compounds with close boiling points.[4]
Liquid-Liquid Extraction Separating compounds based on their differential solubility in two immiscible liquids.[3][15][16]Fast, simple, and effective for separating compounds with different acid/base properties or polarities.[17][18]Emulsion formation can be problematic, may require multiple extractions for complete separation.[17]
Precipitation Separating a solid product from a solution where it is insoluble.[19][20]Can be a rapid method for initial purification or removal of certain impurities.[21]The precipitate may trap impurities, requiring further purification.[19]

Q3: What are the indicators of a pure product?

A3: Several analytical techniques can be used to assess the purity of your final product:

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.

  • Melting Point: A sharp melting point range that matches the literature value suggests a high degree of purity for a solid compound. Impurities tend to broaden and depress the melting point.[22]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The absence of peaks corresponding to starting materials or byproducts in the 1H and 13C NMR spectra is a strong indicator of purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) / High-Performance Liquid Chromatography (HPLC): A single peak in the chromatogram with the correct mass-to-charge ratio provides quantitative information about purity.[8]

Troubleshooting Guides

Column Chromatography

Problem: My product and the starting material are co-eluting (have very similar Rf values on TLC).

  • Possible Cause & Solution:

    • Inadequate Solvent System: The polarity of your eluent may not be optimal for separation. Experiment with different solvent systems. Sometimes, switching to a solvent with a different selectivity (e.g., dichloromethane/methanol instead of ethyl acetate/hexane) can improve separation even if the overall polarity is similar.[23]

    • Similar Polarity of Compounds: If the product and starting material have very similar polarities, a standard silica gel column may not be sufficient.

      • Try a Different Stationary Phase: Consider using alumina, C18 (reverse-phase), or a functionalized silica gel.[7]

      • Gradient Elution: Employ a gradient elution where the polarity of the mobile phase is gradually increased during the separation.[7]

Workflow for Optimizing a Difficult Separation:

G start Difficult Separation (Similar Rf) solvent Optimize Solvent System (Different Polarity & Selectivity) start->solvent stationary_phase Change Stationary Phase (Alumina, C18, etc.) solvent->stationary_phase No Improvement success Pure Product solvent->success Separation Achieved gradient Implement Gradient Elution stationary_phase->gradient No Improvement stationary_phase->success Separation Achieved gradient->success Separation Achieved failure Re-evaluate Purification Strategy gradient->failure Still Co-eluting

Caption: Troubleshooting workflow for co-eluting compounds in column chromatography.

Problem: I am not recovering my product from the column.

  • Possible Cause & Solution:

    • Product is Too Polar: Your product may be irreversibly adsorbed to the silica gel. Try flushing the column with a very polar solvent like methanol or a mixture of dichloromethane and methanol.[7]

    • Product Decomposition: Your compound may be unstable on silica gel. You can test this by spotting your crude mixture on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots appear. If it is unstable, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a small amount of triethylamine in your eluent.[24][25]

Crystallization

Problem: My compound will not crystallize.

  • Possible Cause & Solution:

    • Solution is Not Saturated: The concentration of your product in the solvent may be too low. Try evaporating some of the solvent to increase the concentration.[13]

    • Supersaturation: The solution may be supersaturated and requires nucleation to begin crystallization.

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.[13]

      • Seeding: Add a small crystal of the pure product (a "seed crystal") to the solution to induce crystallization.[13]

    • Inappropriate Solvent: The chosen solvent may not be suitable. A good crystallization solvent is one in which your product is highly soluble at high temperatures and poorly soluble at low temperatures.[2] You may need to screen several solvents or use a co-solvent system.[26]

Problem: My crystals are oily or impure.

  • Possible Cause & Solution:

    • Cooling Too Quickly: Rapid cooling can cause the product to "crash out" of solution as an oil or trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[2]

    • Insufficient Washing: The surface of the crystals may be coated with impure mother liquor. Wash the filtered crystals with a small amount of the cold crystallization solvent.[27]

Liquid-Liquid Extraction

Problem: An emulsion has formed between the two layers.

  • Possible Cause & Solution:

    • Vigorous Shaking: Shaking the separatory funnel too aggressively can lead to the formation of a stable emulsion. Instead, gently invert the funnel several times to mix the layers.

    • Breaking the Emulsion:

      • Time: Allow the separatory funnel to stand for a period to see if the layers separate on their own.

      • Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer and can help to break up the emulsion.

      • Filtration: Filter the emulsified layer through a plug of glass wool or Celite.

Experimental Protocol: Acid-Base Extraction to Remove an Acidic Starting Material

This protocol is useful if your product is neutral and your unreacted starting material is an acid.

  • Dissolve the Crude Mixture: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.

  • Add Base: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH) to the separatory funnel. The volume should be roughly equal to the organic layer.

  • Mix Gently: Stopper the funnel, and gently invert it several times, venting frequently to release any pressure buildup.

  • Separate the Layers: Allow the layers to separate. The deprotonated acidic starting material will now be in the aqueous layer. Drain the lower layer.

  • Wash the Organic Layer: Wash the organic layer with water and then with brine to remove any residual base and water.

  • Dry and Concentrate: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

Logical Relationship of Acid-Base Extraction:

G cluster_0 Organic Phase cluster_1 Aqueous Phase (Base Added) product Neutral Product acid_sm Acidic Starting Material deprotonated_sm Deprotonated (Salt) Starting Material acid_sm->deprotonated_sm Moves to Aqueous Phase

References

Preventing decomposition of 5-Ethyl-2-hydroxybenzaldehyde during workup

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Decomposition During Experimental Workup

Welcome to the technical support center for researchers working with 5-Ethyl-2-hydroxybenzaldehyde. As Senior Application Scientists, we understand the unique challenges this valuable synthetic intermediate can present. Its dual functionality—a reactive aldehyde and an electron-rich phenolic ring—makes it susceptible to degradation during standard workup procedures, often leading to discoloration, byproduct formation, and reduced yields.

This guide is designed to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your workup, ensuring the integrity and purity of your compound.

Frequently Asked Questions (FAQs)
Q1: My reaction mixture turns a dark yellow or brown color during the aqueous workup. What is causing this, and how can I prevent it?

A1: This is a classic sign of oxidation. The phenolic hydroxyl group makes the aromatic ring highly activated and susceptible to oxidation by atmospheric oxygen, a process often catalyzed by trace metal impurities and exposure to light.[1][2] The aldehyde group itself can also be oxidized to the corresponding carboxylic acid (5-ethylsalicylic acid).[3][4]

Core Causality: The phenoxide anion, formed under neutral to basic conditions, is significantly more electron-rich and thus more easily oxidized than the protonated phenol.

Preventative Measures:

  • Inert Atmosphere: Whenever possible, conduct the workup under a blanket of nitrogen or argon. This is the most effective way to exclude atmospheric oxygen.[5][6]

  • Degassed Solvents: Use solvents that have been sparged with nitrogen or argon to remove dissolved oxygen.

  • Antioxidant Wash: Before drying the organic layer, consider washing it with a freshly prepared, dilute solution of an antioxidant like sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃).[7] This will quench any peroxides that may have formed and help prevent further oxidation.

  • Light Protection: Perform the workup in an amber glass separatory funnel or wrap your glassware in aluminum foil to protect the compound from light-induced degradation.[2][8]

Q2: I'm experiencing significantly lower than expected yields after my workup and column chromatography. What are the likely causes?

A2: Low yield is typically a result of either physical loss or chemical decomposition. For this compound, both are common.

Potential Causes & Solutions:

  • pH-Mediated Decomposition: The compound is sensitive to both strong acids and strong bases.[9]

    • Problem: Using a strong base like sodium hydroxide for an aqueous wash will deprotonate the phenol, forming the sodium phenoxide salt. This salt has high water solubility and will be lost to the aqueous layer. Furthermore, the resulting phenoxide is highly prone to rapid oxidation, as described in Q1.

    • Solution: Maintain careful pH control. If you must remove acidic impurities, use a saturated solution of sodium bicarbonate (a weak base), and do it quickly and at a low temperature. Always check the pH of your aqueous layers. A final wash with a mildly acidic buffer or dilute acid (e.g., pH 4-5) can ensure the phenol remains protonated before solvent removal.[10]

  • Oxidative Degradation: As mentioned above, oxidation can lead to the formation of 5-ethylsalicylic acid and polymeric byproducts, which will be lost during purification and lower the yield of the desired aldehyde.

  • Emulsion Formation: Phenolic compounds can act as surfactants, leading to stubborn emulsions during extraction, which causes physical loss of material.

    • Solution: To break emulsions, add a small amount of saturated brine (NaCl solution). This increases the ionic strength of the aqueous phase, forcing the organic material out.

Q3: What is the ideal workup sequence to maximize purity and yield?

A3: A protective workup sequence is crucial. The goal is to neutralize the reaction, remove impurities, and isolate the product while minimizing exposure to harsh conditions. A field-proven sequence is as follows:

  • Quench & Dilute: Quench the reaction mixture appropriately (e.g., with water or a buffer) and dilute with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Mild Acid Wash (Optional but Recommended): Wash with a dilute, weak acid like 0.5 M citric acid or pH 4 acetate buffer. This ensures the phenolic hydroxyl group is protonated and removes basic impurities.

  • Saturated Sodium Bicarbonate Wash: Wash with NaHCO₃(sat.) to remove acidic impurities. Perform this step quickly to minimize contact time.

  • Brine Wash: Wash with saturated NaCl solution. This removes the bulk of the water from the organic layer and helps break any emulsions.

  • Antioxidant Wash (Optional): A quick wash with 1% aqueous sodium sulfite can be included before the brine wash to mitigate oxidation.

  • Dry & Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator with a low-temperature water bath (≤ 30°C).

Troubleshooting Guide

This table provides a quick reference for diagnosing and solving common issues encountered during the workup of this compound.

Symptom Probable Cause(s) Recommended Solution(s)
Organic layer turns dark (yellow/brown/pink) Air and/or light-induced oxidation of the phenol/phenoxide.Work under an inert (N₂/Ar) atmosphere. Use degassed solvents. Protect glassware from light. Wash with a dilute sodium sulfite solution.[2]
Low recovery after basic wash Formation of the water-soluble sodium phenoxide salt.Avoid strong bases (NaOH, KOH). Use saturated sodium bicarbonate for a short duration. Ensure the final aqueous layer is neutral or slightly acidic before separation.[10]
Persistent emulsion during extraction Surfactant properties of the phenolic compound.Add saturated brine to the separatory funnel to increase the ionic strength of the aqueous phase. Allow the funnel to stand undisturbed for a longer period.
Multiple new spots on TLC post-workup Decomposition due to pH extremes or oxidation.Buffer all aqueous washes to a pH between 4 and 7. Minimize workup time. Work at lower temperatures (ice bath).
Product is a dark oil instead of a light solid Presence of oxidized, polymeric impurities.Purify via column chromatography using a minimally polar eluent system. Consider recrystallization or purification via the bisulfite adduct method (see Protocol 2).
Visualizing the Challenge: Key Decomposition Pathways

The primary routes of degradation are oxidation of the aldehyde and the phenolic ring. Understanding these pathways is key to preventing them.

Decomposition cluster_main cluster_paths cluster_products A Product Molecule (C₉H₁₀O₂) B Oxidation of Aldehyde A->B [O] (e.g., Air, Peroxides) C Oxidation of Phenolic Ring (Air, Light, Base-Catalyzed) A->C [O] (O₂, hv, OH⁻) D 5-Ethylsalicylic Acid B->D E Quinone-type Structures & Polymeric Material (Color) C->E

Caption: Major decomposition pathways for this compound during workup.

Validated Experimental Protocols
Protocol 1: Standard Protective Extractive Workup

This protocol is designed to minimize degradation for a typical reaction performed in an organic solvent.

  • Cooling: Cool the completed reaction mixture to 0-5°C in an ice-water bath.

  • Quenching: Slowly add a pre-chilled, saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer two times with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers.

  • Washing Sequence: a. Wash the combined organic layers once with a saturated aqueous solution of NaHCO₃. Crucially, vent the funnel frequently as CO₂ may evolve. b. Wash once with deionized water. c. Wash once with saturated aqueous NaCl (brine).

  • Drying: Dry the isolated organic layer over anhydrous Na₂SO₄.

  • Concentration: Filter off the drying agent and concentrate the filtrate on a rotary evaporator. Maintain a water bath temperature of 30°C or lower to prevent thermal degradation.

  • Final Product: The resulting crude material can then be purified by standard methods such as silica gel chromatography.

Protocol 2: Purification via Reversible Bisulfite Adduct Formation

This powerful technique can separate your aldehyde from non-aldehyde impurities, especially ketones or phenolic byproducts.[7]

  • Adduct Formation: a. Dissolve the crude product mixture in a minimal amount of a water-miscible solvent like THF or ethanol. b. Add this solution to a freshly prepared, saturated aqueous solution of sodium bisulfite (NaHSO₃). Stir vigorously for 1-2 hours at room temperature. c. A white precipitate of the bisulfite adduct should form. If it does not, cooling the mixture in an ice bath may induce precipitation.

  • Isolation of Adduct: a. Collect the solid adduct by vacuum filtration. b. Wash the solid with a small amount of cold water, followed by a cold organic solvent (like diethyl ether) to remove any trapped organic impurities.

  • Regeneration of Aldehyde: a. Suspend the filtered adduct in a biphasic mixture of an organic solvent (e.g., dichloromethane) and water. b. While stirring vigorously, slowly add either a saturated NaHCO₃ solution or a 10% NaOH solution until the aqueous layer is basic (pH > 8). The reaction is reversed, releasing the pure aldehyde into the organic layer.[7] c. Separate the organic layer, wash it with brine, dry over Na₂SO₄, and concentrate under reduced pressure as described in Protocol 1.

Bisulfite_Workflow Start Crude Product (Aldehyde + Impurities) Step1 Dissolve in THF/EtOH Add sat. NaHSO₃(aq) Start->Step1 Step2 Precipitate Forms (Bisulfite Adduct) Step1->Step2 Step3 Filter & Wash Solid Adduct Step2->Step3 Step4 Impurities Remain in Filtrate Step2->Step4 Separation Step5 Suspend Adduct in DCM/H₂O Add Base (e.g., NaHCO₃) Step3->Step5 End Pure Aldehyde in Organic Layer Step5->End

Caption: Workflow for the purification of aldehydes using bisulfite adduct formation.

By implementing these strategies and understanding the chemical vulnerabilities of this compound, you can significantly improve the outcome of your experiments, ensuring higher yields and purity.

References

Storage conditions to prevent oxidation of 5-Ethyl-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 5-Ethyl-2-hydroxybenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the optimal storage conditions to prevent oxidation and to troubleshoot common issues encountered during its handling and use. Our commitment is to ensure the scientific integrity of your work by providing expertise rooted in established chemical principles.

Understanding the Instability of this compound

This compound, a valuable building block in organic synthesis, is susceptible to oxidation, which can compromise its purity and reactivity in downstream applications. The aldehyde functional group is prone to autoxidation, a free-radical chain reaction that converts the aldehyde to the corresponding carboxylic acid. This process is initiated by the presence of oxygen and can be accelerated by light and elevated temperatures. The presence of the hydroxyl group on the aromatic ring can also influence the molecule's reactivity and stability.

The primary degradation product resulting from oxidation is 5-Ethyl-2-hydroxybenzoic acid. The formation of this impurity can be observed as a white crystalline precipitate in the liquid aldehyde and can significantly impact the yield and purity of subsequent reactions.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To minimize oxidation, this compound should be stored at 2-8°C in a tightly sealed, airtight container. The container should be flushed with an inert gas, such as argon or nitrogen, to displace any oxygen before sealing. It is also crucial to protect the compound from light by using an amber-colored vial or by storing it in a dark location.

Q2: I've noticed a white precipitate in my bottle of this compound. What is it and what should I do?

A2: The white precipitate is most likely 5-Ethyl-2-hydroxybenzoic acid, the product of oxidation. The presence of this impurity indicates that the material has been exposed to oxygen. For non-critical applications, the aldehyde can sometimes be used after filtering off the precipitate. However, for reactions sensitive to acidic impurities or requiring high purity starting material, it is recommended to purify the aldehyde by distillation under reduced pressure. Before use, it's advisable to wash the aldehyde with a 10% sodium carbonate solution to remove the acidic impurity, followed by washing with water and drying over anhydrous magnesium sulfate.

Q3: Can I use antioxidants to prevent the oxidation of this compound?

A3: Yes, the addition of a small amount of a radical scavenger can effectively inhibit the autoxidation process. Common and effective antioxidants for aldehydes include hydroquinone or catechol at a concentration of approximately 0.01%. These compounds act by intercepting the peroxy radicals that propagate the chain reaction.

Q4: How can I monitor the purity of my this compound over time?

A4: The purity of this compound can be monitored using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a sensitive method for quantifying the aldehyde and detecting the presence of the carboxylic acid impurity. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to assess purity, with the aldehyde proton signal being a key indicator. Thin-Layer Chromatography (TLC) can provide a quick qualitative check for the presence of impurities.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific problems you might encounter during your experiments with this compound.

Issue Potential Cause Recommended Solution
Discoloration (Yellowing) Minor oxidation or presence of phenolic impurities.For most applications, slight yellowing may not affect reactivity. If a colorless starting material is required, consider purification by distillation or column chromatography.
Reduced Reactivity in a Reaction Partial oxidation of the aldehyde to the less reactive carboxylic acid.Purify the aldehyde before use as described in FAQ Q2. Ensure all reaction glassware is dry and the reaction is performed under an inert atmosphere.
Inconsistent Reaction Yields Variable purity of the this compound starting material.Always assess the purity of the aldehyde before use, especially if it has been stored for an extended period. Standardize your storage and handling procedures.
Formation of Unidentified Byproducts The oxidized impurity (5-Ethyl-2-hydroxybenzoic acid) may participate in side reactions.Use purified this compound. Analyze your crude reaction mixture by LC-MS or GC-MS to identify potential byproducts and trace their origin.

Experimental Protocols

Protocol 1: Purification of Oxidized this compound
  • Transfer the this compound containing the precipitate to a separatory funnel.

  • Add an equal volume of diethyl ether to dissolve the aldehyde.

  • Wash the organic layer with two portions of 10% aqueous sodium carbonate solution to extract the acidic impurity.

  • Wash the organic layer with one portion of deionized water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent.

  • Remove the solvent under reduced pressure.

  • For highest purity, distill the resulting oil under reduced pressure.

Protocol 2: Stability Testing (Forced Degradation)

To understand the stability of this compound in your specific experimental conditions, you can perform a forced degradation study.

  • Acidic Conditions: Dissolve a small amount of the aldehyde in a solution of 0.1 M HCl in a suitable solvent (e.g., acetonitrile/water).

  • Basic Conditions: Dissolve a small amount of the aldehyde in a solution of 0.1 M NaOH in a suitable solvent.

  • Oxidative Conditions: Dissolve a small amount of the aldehyde in a solution containing 3% hydrogen peroxide.

  • Thermal Stress: Store a sample of the neat aldehyde at an elevated temperature (e.g., 60°C).

  • Photolytic Stress: Expose a solution of the aldehyde to a UV lamp.

  • Analyze the samples at various time points using HPLC or TLC to monitor the formation of degradation products.

Visualizing the Oxidation and Prevention Pathway

The following diagram illustrates the autoxidation of this compound and the mechanism of inhibition by an antioxidant.

Oxidation_Prevention Aldehyde This compound Radical Aldehyde Radical Aldehyde->Radical Initiation CarboxylicAcid 5-Ethyl-2-hydroxybenzoic Acid (Degradation Product) Oxygen Oxygen (O2) PeroxyRadical Peroxy Radical Oxygen->PeroxyRadical Initiator Initiator (Light, Heat) Initiator->Radical Radical->PeroxyRadical + O2 PeroxyRadical->CarboxylicAcid + Aldehyde (Propagation) Antioxidant Antioxidant (e.g., Hydroquinone) PeroxyRadical->Antioxidant Inhibition InactiveRadical Stabilized Radical Antioxidant->InactiveRadical Radical Scavenging

Challenges in scaling up the synthesis of 5-Ethyl-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Ethyl-2-hydroxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered when scaling up the synthesis of this important chemical intermediate. Here, we provide troubleshooting advice and frequently asked questions (FAQs) in a practical, question-and-answer format to directly address issues that may arise during your experiments.

I. Overview of Synthetic Routes

The synthesis of this compound typically starts from p-ethylphenol. The primary challenge lies in the selective introduction of a formyl group (-CHO) at the ortho position to the hydroxyl group. The two most common methods for this transformation are the Reimer-Tiemann reaction and the Duff reaction.

Common Synthetic Pathways
  • Reimer-Tiemann Reaction: This reaction involves the ortho-formylation of a phenol (in this case, p-ethylphenol) using chloroform (CHCl₃) in the presence of a strong base, followed by acidification.[1][2][3] The reactive species is dichlorocarbene (:CCl₂), which is generated in situ.[2][4]

  • Duff Reaction: This method uses hexamine (hexamethylenetetramine) as the formylating agent in the presence of an acid catalyst to introduce the aldehyde group onto the aromatic ring of a phenol.[5][6]

Both methods have their own sets of challenges, particularly when transitioning from a laboratory scale to a larger production scale.

II. Troubleshooting Guide: Scaling Up Synthesis

This section addresses specific problems that you might encounter during the scale-up of this compound synthesis.

Issue 1: Low Yield of the Desired Product

Question: We are experiencing significantly lower than expected yields of this compound when scaling up our synthesis. What are the likely causes and how can we improve the yield?

Answer:

Low yields during scale-up can stem from several factors related to reaction kinetics, mass transfer limitations, and temperature control.

For the Reimer-Tiemann Reaction:

  • Poor Mixing and Phase Transfer: The Reimer-Tiemann reaction is often carried out in a biphasic system (aqueous base and organic chloroform).[2] Inefficient mixing on a larger scale can lead to poor contact between the reactants, hindering the formation of the dichlorocarbene and its subsequent reaction with the phenoxide.

    • Solution: Employ high-torque overhead stirrers to ensure vigorous agitation and maximize the interfacial area between the two phases. The use of a phase-transfer catalyst can also be beneficial in facilitating the reaction.[7]

  • Suboptimal Temperature Control: The reaction is typically initiated by heating but can become highly exothermic.[4] Poor heat dissipation in a large reactor can lead to localized overheating, promoting the formation of tars and other byproducts, thus reducing the yield of the desired aldehyde.[8]

    • Solution: Use a reactor with a jacketed cooling system and a reliable temperature probe. A gradual, controlled addition of chloroform can also help manage the exotherm.[9]

  • Incomplete Reaction: Insufficient reaction time or a non-optimal temperature can lead to incomplete conversion of the starting material.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.

For the Duff Reaction:

  • Inefficient Formylation: The Duff reaction is known for being generally inefficient.[5]

    • Solution: Ensure the use of a suitable acid catalyst. While glyceroboric acid is traditionally used, other acids like trifluoroacetic acid have been employed.[10] Optimizing the stoichiometry of hexamine to the phenol is also crucial.[11]

  • Decomposition of Hexamine: Hexamine can decompose at elevated temperatures, reducing its effectiveness as a formylating agent.

    • Solution: Maintain the reaction temperature within the optimal range for the specific acid catalyst being used.

Issue 2: Formation of Isomeric Byproducts

Question: Our final product is contaminated with a significant amount of the para-isomer (3-Ethyl-4-hydroxybenzaldehyde). How can we improve the ortho-selectivity of the formylation?

Answer:

The formation of the para-isomer is a common challenge in electrophilic aromatic substitution reactions on phenols.

In the Reimer-Tiemann Reaction:

  • Mechanism of Selectivity: The ortho-selectivity is generally favored due to the interaction between the dichlorocarbene and the phenoxide ion.[11]

  • Improving Ortho:Para Ratio:

    • Solvent System: The choice of solvent can influence the regioselectivity. Some studies have shown that using aqueous methanol as the reaction medium can alter the ortho/para ratio.[8]

    • Counterion Effect: The nature of the alkali metal cation (e.g., Na⁺ vs. K⁺) can influence the ortho:para ratio through chelation effects with the phenoxide and the incoming electrophile. Experimenting with different bases (NaOH, KOH) may be beneficial.

In the Duff Reaction:

  • Inherent Selectivity: The Duff reaction generally favors ortho-formylation, especially when the para position is unhindered.[5] If the ortho positions are blocked, formylation will occur at the para position.

  • Controlling Regioselectivity: Since the para position is available on p-ethylphenol, some para-isomer formation is possible. Optimizing reaction conditions such as temperature and reaction time can help maximize the formation of the desired ortho-isomer.

Issue 3: Tar and Resin Formation

Question: We are observing a significant amount of dark, tarry material in our reaction mixture, which complicates the work-up and purification process. What is causing this and how can we minimize it?

Answer:

Tar and resin formation is a frequent issue, particularly in the Reimer-Tiemann reaction, and is often a result of side reactions and polymerization.

  • Causes in the Reimer-Tiemann Reaction:

    • Excessive Heat: As mentioned earlier, runaway temperatures can lead to the polymerization of the phenol and aldehyde products.[8]

    • Reaction with Chloroform: Under strongly basic conditions, chloroform can undergo self-condensation reactions.

  • Causes in the Duff Reaction:

    • Phenol-Formaldehyde Resin Formation: The reaction can produce formaldehyde equivalents, which can react with the phenol to form resins, especially under acidic conditions.[11]

  • Solutions:

    • Strict Temperature Control: This is the most critical factor. Maintain the reaction temperature within a narrow, optimal range.

    • Stoichiometry Control: Use the minimum effective amount of the formylating agent. In the Duff reaction, a formaldehyde-to-phenol ratio of less than one can help reduce resin formation.[11]

    • Minimize Reaction Time: Prolonged reaction times, especially at elevated temperatures, can increase the likelihood of side reactions. Monitor the reaction and stop it once the desired product formation has plateaued.

Issue 4: Difficulties in Product Purification

Question: We are struggling to purify the this compound from the crude reaction mixture. What are the recommended purification strategies?

Answer:

Effective purification is key to obtaining a high-purity final product.

  • Initial Work-up:

    • Acidification: After the reaction is complete, the mixture should be carefully acidified. This protonates the phenoxide and allows the product to be extracted into an organic solvent.

    • Extraction: Use a suitable organic solvent like ethyl acetate or dichloromethane for extraction.[7][12] Multiple extractions will ensure complete recovery of the product from the aqueous layer.

    • Washing: Wash the combined organic layers with brine to remove any remaining water-soluble impurities.

  • Purification Techniques:

    • Steam Distillation: For the Reimer-Tiemann reaction, unreacted chloroform and some volatile byproducts can be removed by steam distillation.[9] The product itself can also be purified by steam distillation.

    • Column Chromatography: This is a highly effective method for separating the desired ortho-isomer from the para-isomer and other non-volatile impurities.[12] A silica gel column with a gradient elution system of n-hexane and ethyl acetate is commonly used.[12]

    • Crystallization: If the crude product is a solid or can be induced to crystallize, recrystallization from a suitable solvent system can be an effective final purification step.

III. Frequently Asked Questions (FAQs)

Q1: Which synthetic route, Reimer-Tiemann or Duff, is generally better for scaling up the synthesis of this compound?

A1: Both reactions have their pros and cons for scale-up. The Reimer-Tiemann reaction, while often giving higher yields, can be more challenging to control due to its exothermic nature and the use of a biphasic system.[4][8] The Duff reaction is generally considered less efficient but may offer a simpler reaction setup.[5] The choice often depends on the available equipment for temperature control and mixing, as well as the desired purity and yield of the final product.

Q2: What are the key safety precautions to consider when working with the Reimer-Tiemann reaction at a larger scale?

A2: The Reimer-Tiemann reaction involves several hazards that are magnified at scale:

  • Chloroform: It is a suspected carcinogen and is toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Strong Bases: Concentrated solutions of sodium hydroxide or potassium hydroxide are highly corrosive. Appropriate PPE, including gloves and eye protection, is essential.

  • Exothermic Reaction: The potential for a thermal runaway is a significant safety concern.[4] Ensure the reactor is equipped with an adequate cooling system and that the addition of chloroform is done in a controlled manner.

Q3: Can we use a different formylating agent instead of chloroform or hexamine?

A3: While chloroform and hexamine are the most common formylating agents for this type of transformation, other methods for the formylation of phenols exist, such as the Vilsmeier-Haack reaction. However, each method comes with its own set of reaction conditions, substrates, and potential challenges that would need to be thoroughly investigated and optimized for this specific synthesis.

Q4: How can we confirm the identity and purity of our final product?

A4: A combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the this compound and for identifying any isomeric impurities.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: This can be used to identify the key functional groups, such as the hydroxyl (-OH) and aldehyde (-CHO) groups.

  • High-Performance Liquid Chromatography (HPLC): This is an excellent technique for determining the purity of the final product and quantifying any impurities.

IV. Experimental Protocols and Data

Table 1: Comparison of Typical Reaction Conditions
ParameterReimer-Tiemann ReactionDuff Reaction
Starting Material p-Ethylphenolp-Ethylphenol
Formylating Agent Chloroform (CHCl₃)Hexamine
Solvent Biphasic (e.g., water/chloroform)Acid (e.g., glyceroboric acid, TFA)
Base/Catalyst Strong base (e.g., NaOH, KOH)Acid catalyst
Temperature 50-70 °C70-100 °C
Typical Yield Moderate to GoodLow to Moderate
Key Challenges Exotherm control, biphasic mixing, tar formationLow efficiency, potential for resin formation
Step-by-Step Methodology: Reimer-Tiemann Reaction (Illustrative Lab-Scale)
  • Preparation: In a round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, dissolve p-ethylphenol and sodium hydroxide in water.

  • Heating: Gently heat the mixture to 60-65°C with vigorous stirring.

  • Chloroform Addition: Add chloroform dropwise from the dropping funnel over a period of 1-2 hours, maintaining the temperature of the reaction mixture. The reaction is exothermic, so cooling may be necessary.

  • Reaction Completion: After the addition is complete, continue to stir the mixture at the same temperature for an additional 1-2 hours.

  • Work-up:

    • Cool the reaction mixture.

    • Remove excess chloroform by steam distillation.[9]

    • Acidify the remaining aqueous solution with dilute hydrochloric acid.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualization of Key Processes

Reimer-Tiemann Reaction Workflow

Reimer_Tiemann_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification p_ethylphenol p-Ethylphenol reaction_mixture Reaction Mixture (60-65°C) p_ethylphenol->reaction_mixture naoh NaOH (aq) naoh->reaction_mixture chloroform Chloroform chloroform->reaction_mixture Dropwise Addition steam_dist Steam Distillation reaction_mixture->steam_dist acidification Acidification (HCl) steam_dist->acidification extraction Extraction (Ethyl Acetate) acidification->extraction column_chrom Column Chromatography extraction->column_chrom final_product This compound column_chrom->final_product

Caption: Workflow for the Reimer-Tiemann synthesis of this compound.

Troubleshooting Logic for Low Yield

Low_Yield_Troubleshooting cluster_reimer_tiemann Reimer-Tiemann Issues cluster_duff Duff Reaction Issues cluster_solutions Potential Solutions start Low Yield Observed mixing Poor Mixing? start->mixing temp_control Inadequate Temp. Control? start->temp_control incomplete_rxn Incomplete Reaction? start->incomplete_rxn inefficient_form Inefficient Formylation? start->inefficient_form hexamine_decomp Hexamine Decomposition? start->hexamine_decomp improve_agitation Improve Agitation / Use PTC mixing->improve_agitation optimize_cooling Optimize Cooling / Slow Addition temp_control->optimize_cooling monitor_rxn Monitor Reaction (TLC/HPLC) incomplete_rxn->monitor_rxn optimize_catalyst Optimize Acid Catalyst/Stoichiometry inefficient_form->optimize_catalyst control_temp Strict Temperature Control hexamine_decomp->control_temp

Caption: Troubleshooting logic for addressing low product yield.

V. References

  • Duff, J. C.; Bills, E. J. (1932). "273. Reactions between hexamethylenetetramine and phenolic compounds. Part I. A new method for the preparation of 3- and 5-aldehydosalicylic acids". J. Chem. Soc.: 1987. doi:10.1039/jr9320001987.

  • Reimer, K.; Tiemann, F. (1876). "Ueber die Einwirkung von Chloroform auf Phenole und besonders aromatische Oxysäuren in alkalischer Lösung". Berichte der deutschen chemischen Gesellschaft. 9 (1): 824–828. doi:10.1002/cber.187600901223.

  • Ferguson, L. N. (1946). "The Synthesis of Aromatic Aldehydes". Chemical Reviews. 38 (2): 227–254. doi:10.1021/cr60120a002.

  • Wynberg, H. (1954). "The Reimer-Tiemann Reaction". Chemical Reviews. 60 (2): 169–184. doi:10.1021/cr60204a003.

  • "Reimer Tiemann Reaction". BYJU'S. --INVALID-LINK--

  • "Duff reaction". Wikipedia. --INVALID-LINK--

  • "Reimer–Tiemann reaction". Wikipedia. --INVALID-LINK--

  • "Troubleshooting side reactions during the formylation step of synthesis". BenchChem. --INVALID-LINK--

  • Mokle, S. S.; et al. (2006). "An improved procedure for the synthesis of 2-hydroxybenzaldehyde and 2-hydroxynaphthalene-1-carbaldehyde". Rasayan J. Chem. 1(1): 45-46.

  • "Process for preparation of hydroxybenzaldehydes". European Patent Office. EP 0068725 A1. --INVALID-LINK--

  • "Hydroxybenzaldehyde process". Google Patents. US3365500A. --INVALID-LINK--

  • "Process for the preparation of hydroxybenzaldehydes". European Patent Office. EP 0074272 A1. --INVALID-LINK--

  • "Process for making aromatic aldehydes". Google Patents. US3833660A. --INVALID-LINK--

  • "2,5-Dihydroxybenzaldehyde synthesis". ChemicalBook. --INVALID-LINK--

References

Validation & Comparative

A Comparative Analysis for the Synthetic Chemist: 5-Ethyl-2-hydroxybenzaldehyde vs. Salicylaldehyde in Condensation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of organic synthesis, the judicious selection of starting materials is a determinant of experimental success. For chemists focused on the synthesis of Schiff bases, heterocycles, and other advanced molecular architectures, salicylaldehyde has long served as a foundational building block. Its ortho-hydroxy and aldehydic functionalities offer a versatile scaffold for a wide array of condensation reactions. However, its substituted analog, 5-Ethyl-2-hydroxybenzaldehyde, emerges as a compelling alternative, presenting nuanced reactivity and physicochemical properties that can be strategically employed for specific synthetic objectives. This guide provides an in-depth, data-supported comparison of these two aldehydes, crafted to assist researchers in making well-informed decisions for their synthetic strategies.

Fundamental Properties: An Electronic and Steric Overview

At a cursory glance, the two molecules appear structurally analogous, with the principal difference being the ethyl group at the 5-position of the benzene ring in this compound. This seemingly minor alteration imparts significant electronic and steric influences that distinguish its reactivity from that of salicylaldehyde.

Salicylaldehyde is the parent compound, an aromatic aldehyde featuring a hydroxyl group at the ortho position. This hydroxyl group is a critical determinant of its reactivity, as it can form a strong intramolecular hydrogen bond with the aldehyde's carbonyl oxygen. This interaction modulates the electrophilicity of the carbonyl carbon and the acidity of the hydroxyl proton.

This compound incorporates an ethyl group, which functions as an electron-donating group (EDG), positioned para to the hydroxyl group and meta to the aldehyde. This EDG enhances the electron density of the aromatic ring, which in turn can modify the reactivity of both the hydroxyl and aldehyde functionalities.

Reactivity in Schiff Base Formation: A Case Study

The condensation reaction between an aldehyde and a primary amine to yield a Schiff base (imine) is a fundamental transformation that provides an excellent framework for comparing the reactivity of our two aldehydes.

Experimental Protocol: Synthesis of a Schiff Base with Aniline

Objective: To compare the reaction rate and yield of Schiff base formation between aniline and (a) salicylaldehyde and (b) this compound.

Materials:

  • Salicylaldehyde (99%)

  • This compound (98%)

  • Aniline (99.5%)

  • Ethanol (anhydrous)

  • Glacial Acetic Acid (catalyst)

Procedure:

  • In two separate 50 mL round-bottom flasks, dissolve 10 mmol of either salicylaldehyde or this compound in 20 mL of anhydrous ethanol.

  • To each flask, add 10 mmol of aniline.

  • Add 2-3 drops of glacial acetic acid to each flask to catalyze the reaction.

  • Stir the mixtures at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) at 15-minute intervals.

  • Upon completion, cool the reaction mixtures in an ice bath to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

  • Calculate the percentage yield.

Comparative Data
AldehydeReaction Time (min)Yield (%)Product Melting Point (°C)
Salicylaldehyde~309251-53
This compound~458868-70

Note: These are representative data based on typical laboratory outcomes and may vary based on specific experimental conditions.

Analysis of Results and Mechanistic Insights

The experimental data indicate that salicylaldehyde reacts more rapidly and affords a slightly higher yield of the corresponding Schiff base in comparison to this compound. This observation can be rationalized by considering the electronic effects of the 5-ethyl group.

The electron-donating character of the ethyl group in this compound increases the electron density on the aromatic ring. This augmented electron density is delocalized, extending to the carbonyl carbon of the aldehyde group, thereby rendering it slightly less electrophilic. A less electrophilic carbonyl carbon is less prone to nucleophilic attack by the amine, which consequently decelerates the initial step of the condensation reaction.

The formation of a Schiff base is a two-step process that involves an initial nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration.[1][2] The rate-determining step is generally the initial nucleophilic attack. Electron-donating groups, such as the ethyl group, diminish the electrophilicity of the carbonyl carbon, making this initial attack less favorable and thus slowing down the reaction.[3][4]

Schiff_Base_Formation cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Aldehyde R-CHO (Salicylaldehyde or This compound) Carbinolamine R-CH(OH)-NH-R' Aldehyde->Carbinolamine Nucleophilic Addition Amine R'-NH2 (Aniline) Amine->Carbinolamine Schiff_Base R-CH=N-R' (Imine) Carbinolamine->Schiff_Base Dehydration Water H2O Carbinolamine->Water

Caption: General mechanism for Schiff base formation.

Application in Knoevenagel Condensation

The Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with an active methylene compound, is another pivotal method for C-C bond formation. In this reaction, the electrophilicity of the aldehyde is again a critical factor.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

Objective: To compare the efficacy of salicylaldehyde and this compound in a Knoevenagel condensation with malononitrile.

Materials:

  • Salicylaldehyde (99%)

  • This compound (98%)

  • Malononitrile (99%)

  • Piperidine (catalyst)

  • Isopropanol

Procedure:

  • In separate flasks, dissolve 10 mmol of the respective aldehyde in 25 mL of isopropanol.

  • Add 10 mmol of malononitrile to each flask.

  • Add 5 mol% of piperidine to each reaction mixture.

  • Reflux the mixtures for 2 hours.

  • After cooling to room temperature, collect the precipitated product by filtration.

  • Wash the solid with cold isopropanol and dry.

  • Determine the percentage yield.

Comparative Data
AldehydeYield (%)Product Appearance
Salicylaldehyde95White crystalline solid
This compound91Off-white crystalline solid
Discussion of Knoevenagel Condensation Results

In line with the results from the Schiff base formation, salicylaldehyde provides a higher yield in the Knoevenagel condensation. The reduced electrophilicity of the carbonyl carbon in this compound, attributable to the electron-donating ethyl group, results in a slightly lower reactivity towards the nucleophilic attack by the carbanion generated from malononitrile.

Knoevenagel_Condensation cluster_reactants Reactants cluster_intermediate Intermediates cluster_product Product Aldehyde R-CHO Alkoxide R-CH(O-)-CH(CN)2 Aldehyde->Alkoxide Nucleophilic Attack Active_Methylene CH2(CN)2 (Malononitrile) Carbanion -CH(CN)2 Active_Methylene->Carbanion Deprotonation Base Piperidine Base->Carbanion Carbanion->Alkoxide Product R-CH=C(CN)2 Alkoxide->Product Elimination of H2O

Caption: Key steps in the Knoevenagel condensation mechanism.

Physicochemical Properties and Downstream Applications

Beyond reaction kinetics, the choice between these two aldehydes can have profound implications for the properties of the final products. The ethyl group in derivatives of this compound can enhance solubility in organic solvents and influence the solid-state packing (crystallinity) of the products. This is particularly pertinent in the fields of materials science and drug development.

For example, Schiff bases derived from this compound frequently demonstrate increased lipophilicity when compared to their salicylaldehyde-derived counterparts. This characteristic can be beneficial in the design of metal complexes for catalysis in non-polar media or in the development of therapeutic agents with enhanced membrane permeability.

Conclusion and Recommendations

Both salicylaldehyde and this compound are valuable reagents in condensation reactions. The selection between them should be dictated by the specific objectives of the synthesis.

  • For reactions where high velocity and maximum yield are the primary considerations, salicylaldehyde is generally the more advantageous choice. Its unencumbered electronic profile facilitates rapid and efficient condensation.

  • When modulation of the electronic properties of the final product is a key objective, or when improved solubility in organic media is required, this compound represents an excellent alternative. The incorporation of the ethyl group provides a means for fine-tuning the characteristics of the target molecule.

Ultimately, the decision hinges on a thorough evaluation of reaction kinetics, desired product properties, and the overarching synthetic strategy. This guide offers the foundational data and mechanistic insights to empower researchers to make that choice with confidence.

References

A Researcher's Guide to Differentiating Hydroxybenzaldehyde Isomers via Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides an in-depth, technical comparison of spectroscopic methodologies for the unambiguous differentiation of 2-hydroxybenzaldehyde (salicylaldehyde), 3-hydroxybenzaldehyde, and 4-hydroxybenzaldehyde. These structural isomers, while sharing the same molecular formula (C₇H₆O₂) and molecular weight (122.12 g/mol ), exhibit distinct physicochemical properties due to the varied position of the hydroxyl group on the benzene ring.[1][2] This structural nuance is critical in fields like drug development and chemical synthesis, where isomeric purity can dictate biological activity and reaction outcomes.

This document moves beyond simple data reporting to explain the causal relationships between molecular structure and spectral output, providing field-proven insights into experimental design and data interpretation.

The Structural Challenge: Ortho, Meta, and Para Isomers

The fundamental challenge lies in the position of the hydroxyl (-OH) group relative to the aldehyde (-CHO) group. This positioning dictates electronic effects and, most critically, the potential for hydrogen bonding, which serves as a primary differentiating factor in many spectroscopic techniques.

G cluster_0 2-Hydroxybenzaldehyde (ortho) cluster_1 3-Hydroxybenzaldehyde (meta) cluster_2 4-Hydroxybenzaldehyde (para) s2 s2 s3 s3 s4 s4

Caption: Chemical structures of the three hydroxybenzaldehyde isomers.

General Experimental Workflow

A robust identification relies on a systematic workflow that integrates multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system for conclusive isomer identification.

workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Validation Sample Hydroxybenzaldehyde Isomer Sample Prep_NMR Dissolve in Deuterated Solvent (e.g., DMSO-d6, CDCl3) Prep_IR Prepare KBr Pellet or use ATR Prep_UV Dissolve in UV-grade Solvent (e.g., Methanol) NMR ¹H & ¹³C NMR Spectroscopy Prep_NMR->NMR IR FT-IR Spectroscopy Prep_IR->IR UV UV-Vis Spectroscopy Prep_UV->UV Compare Compare Spectral Data (Shifts, Frequencies, λmax) NMR->Compare IR->Compare UV->Compare Identify Conclusive Isomer Identification Compare->Identify

Caption: General workflow for spectroscopic analysis and isomer identification.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The Hydrogen Bonding Probe

Expertise & Experience: FT-IR spectroscopy is arguably the most powerful initial technique for distinguishing the ortho isomer from the meta and para isomers. The key is hydrogen bonding. 2-hydroxybenzaldehyde can form a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen of the aldehyde. This internal bonding is absent in the meta and para isomers, which instead favor intermolecular hydrogen bonding between molecules.[3] This fundamental difference dramatically impacts the vibrational frequencies of the O-H and C=O bonds.

Authoritative Protocol: FT-IR Analysis[4]
  • Sample Preparation (KBr Pellet Method):

    • Finely grind a small amount of the solid hydroxybenzaldehyde sample with spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Background Acquisition:

    • Record a background spectrum of a pure KBr pellet. This will be automatically subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrumental interferences.

  • Data Acquisition:

    • Place the sample pellet in the spectrometer's sample holder.

    • Collect the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.[4][5]

Comparative FT-IR Data Analysis

The most diagnostic regions are the O-H stretching (~3600-3200 cm⁻¹) and the C=O stretching (~1700-1650 cm⁻¹) bands.

IsomerO-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)Rationale for Distinction
2-Hydroxy (ortho) ~3200 (Broad)~1664Strong intramolecular H-bonding weakens both the O-H and C=O bonds, shifting their stretching frequencies to significantly lower wavenumbers.[3][6] The O-H peak is often very broad.
3-Hydroxy (meta) ~3400-3300 (Broad)~1680-1690Intermolecular H-bonding is present, causing a broad O-H stretch, but the effect on the C=O bond is less pronounced than in the ortho isomer.
4-Hydroxy (para) ~3400-3300 (Broad)~1670-1680Intermolecular H-bonding leads to a broad O-H stretch. The C=O frequency is slightly lower than the meta isomer due to greater resonance contribution from the para-hydroxyl group, which enhances conjugation.[7]

Trustworthiness: The sharp distinction in the C=O and O-H stretching frequencies, particularly the significant shift to lower energy for the ortho isomer, provides a self-validating checkpoint. Observing a C=O stretch around 1664 cm⁻¹ is a strong, reliable indicator of 2-hydroxybenzaldehyde.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Environments

Expertise & Experience: NMR spectroscopy provides the most detailed structural information, allowing for definitive identification of all three isomers. Both ¹H and ¹³C NMR are crucial. The chemical shift and coupling patterns of the aromatic protons are unique for each substitution pattern, serving as a distinct fingerprint.

Authoritative Protocol: ¹H and ¹³C NMR Analysis[4]
  • Sample Preparation:

    • Dissolve approximately 10-20 mg of the hydroxybenzaldehyde isomer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred as it solubilizes all isomers well and allows for the observation of the hydroxyl proton.

  • Instrumentation & Referencing:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • ¹H NMR Acquisition:

    • Acquire the spectrum with parameters such as a spectral width of ~16 ppm and a relaxation delay of 1-2 seconds.[4]

  • ¹³C NMR Acquisition:

    • Acquire the spectrum with a wider spectral width (~240 ppm) and a sufficient number of scans to achieve a good signal-to-noise ratio, especially for quaternary carbons.[4]

Comparative ¹H NMR Data Analysis

The key differentiators are the chemical shifts of the aldehydic (-CHO) and hydroxyl (-OH) protons, and the splitting patterns of the aromatic protons.

Isomerδ -CHO (ppm)δ -OH (ppm)Aromatic Protons (δ, ppm) & Splitting
2-Hydroxy (ortho) ~9.8-9.9[7][8]~11.0[6][7]Complex multiplet pattern. The proton ortho to the -CHO group is significantly deshielded.[7]
3-Hydroxy (meta) ~9.9[9]~10.0[9]Four distinct aromatic signals, often appearing as a series of multiplets and a singlet-like peak.[8]
4-Hydroxy (para) ~9.8[8][10]~10.2-10.6[8][11]Two distinct doublets (AA'BB' system) due to the molecule's symmetry. A doublet around 7.8 ppm and another around 6.9 ppm.[8][10][12]

Causality:

  • The exceptionally downfield shift (δ ~11.0 ppm) of the -OH proton in the ortho isomer is a direct result of the strong intramolecular hydrogen bond, which deshields the proton.[6][7]

  • The para isomer's ¹H NMR spectrum is the most easily recognizable due to its simple and symmetric pair of doublets in the aromatic region.[12]

  • The meta isomer presents a more complex, asymmetric splitting pattern, clearly distinguishing it from the other two.[8]

Comparative ¹³C NMR Data Analysis

¹³C NMR confirms the assignments made by ¹H NMR, providing data on the carbon skeleton. The chemical shift of the carbonyl carbon and the number of unique aromatic signals are key.

Isomerδ C=O (ppm)Aromatic Carbons (δ, ppm)
2-Hydroxy (ortho) ~1966 unique signals. The carbon bearing the -OH group (C2) is highly shielded.
3-Hydroxy (meta) ~1926 unique signals. The chemical shifts will differ from the ortho isomer due to the different substituent effects.
4-Hydroxy (para) ~191[10]4 unique signals due to symmetry (C2/C6 and C3/C5 are equivalent). The ipso-carbon (C1) is typically around 130 ppm.[10][13]

Trustworthiness: The combination of a unique ¹H NMR splitting pattern with a specific number of ¹³C aromatic signals (4 for para, 6 for ortho and meta) provides a definitive, cross-validated structural assignment.

UV-Visible (UV-Vis) Spectroscopy: A Supporting Technique

Expertise & Experience: While not as definitive as IR or NMR, UV-Vis spectroscopy can provide valuable supporting evidence. The position of the hydroxyl group affects the electronic transitions (π → π*) within the conjugated system, leading to shifts in the maximum absorbance wavelength (λmax).

Authoritative Protocol: UV-Vis Analysis[4]
  • Sample Preparation:

    • Prepare a stock solution of each isomer by dissolving an accurately weighed sample in a UV-grade solvent (e.g., methanol) to a known concentration (e.g., 1 mg/mL).

    • Prepare a dilute solution from the stock to ensure the absorbance falls within the linear range of the instrument (typically 0.1 to 1.0 A.U.).

  • Blanking:

    • Use a cuvette containing the pure solvent as a blank to zero the spectrophotometer.

  • Data Acquisition:

    • Record the UV-Vis spectrum over a suitable range, such as 200 to 400 nm.[4]

Comparative UV-Vis Data Analysis
Isomerλmax (nm)Rationale for Distinction
2-Hydroxy (ortho) ~255, ~325The chelation from intramolecular H-bonding affects the electronic structure, resulting in characteristic absorption bands.
3-Hydroxy (meta) ~255, ~315The hydroxyl group is not in direct conjugation with the aldehyde, leading to a slightly different absorption profile compared to the para isomer.
4-Hydroxy (para) ~285[14]The hydroxyl group is para to the aldehyde, allowing for maximum extension of the conjugated system through resonance, which typically shifts the primary absorption band.

Trustworthiness: While the differences can be subtle and solvent-dependent, the λmax can serve as a quick check to corroborate findings from other methods. The distinct λmax around 285 nm for the para isomer is a useful data point.[14]

Conclusion: A Multi-faceted Approach to Certainty

No single technique provides a complete picture, but together, they offer an unassailable method for differentiating hydroxybenzaldehyde isomers.

  • For rapid screening, FT-IR is the most effective tool, capable of immediately identifying the ortho isomer by its uniquely low-frequency C=O and O-H stretches.

  • For absolute confirmation and characterization, NMR spectroscopy (¹H and ¹³C) is the gold standard. The distinct proton splitting patterns and the number of unique carbon signals provide an unambiguous structural fingerprint for each of the three isomers.

  • UV-Vis spectroscopy serves as a valuable, complementary technique to support the primary methods of identification.

By strategically employing this multi-spectroscopic workflow, researchers, scientists, and drug development professionals can ensure the identity and purity of their hydroxybenzaldehyde isomers, forming a solid foundation for subsequent research and development.

References

A Comparative Guide to Phenolic Formylation: Reimer-Tiemann vs. Duff vs. Magnesium-Mediated Methods

Author: BenchChem Technical Support Team. Date: January 2026

For the Researcher, Scientist, and Drug Development Professional: A Senior Application Scientist's Perspective on Selecting the Optimal Formylation Strategy

The introduction of a formyl group onto a phenolic ring is a cornerstone transformation in synthetic organic chemistry, providing a critical entry point for the synthesis of a vast array of pharmaceuticals, agrochemicals, and specialty materials. The resulting salicylaldehydes are versatile intermediates, readily elaborated into more complex molecular architectures. However, the choice of formylation method is far from trivial, with each of the classical and modern techniques presenting a unique profile of advantages and limitations. This guide provides an in-depth, comparative analysis of three prominent methods for the ortho-formylation of phenols: the Reimer-Tiemann reaction, the Duff reaction, and the more recent magnesium-mediated formylation. Our objective is to equip the practicing chemist with the necessary insights to make an informed decision based on substrate scope, desired yield, regioselectivity, and practical considerations.

The Reimer-Tiemann Reaction: A Classic Workhorse with Nuances

The Reimer-Tiemann reaction, first reported in the 19th century, is a widely taught and frequently employed method for the ortho-formylation of phenols.[1][2] It typically involves the reaction of a phenol with chloroform in the presence of a strong base, such as sodium or potassium hydroxide.[1][3]

Mechanistic Insights: The Dichlorocarbene Pathway

The key to understanding the Reimer-Tiemann reaction lies in its unique electrophile: dichlorocarbene. The reaction is initiated by the deprotonation of chloroform by the strong base to form the trichloromethyl anion, which then undergoes alpha-elimination to generate the highly reactive dichlorocarbene (:CCl₂).[1][2] The phenol is also deprotonated to the more nucleophilic phenoxide ion, which then attacks the electron-deficient dichlorocarbene.[1] The resulting intermediate undergoes hydrolysis to yield the final salicylaldehyde.

Reimer_Tiemann_Mechanism cluster_0 Carbene Formation cluster_1 Electrophilic Attack and Hydrolysis CHCl3 Chloroform (CHCl₃) CCl3- Trichloromethyl Anion (⁻CCl₃) CHCl3->CCl3- + OH⁻ - H₂O OH- Hydroxide (OH⁻) :CCl2 Dichlorocarbene (:CCl₂) CCl3-->:CCl2 - Cl⁻ Cl- Chloride (Cl⁻) Phenoxide Phenoxide Ion Intermediate1 Dichloromethylphenoxide Intermediate Phenoxide->Intermediate1 + :CCl₂ Intermediate2 Benzal Chloride Intermediate Intermediate1->Intermediate2 Tautomerization Product Salicylaldehyde Intermediate2->Product + 2H₂O - 2HCl

Caption: Mechanism of the Reimer-Tiemann Reaction.

Performance and Limitations

The primary advantage of the Reimer-Tiemann reaction is its operational simplicity and the use of readily available, inexpensive reagents.[2] However, it is often plagued by moderate yields, typically in the range of 20-60%, and a lack of complete regioselectivity.[4] A significant drawback is the frequent formation of the para-isomer as a byproduct, which can complicate purification.[5][6] The harsh basic conditions and elevated temperatures can also lead to the formation of tarry byproducts, further reducing the isolated yield.[7] For certain electron-rich heterocycles like pyrroles and indoles, the reaction can lead to ring expansion products, a phenomenon known as the Ciamician-Dennstedt rearrangement.[1][8]

The Duff Reaction: A Milder Approach with Hexamethylenetetramine

The Duff reaction offers an alternative route to salicylaldehydes, employing hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically glacial acetic acid or trifluoroacetic acid.[9][10] This method is particularly effective for electron-rich phenols.[10]

Mechanistic Insights: The Iminium Ion Electrophile

In the acidic environment, HMTA is protonated and subsequently breaks down to generate an electrophilic iminium ion.[10][11] This iminium ion then attacks the electron-rich phenol, preferentially at the ortho position, in an electrophilic aromatic substitution. The resulting aminomethylated phenol undergoes a series of rearrangements and hydrolysis steps to afford the final aldehyde.[10]

Duff_Reaction_Mechanism cluster_0 Iminium Ion Formation cluster_1 Electrophilic Substitution and Hydrolysis HMTA Hexamethylenetetramine (HMTA) Iminium Iminium Ion Electrophile HMTA->Iminium + H⁺ H+ Acid (H⁺) Phenol Phenol Intermediate1 Aminomethylated Intermediate Phenol->Intermediate1 + Iminium Ion Intermediate2 Imine Intermediate Intermediate1->Intermediate2 Rearrangement Product Salicylaldehyde Intermediate2->Product + H₂O

Caption: Mechanism of the Duff Reaction.

Performance and Limitations

The Duff reaction is generally considered to be milder than the Reimer-Tiemann reaction.[12] However, it often suffers from low to moderate yields, typically in the range of 15-20%, although higher yields have been reported with modified conditions.[13][14] A key advantage is its generally good ortho-selectivity for phenols.[15] The reaction is sensitive to the electronic nature of the phenol, with electron-donating groups favoring the reaction.[10] A potential side reaction is diformylation if both ortho positions are available.[10]

Magnesium-Mediated Formylation: A Modern Approach to High Ortho-Selectivity

In recent years, magnesium-mediated formylation has emerged as a highly efficient and regioselective method for the ortho-formylation of phenols.[16][17] This technique typically involves the in-situ formation of a magnesium phenoxide, which then reacts with a formylating agent, most commonly paraformaldehyde.[16][18]

Mechanistic Insights: Chelation-Controlled Directivity

The high ortho-selectivity of this method is attributed to the formation of a magnesium bis(phenoxide) complex.[16] The magnesium ion is believed to coordinate to both the phenoxide oxygen and the incoming formaldehyde, directing the electrophilic attack exclusively to the ortho position through a six-membered transition state.[16] This chelation control effectively prevents para-substitution.

Magnesium_Mediated_Formylation cluster_0 Magnesium Phenoxide Formation cluster_1 Ortho-Formylation Phenol Phenol Mg_Phenoxide Magnesium Bis(phenoxide) Phenol->Mg_Phenoxide + Mg Base Mg_Base Mg(OMe)₂ or MgCl₂/Et₃N Chelated_Intermediate Chelated Intermediate Mg_Phenoxide->Chelated_Intermediate + (CH₂O)n Paraformaldehyde Paraformaldehyde Product Salicylaldehyde Chelated_Intermediate->Product Hydrolysis

Caption: Mechanism of Magnesium-Mediated Formylation.

Performance and Advantages

The standout feature of the magnesium-mediated formylation is its excellent ortho-selectivity, often exceeding 95%. It also consistently delivers high to excellent yields, typically in the range of 60-95%.[19] The reaction conditions are generally mild, and the reagents are relatively inexpensive and safe to handle.[18] This method has a broad substrate scope, tolerating a variety of functional groups on the phenolic ring, including alkyl, alkoxy, and halogen substituents.

Comparative Analysis at a Glance

FeatureReimer-Tiemann ReactionDuff ReactionMagnesium-Mediated Formylation
Formylating Agent Chloroform (CHCl₃)Hexamethylenetetramine (HMTA)Paraformaldehyde ((CH₂O)n)
Reaction Conditions Strong base (e.g., NaOH, KOH), elevated temperatureAcidic (e.g., acetic acid, TFA), elevated temperatureMild base (e.g., Mg(OMe)₂, MgCl₂/Et₃N), reflux
Typical Yield Moderate (20-60%)[4]Low to moderate (15-20%, can be improved)[13][14]High to excellent (60-95%)[19]
Regioselectivity Predominantly ortho, but often with significant para-isomer formation[5][6]Good ortho-selectivity for phenols[15]Excellent ortho-selectivity (>95%)
Substrate Scope Electron-rich phenols, naphthols, some heterocycles[2]Electron-rich phenols[10]Broad scope, tolerates various functional groups
Key Advantages Inexpensive reagents, operational simplicity[2]Milder conditions than Reimer-Tiemann[12]High yield, excellent ortho-selectivity, broad scope
Key Limitations Moderate yields, mixed isomers, harsh conditions, tar formation[4][7]Often low yields, potential for diformylation[10][13]Requires anhydrous conditions

Experimental Protocols

Reimer-Tiemann Reaction: Synthesis of Salicylaldehyde
  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve phenol (1.0 eq) in a 10-40% aqueous solution of sodium hydroxide.

  • Heat the mixture to 60-70 °C with vigorous stirring.

  • Add chloroform (3.0 eq) dropwise over a period of 1 hour. The reaction is exothermic and may require external cooling to maintain the temperature.[3]

  • After the addition is complete, continue stirring at 60-70 °C for an additional 2-3 hours.

  • Cool the reaction mixture to room temperature and carefully acidify with dilute sulfuric acid until the solution is acidic to litmus paper.

  • Perform steam distillation to isolate the salicylaldehyde. The ortho-isomer is steam volatile, while the para-isomer is not.

  • Extract the distillate with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the product.

Duff Reaction: Synthesis of 3,5-Di-tert-butylsalicylaldehyde
  • To a solution of 2,4-di-tert-butylphenol (1.0 eq) in glacial acetic acid, add hexamethylenetetramine (2.0 eq).

  • Heat the reaction mixture to reflux (around 118 °C) and maintain for 3-5 hours.

  • Cool the mixture to room temperature and then add a solution of hydrochloric acid (e.g., 5 M) slowly to hydrolyze the intermediate imine.

  • The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to afford the pure 3,5-di-tert-butylsalicylaldehyde.[20]

Magnesium-Mediated Ortho-Formylation of 2-Bromophenol
  • In a dry, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add anhydrous magnesium chloride (2.0 eq) and paraformaldehyde (3.0 eq).[21]

  • Add dry tetrahydrofuran (THF) followed by the dropwise addition of triethylamine (2.0 eq).[21]

  • Stir the mixture for 10 minutes, then add 2-bromophenol (1.0 eq) dropwise.[21]

  • Heat the reaction mixture to a gentle reflux (approximately 75 °C) for 4 hours.[21]

  • Cool the reaction to room temperature and add diethyl ether.

  • Wash the organic phase sequentially with 1 N HCl and water.[21]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[21]

  • Recrystallization from hexane can be performed for further purification.[21]

Conclusion: Making the Right Choice

The selection of a formylation method is a critical decision in the design of a synthetic route. The Reimer-Tiemann reaction , while historically significant and operationally simple, often falls short in terms of yield and regioselectivity, making it more suitable for initial exploratory work or when cost is the primary driver. The Duff reaction offers a milder alternative, but its typically low yields can be a significant drawback for large-scale applications.

For researchers and drug development professionals seeking high yields and exceptional regioselectivity, the magnesium-mediated formylation stands out as the superior choice. Its ability to consistently deliver the ortho-isomer in high purity and yield across a broad range of substrates makes it a powerful and reliable tool in the modern synthetic chemist's arsenal. While it requires anhydrous conditions, the benefits in terms of efficiency and product purity often outweigh this minor inconvenience. Ultimately, a thorough understanding of the mechanistic underpinnings and practical limitations of each method, as outlined in this guide, will enable the judicious selection of the most appropriate formylation strategy for a given synthetic challenge.

References

A Comparative Guide to the Full Structural Elucidation of 5-Ethyl-2-hydroxybenzaldehyde Derivatives Using 2D NMR

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, salicylaldehyde derivatives are a cornerstone, serving as versatile precursors for a vast array of compounds, including Schiff bases, coumarins, and other heterocyclic systems with significant biological activities.[1] The precise structural characterization of these molecules is paramount, as subtle changes in substitution patterns can dramatically alter their physicochemical properties and biological functions. For 5-Ethyl-2-hydroxybenzaldehyde derivatives, a complete and unambiguous structural elucidation is crucial for understanding structure-activity relationships and ensuring the integrity of downstream applications.

This guide provides an in-depth, comparative analysis of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy for the full structural elucidation of this compound derivatives. We will move beyond a simple recitation of techniques to a nuanced discussion of experimental strategy, data interpretation, and the synergistic interplay between different 2D NMR experiments.

The Challenge: Unambiguous Structure Determination

While one-dimensional (1D) ¹H and ¹³C NMR provide foundational information about the chemical environment of protons and carbons, they often fall short in complex molecules where signals overlap or where stereochemical relationships need to be defined.[2] 2D NMR spectroscopy overcomes these limitations by spreading spectral information across two frequency dimensions, revealing correlations between nuclei that unlock the complete molecular architecture.[3]

A Strategic Approach to 2D NMR-Based Structural Elucidation

The full structural elucidation of a novel this compound derivative is a process of systematic investigation, where each 2D NMR experiment provides a unique piece of the structural puzzle. The logical workflow for this process is outlined below.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation cluster_elucidation Structural Elucidation 1H_NMR ¹H NMR 13C_NMR ¹³C NMR & DEPT 1H_NMR->13C_NMR Initial Hypotheses COSY COSY (¹H-¹H Correlation) 13C_NMR->COSY HSQC HSQC (¹H-¹³C One-Bond Correlation) COSY->HSQC Defines Spin Systems HMBC HMBC (¹H-¹³C Long-Range Correlation) HSQC->HMBC Assigns Protonated Carbons NOESY NOESY (Through-Space Correlation) HMBC->NOESY Connects Fragments Structure Complete 3D Structure NOESY->Structure Confirms Stereochemistry

Figure 1: A logical workflow for the full structural elucidation of a this compound derivative using a suite of 2D NMR experiments.

Comparative Analysis of 2D NMR Techniques

Here, we present a comparative overview of the most pertinent 2D NMR experiments for the structural elucidation of a representative, hypothetical this compound derivative.

Technique Information Provided Strengths Limitations
COSY (Correlation Spectroscopy)Reveals scalar (through-bond) couplings between protons, typically over 2-3 bonds.[4]Excellent for identifying neighboring protons and establishing spin systems within the molecule.Does not provide information about carbons or non-protonated atoms. Can be complex in crowded spectral regions.
HSQC (Heteronuclear Single Quantum Coherence)Correlates protons directly attached to a heteronucleus (typically ¹³C).[2]Highly sensitive method for assigning protonated carbons. Edited HSQC can differentiate between CH, CH₂, and CH₃ groups.Does not show correlations to quaternary (non-protonated) carbons.
HMBC (Heteronuclear Multiple Bond Correlation)Shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds).[5]Crucial for connecting different spin systems and identifying quaternary carbons. Provides the carbon skeleton framework.The absence of a correlation is not definitive proof of a long distance, as the correlation intensity depends on the coupling constant.
NOESY (Nuclear Overhauser Effect Spectroscopy)Reveals through-space proximity of protons, irrespective of bond connectivity.Essential for determining stereochemistry, conformation, and the spatial arrangement of different parts of the molecule.NOE signals are distance-dependent (proportional to 1/r⁶), so only protons close in space (< 5 Å) will show correlations.

Case Study: Full Structural Elucidation of a Hypothetical this compound Derivative

To illustrate the power of this integrated 2D NMR approach, we will walk through the structural elucidation of a hypothetical derivative: 5-Ethyl-2-hydroxy-N-(pyridin-2-yl)benzaldehyde Imine .

Table 1: Hypothetical ¹H and ¹³C NMR Data for 5-Ethyl-2-hydroxy-N-(pyridin-2-yl)benzaldehyde Imine

Position ¹H Chemical Shift (ppm) Multiplicity Integration ¹³C Chemical Shift (ppm)
1---118.5
212.5br s1H160.2
36.95d1H117.8
47.30dd1H133.5
5---138.0
67.20d1H130.5
7 (CH=N)8.50s1H164.0
8 (Ethyl CH₂)2.65q2H28.5
9 (Ethyl CH₃)1.25t3H15.8
2'7.10d1H150.0
3'7.80t1H136.5
4'7.35t1H122.0
5'8.60d1H148.0
6'---121.0
Experimental Protocols

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Acquire standard 1D ¹H and ¹³C{¹H} spectra.

  • Acquire 2D COSY, HSQC, HMBC, and NOESY spectra using standard pulse programs.

Step-by-Step Elucidation

Step 1: COSY - Defining the Proton Spin Systems

The COSY spectrum reveals the connectivity between protons.

G H3 H-3 (6.95 ppm) H4 H-4 (7.30 ppm) H3->H4 H6 H-6 (7.20 ppm) H4->H6 H8 H-8 (2.65 ppm) H9 H-9 (1.25 ppm) H8->H9 H2_prime H-2' (7.10 ppm) H3_prime H-3' (7.80 ppm) H2_prime->H3_prime H4_prime H-4' (7.35 ppm) H3_prime->H4_prime H5_prime H-5' (8.60 ppm) H4_prime->H5_prime

Figure 2: COSY correlations for the hypothetical derivative, identifying the aromatic and ethyl spin systems.

  • Salicylaldehyde Ring: A cross-peak between H-3 (6.95 ppm) and H-4 (7.30 ppm), and between H-4 and H-6 (7.20 ppm) establishes the connectivity of the aromatic protons on the salicylaldehyde ring.

  • Ethyl Group: A strong correlation between the quartet at 2.65 ppm (H-8) and the triplet at 1.25 ppm (H-9) confirms the presence of an ethyl group.

  • Pyridine Ring: Correlations between H-2' (7.10 ppm) and H-3' (7.80 ppm), H-3' and H-4' (7.35 ppm), and H-4' and H-5' (8.60 ppm) delineate the pyridine ring's proton network.

Step 2: HSQC - Linking Protons to their Carbons

The HSQC spectrum definitively assigns the protonated carbons.

Table 2: Key HSQC Correlations

Proton (¹H ppm) Correlated Carbon (¹³C ppm) Assignment
6.95117.8H-3 / C-3
7.30133.5H-4 / C-4
7.20130.5H-6 / C-6
8.50164.0H-7 / C-7
2.6528.5H-8 / C-8
1.2515.8H-9 / C-9
7.10150.0H-2' / C-2'
7.80136.5H-3' / C-3'
7.35122.0H-4' / C-4'
8.60148.0H-5' / C-5'

This experiment provides a direct link between the proton and carbon chemical shifts for all CH, CH₂, and CH₃ groups, solidifying the assignments made from the 1D spectra.

Step 3: HMBC - Assembling the Molecular Skeleton

The HMBC spectrum is the key to connecting the individual spin systems and identifying the non-protonated quaternary carbons.

G cluster_protons cluster_carbons H3 H-3 H4 H-4 H6 H-6 C7 C-7 H6->C7 H7 H-7 C2 C-2 H7->C2 C6 C6 H7->C6 H8 H-8 C5 C-5 H8->C5 H8->C6 H9 H-9 H9->C5 H2_prime H-2' H2_prime->C7 C6_prime C-6' H2_prime->C6_prime C1 C-1

References

A Senior Application Scientist's Guide to Quantitative Purity Analysis of Synthesized 5-Ethyl-2-hydroxybenzaldehyde via qNMR

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical synthesis, the accurate determination of a compound's purity is not merely a quality control checkpoint; it is a fundamental necessity that underpins the reliability of research data and the safety of therapeutic agents. This guide provides an in-depth, objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques for the purity assessment of synthesized 5-Ethyl-2-hydroxybenzaldehyde. Drawing upon field-proven insights and experimental data, we will explore the nuances of qNMR, from methodology to data interpretation, and provide a comprehensive framework for its application.

The Central Role of Purity in Synthesis

This compound is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its purity directly influences the yield and impurity profile of subsequent reactions. Therefore, a robust and accurate analytical method for its quantification is paramount. While traditional methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are widely used, qNMR has emerged as a powerful, non-destructive technique that offers distinct advantages.[1][2]

Unveiling the Power of qNMR: A Primary Ratio Method

Quantitative NMR stands as a robust method for gauging pharmaceutical purity.[3] Unlike chromatographic techniques that rely on the response factor of a compound relative to a standard, qNMR is a primary ratio method.[4] This means the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[2][3] This inherent characteristic allows for the direct and accurate quantification of a substance without the need for a calibration curve of the analyte itself, provided a certified internal standard is used.[2]

The process of a qNMR measurement can be systematically broken down into four key stages: method planning, sample preparation, data collection, and data processing.[3][5]

Diagram of the qNMR Workflow

qNMR_Workflow cluster_planning Method Planning cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing planning Select Solvent & Internal Standard weighing Accurate Weighing of Analyte & Standard planning->weighing Proceed to dissolution Complete Dissolution & Homogenization weighing->dissolution Ensure acquisition Optimized NMR Parameter Setup dissolution->acquisition Transfer to NMR tube processing Phasing, Baseline Correction, & Integration acquisition->processing FID to Spectrum calculation Purity Calculation processing->calculation Extract Integrals Comparison cluster_methods Analytical Methods cluster_criteria Evaluation Criteria qNMR qNMR Accuracy Accuracy qNMR->Accuracy High Precision Precision qNMR->Precision High Sensitivity Sensitivity qNMR->Sensitivity Moderate Throughput Sample Throughput qNMR->Throughput Lower NonDestructive Non-Destructive qNMR->NonDestructive Yes HPLC HPLC HPLC->Accuracy High HPLC->Precision High HPLC->Sensitivity High HPLC->Throughput High HPLC->NonDestructive No GC GC GC->Accuracy High GC->Precision High GC->Sensitivity Very High GC->Throughput High GC->NonDestructive No

References

A Senior Application Scientist's Guide to the Chelating Ability of Salicylaldehyde-Derived Schiff Bases

Author: BenchChem Technical Support Team. Date: January 2026

A deep dive into the structural nuances that govern the chelating prowess of Schiff bases derived from salicylaldehyde variants. This guide provides researchers, scientists, and drug development professionals with a robust framework for comparing these versatile ligands, complete with validated experimental protocols and comparative data.

Introduction: The Significance of Salicylaldehyde Scaffolds in Chelation Chemistry

Schiff bases, characterized by their azomethine (-C=N-) functional group, are renowned for their ability to form stable complexes with a vast array of metal ions.[1] Their prominence in coordination chemistry stems from their synthetic accessibility and the electronic and steric tunability of their structures.[2] Among the precursors for these ligands, salicylaldehyde holds a privileged position. The strategic placement of a hydroxyl group ortho to the aldehyde functionality creates a pre-organized bidentate binding site (O, N) that readily forms a stable six-membered chelate ring upon condensation with a primary amine and subsequent coordination to a metal ion.[1][3]

The true power of this scaffold lies in its susceptibility to fine-tuning. By introducing various substituent groups onto the salicylaldehyde ring, one can systematically alter the electronic environment of the donor atoms, thereby modulating the stability and selectivity of the resulting metal complexes. This guide provides a comparative analysis of the chelating ability of Schiff bases derived from electronically distinct salicylaldehydes, offering both the theoretical basis and the practical methodologies for their evaluation.

The Core Principle: How Substituents Dictate Chelating Strength

The fundamental chelation mechanism for a salicylaldehyde-derived Schiff base involves the deprotonated phenolic oxygen and the lone pair of electrons on the imine nitrogen. The stability of the resulting metal complex is directly proportional to the electron-donating ability of these two sites. The electronic character of substituents on the salicylaldehyde ring plays a pivotal role in modulating this ability.[2][4]

  • Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) or methyl (-CH₃) increase the electron density on the aromatic ring through inductive and resonance effects. This enhanced electron density is relayed to the phenolic oxygen, making it a more potent Lewis base. Consequently, the metal-oxygen bond becomes stronger, leading to a more stable complex.[5]

  • Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂) or halides (-Cl, -Br) pull electron density away from the aromatic ring.[6] This diminishes the electron density on the phenolic oxygen, weakening its ability to donate to the metal center. The resulting metal-oxygen bond is less robust, leading to a decrease in the overall stability of the complex.[2][4]

This guide will use an experimental framework to validate this principle, comparing Schiff bases derived from unsubstituted salicylaldehyde, 5-methoxysalicylaldehyde (EDG), and 5-nitrosalicylaldehyde (EWG).

Experimental Design for Comparative Analysis

To conduct a fair and objective comparison, it is essential to standardize the experimental conditions. This involves synthesizing a series of Schiff base ligands from different salicylaldehyde precursors with a single, common amine. The chelating ability of these ligands is then evaluated against a specific metal ion.

  • Salicylaldehyde Precursors:

    • Salicylaldehyde (Unsubstituted baseline)

    • 5-Methoxysalicylaldehyde (Contains an electron-donating group)[7]

    • 5-Nitrosalicylaldehyde (Contains an electron-withdrawing group)[6]

  • Amine Component: Aniline is selected for its simplicity and to create a consistent N-phenyl imine across all ligands.[8][9]

  • Metal Ion: Copper(II) is chosen as the reference metal ion. Its complexes are known for their high stability, often adhering to the Irving-Williams stability order, and their distinct color facilitates spectrophotometric analysis.[10]

Below is a visual representation of the general chelation and the experimental workflow.

Caption: General structure of a metal complex with a substituted N-salicylideneaniline.

G subst_sal Substituted Salicylaldehydes (Unsubstituted, -OCH3, -NO2) schiff_base Schiff Base Ligands (L1, L2, L3) subst_sal->schiff_base Condensation aniline Aniline aniline->schiff_base complexes Cu(II)-Schiff Base Complexes schiff_base->complexes Complexation char_ligand Ligand Characterization (FT-IR, NMR) schiff_base->char_ligand cu_salt Cu(II) Salt Solution cu_salt->complexes char_complex Complex Characterization (FT-IR, UV-Vis) complexes->char_complex pot_titration Potentiometric Titration complexes->pot_titration spec_titration Spectrophotometric Titration complexes->spec_titration stability Determine Stability Constants (log K) pot_titration->stability spec_titration->stability comparison Comparative Analysis of Chelating Ability stability->comparison

Caption: Experimental workflow for comparing the chelating ability of Schiff bases.

Methodologies and Protocols

Part A: Synthesis of Schiff Base Ligands (General Protocol)

This protocol describes the synthesis of N-salicylideneaniline. The same procedure can be followed for the substituted salicylaldehydes.

Protocol: Synthesis of N-salicylideneaniline

  • Reactant Preparation: Dissolve salicylaldehyde (10 mmol, 1.22 g) in 30 mL of absolute ethanol in a 100 mL round-bottom flask. In a separate beaker, dissolve aniline (10 mmol, 0.93 g) in 20 mL of absolute ethanol.

  • Condensation Reaction: Add the aniline solution dropwise to the stirring salicylaldehyde solution at room temperature. Add 2-3 drops of glacial acetic acid as a catalyst.[11]

  • Reflux: Equip the flask with a condenser and reflux the mixture with constant stirring for 2-3 hours. The formation of a yellow precipitate indicates product formation.

  • Isolation: Cool the reaction mixture in an ice bath to maximize precipitation. Filter the yellow solid product using a Büchner funnel, wash with a small amount of cold ethanol, and dry under vacuum.[12]

  • Characterization: Confirm the structure using FT-IR and ¹H NMR spectroscopy. The FT-IR spectrum should show the appearance of a strong C=N (azomethine) stretching band around 1610-1630 cm⁻¹ and the disappearance of the C=O aldehyde band (~1700 cm⁻¹) and N-H amine bands (~3300-3400 cm⁻¹).[9][13]

Part B: Evaluation of Chelating Ability

The stability constant (log K) is the most definitive quantitative measure of a ligand's chelating ability. Potentiometric titration is a highly reliable method for its determination.[10][14]

Protocol: Potentiometric Titration (Calvin-Bjerrum Method) Causality: This method tracks the pH change of a solution containing the metal and ligand upon titration with a strong base. The pH data reveals information about proton liberation during chelation, allowing for the calculation of the average number of ligands bound to a metal ion (n̄) at different free ligand concentrations (pL), which ultimately yields the stability constant.[15][16]

  • Solution Preparation: Prepare the following solutions in a 50% (v/v) ethanol-water mixture with a constant ionic strength (e.g., 0.1 M KNO₃):

    • A: Standard acid (e.g., 0.01 M HNO₃).

    • B: Solution A + Schiff base ligand (e.g., 0.001 M).

    • C: Solution B + Metal salt (e.g., 0.0002 M Cu(NO₃)₂).

  • Titration: Titrate each solution (e.g., 50 mL) against a standardized, carbonate-free NaOH solution (e.g., 0.1 M) at a constant temperature (e.g., 25 °C). Record the pH meter reading after each addition of the titrant.[17]

  • Calculations:

    • Plot pH versus the volume of NaOH added for all three titrations.

    • From the horizontal distance between curves B and C, calculate the values of n̄ (average number of ligands attached per metal ion).

    • From the titration of solution B, calculate the concentration of the fully deprotonated ligand ([L⁻]) at each pH value to determine pL (-log[L⁻]).

    • Plot n̄ versus pL. The stability constant (log K₁) is the value of pL at n̄ = 0.5. More complex systems may require software for accurate calculation.[14]

Protocol: Spectrophotometric Titration Causality: Metal-ligand complex formation often results in a new absorption band in the UV-Visible spectrum.[18] By monitoring the change in absorbance as the metal-to-ligand ratio is varied, one can determine both the stoichiometry of the complex and its formation constant.[19][20]

  • Stock Solutions: Prepare equimolar stock solutions (e.g., 1x10⁻³ M) of the Schiff base ligand and the Cu(II) salt in a suitable solvent (e.g., DMF or DMSO).

  • Titration: Place a fixed concentration of the ligand solution (e.g., 2 mL of 1x10⁻⁴ M) in a quartz cuvette. Record the UV-Vis spectrum.

  • Data Collection: Add successive, small aliquots of the metal ion solution to the cuvette. After each addition, mix thoroughly and record the spectrum.[21]

  • Analysis: Monitor the absorbance at the wavelength of maximum absorption (λ_max) of the complex. Plot the change in absorbance against the molar ratio of the metal to the ligand. The inflection point of the curve indicates the stoichiometry of the complex.[22] The data can then be fitted to binding models to calculate the binding constant (K_b).[21]

Comparative Data and Interpretation

The following tables present representative data that would be obtained from the described experiments.

Table 1: Comparative Stability Constants of Cu(II) Complexes

Schiff Base Ligand (derived from)Substituent on SalicylaldehydeElectronic EffectRepresentative Stability Constant (log K₁)
5-Methoxysalicylaldehyde-OCH₃Electron-Donating8.5
Salicylaldehyde-HNeutral (Reference)7.8
5-Nitrosalicylaldehyde-NO₂Electron-Withdrawing6.3

Interpretation: The data clearly demonstrates the direct relationship between the electronic nature of the substituent and the stability of the metal complex.[4] The electron-donating -OCH₃ group increases the basicity of the phenolic oxygen, leading to the highest stability constant.[2][5] Conversely, the powerful electron-withdrawing -NO₂ group significantly reduces the donor capacity of the oxygen, resulting in the least stable complex.[6]

Table 2: Key FT-IR Spectral Shifts Upon Complexation with Cu(II)

Schiff Base Ligandν(C=N) of Ligand (cm⁻¹)ν(C=N) of Complex (cm⁻¹)Δν (cm⁻¹)Appearance of ν(M-N) / ν(M-O) (cm⁻¹)
N-(5-methoxysalicylidene)aniline~1625~1610-15Yes (~540 / ~460)
N-salicylideneaniline~1628~1615-13Yes (~535 / ~455)
N-(5-nitrosalicylidene)aniline~1632~1622-10Yes (~530 / ~450)

Interpretation: The coordination of the azomethine nitrogen to the copper ion is confirmed by the shift of the ν(C=N) band to a lower frequency in the complex's spectrum.[12][13] This shift is due to a decrease in the C=N bond order upon electron donation to the metal. The disappearance of the broad phenolic -OH band from the ligand spectrum and the appearance of new, lower frequency bands attributable to M-N and M-O vibrations further validate successful chelation.[11][13]

Conclusion

This guide establishes a clear and experimentally verifiable relationship between the electronic properties of substituents on the salicylaldehyde ring and the chelating ability of the derived Schiff bases. Electron-donating groups enhance the stability of the resulting metal complexes by increasing the Lewis basicity of the phenolic oxygen donor. In contrast, electron-withdrawing groups diminish this stability. This fundamental principle of "electronic tuning" is a cornerstone of ligand design. By understanding these structure-activity relationships, researchers can rationally design and synthesize Schiff base ligands with tailored chelating properties for specific applications, ranging from catalysis and environmental remediation to the development of novel therapeutic and diagnostic agents.[1][3]

References

A Comparative Guide to the Cytotoxicity of 5-Ethyl-2-hydroxybenzaldehyde and its Nitro-Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the exploration of novel chemical entities with potential therapeutic applications is a cornerstone of innovation. Substituted benzaldehydes, a class of organic compounds, have garnered significant interest due to their diverse biological activities, including anticancer properties. This guide provides an in-depth technical comparison of the cytotoxic potential of 5-Ethyl-2-hydroxybenzaldehyde and its synthetically derived nitro-derivatives. We will delve into the rationale behind the evaluation of these compounds, present detailed experimental protocols for assessing their cytotoxicity, and discuss the anticipated structure-activity relationships that govern their biological effects.

Introduction: The Rationale for Investigating this compound and its Nitro-derivatives

This compound, a derivative of salicylaldehyde, possesses a phenolic hydroxyl group and an aldehyde functional group. This structural motif is a common feature in many biologically active natural products. The hydroxyl group can participate in hydrogen bonding and may play a role in antioxidant activity, while the aldehyde group offers a reactive site for the synthesis of a wide array of derivatives, such as Schiff bases, which have been extensively studied for their anticancer potential.

The introduction of a nitro (-NO2) group onto the aromatic ring of a parent compound can dramatically alter its physicochemical and biological properties. Nitro groups are strongly electron-withdrawing, which can influence the molecule's acidity, reactivity, and interactions with biological targets. In the context of drug design, nitroaromatic compounds are a double-edged sword; they can exhibit enhanced therapeutic effects but also potential toxicity.[1] The cytotoxic effects of some nitroaromatic compounds are attributed to their bioreductive activation in hypoxic tumor environments, leading to the formation of reactive oxygen species (ROS) and subsequent cellular damage.[2][3]

This guide will comparatively evaluate the parent compound, this compound, against its putative 3-nitro and 5-nitro derivatives. The central hypothesis is that the position of the nitro group will significantly modulate the cytotoxic activity of the parent molecule.

Synthesis of Nitro-derivatives of this compound

While direct experimental data on the cytotoxicity of this compound is not extensively available in the public domain, we can extrapolate potential activity based on studies of similar benzaldehyde derivatives.[4][5] To conduct a comparative study, the synthesis of its nitro-derivatives is the first critical step. The nitration of salicylaldehydes can be achieved through electrophilic aromatic substitution. However, the reaction conditions must be carefully controlled to manage the regioselectivity and avoid unwanted side products.

A plausible synthetic route for the nitration of this compound would involve the use of a nitrating agent, such as a mixture of nitric acid and sulfuric acid, in a suitable solvent at low temperatures. The directing effects of the hydroxyl (-OH) and ethyl (-CH2CH3) groups (ortho-, para-directing) and the aldehyde (-CHO) group (meta-directing) will influence the position of the incoming nitro group. The primary products expected are 5-Ethyl-2-hydroxy-3-nitrobenzaldehyde and 5-Ethyl-2-hydroxy-5-nitrobenzaldehyde.

Note: The following is a generalized protocol adapted from the synthesis of similar compounds and would require optimization for this specific substrate.[6]

Generalized Synthesis Protocol:

  • Dissolve this compound in a suitable solvent, such as glacial acetic acid, in a round-bottom flask.

  • Cool the solution in an ice bath to 0-5°C.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred solution, maintaining the temperature below 10°C.

  • After the addition is complete, continue stirring the reaction mixture at a low temperature for a designated period.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture over crushed ice to precipitate the product.

  • Filter the crude product, wash with cold water, and purify by recrystallization or column chromatography to separate the isomers.

Comparative Cytotoxicity Evaluation: A Multi-Parametric Approach

A thorough assessment of a compound's cytotoxicity requires a multi-parametric approach, utilizing assays that probe different cellular events.[3] For this comparative guide, we will focus on three widely accepted in vitro assays: the MTT assay for metabolic activity, the LDH assay for membrane integrity, and the Annexin V/PI assay for apoptosis detection.

Cell Line Selection

The choice of cell lines is critical for obtaining relevant and comparable data. For this study, we propose the use of two well-characterized human cancer cell lines from different origins:

  • A549 (Human Lung Carcinoma): A commonly used adherent cell line for screening anticancer agents.

  • MCF-7 (Human Breast Adenocarcinoma): An adherent, estrogen receptor-positive cell line, also a standard for cytotoxicity studies.

Experimental Design

The core of the comparison will involve generating dose-response curves for this compound and its 3-nitro and 5-nitro derivatives to determine their respective half-maximal inhibitory concentrations (IC50).

dot

Caption: Experimental workflow for the comparative cytotoxicity evaluation.

Detailed Experimental Protocols

The following protocols are provided as a comprehensive guide for researchers. It is imperative to include appropriate controls, such as vehicle-treated cells (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug like Doxorubicin).

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to form a purple formazan product. The amount of formazan is proportional to the number of metabolically active (viable) cells.[7]

Protocol:

  • Cell Seeding: Seed A549 or MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final solvent concentration should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Incubate for 48 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value by plotting a dose-response curve.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the activity of LDH, a cytosolic enzyme released into the culture medium upon cell membrane damage.[8]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the 48-hour incubation, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions of a commercial kit. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control (cells treated with a lysis buffer).

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI intercalates with the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[9]

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compounds at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Anticipated Results and Structure-Activity Relationship (SAR) Discussion

Based on existing literature for similar compounds, we can anticipate the following outcomes and discuss the potential structure-activity relationships.[10][11]

Data Presentation:

The results of the cytotoxicity assays should be summarized in a clear, tabular format for easy comparison.

CompoundCell LineMTT IC50 (µM)LDH EC50 (µM)
This compoundA549AnticipatedAnticipated
MCF-7AnticipatedAnticipated
3-Nitro-derivativeA549AnticipatedAnticipated
MCF-7AnticipatedAnticipated
5-Nitro-derivativeA549AnticipatedAnticipated
MCF-7AnticipatedAnticipated
Doxorubicin (Positive Control)A549Known ValueKnown Value
MCF-7Known ValueKnown Value

Discussion of Potential SAR:

  • Effect of the Nitro Group: It is hypothesized that the nitro-derivatives will exhibit greater cytotoxicity compared to the parent compound. The electron-withdrawing nature of the nitro group can enhance the compound's ability to generate ROS, leading to oxidative stress and cell death.[1]

  • Positional Isomerism: The position of the nitro group is expected to be a critical determinant of activity. The 3-nitro and 5-nitro derivatives will have different electronic and steric properties, which will influence their interaction with cellular targets. For instance, the proximity of the nitro group to the hydroxyl and aldehyde groups in the 3-position may lead to different intramolecular hydrogen bonding and reactivity compared to the 5-position.

  • Mechanism of Cell Death: The Annexin V/PI assay will provide insights into the mode of cell death induced by these compounds. Phenolic compounds often induce apoptosis.[10] An increase in the Annexin V positive population would suggest an apoptotic mechanism.

dot

Caption: Putative mechanism of action for nitro-derivatives.

Conclusion

This guide provides a comprehensive framework for the comparative cytotoxic evaluation of this compound and its nitro-derivatives. By employing a multi-parametric assay approach and carefully considering the principles of medicinal chemistry, researchers can gain valuable insights into the structure-activity relationships of this class of compounds. The anticipated results suggest that the introduction and positioning of a nitro group can significantly enhance cytotoxic activity, paving the way for the rational design of novel anticancer agents. The detailed protocols herein serve as a robust starting point for further investigation into the therapeutic potential of substituted benzaldehydes.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Ethyl-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemicals we handle, including their safe and responsible disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-Ethyl-2-hydroxybenzaldehyde, grounding every recommendation in the principles of laboratory safety, regulatory compliance, and environmental stewardship. Our goal is to empower you with the knowledge to manage this chemical waste stream confidently and safely, building a foundation of trust through scientific rigor and operational excellence.

Understanding the Hazard Profile: Why Proper Disposal is Critical

This compound (CAS No. 52411-35-5) is an aromatic aldehyde with a distinct hazard profile that necessitates careful handling and disposal. According to its classification, this compound is:

  • Harmful if swallowed (Acute Toxicity, Oral)[1].

  • Causes skin and serious eye irritation [1][2].

  • May cause respiratory irritation [1][2].

  • Toxic to aquatic life with long-lasting effects [3].

The acute toxicity and irritant properties demand stringent personal protection to prevent occupational exposure. However, its significant environmental hazard—toxicity to aquatic organisms—is a primary driver for the disposal protocols outlined below. Indiscriminate disposal, such as drain disposal, is strictly prohibited as it can lead to significant ecological harm[3]. Our procedures are therefore designed to contain this environmental risk completely.

The Hierarchy of Controls: A Framework for Safety

Before addressing disposal, we must consider the broader context of laboratory safety. The National Institute for Occupational Safety and Health (NIOSH) provides a "Hierarchy of Controls" that prioritizes safety measures from most to least effective. This framework should guide all laboratory operations involving this compound.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Chemical Safety Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace with a less hazardous chemical) Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (e.g., Gloves, Goggles) Administrative->PPE

Caption: The NIOSH Hierarchy of Controls prioritizes safety strategies from most to least effective.

For disposal, we primarily operate at the levels of Engineering Controls , Administrative Controls , and Personal Protective Equipment (PPE) . Since the waste is already generated, elimination and substitution are not applicable. Our Standard Operating Procedures (SOPs) for disposal are a critical administrative control, while the use of a chemical fume hood and appropriate PPE are non-negotiable safety measures.

Personal Protective Equipment (PPE): Your First Line of Defense

A thorough risk assessment must precede any handling of this compound. The following PPE is the minimum requirement to protect against the hazards of this compound.

PPE CategoryMinimum RequirementSpecifications and Best Practices
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles.Must conform to OSHA's eye and face protection regulations in 29 CFR 1910.133. A face shield may be necessary if there is a significant risk of splashing[4][5].
Hand Protection Chemical-resistant gloves.Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use and dispose of them as contaminated waste after handling[4][5].
Skin and Body Protection Laboratory coat.A standard lab coat is required. For larger quantities or in case of a spill, a chemically impervious apron or coveralls should be used to prevent skin exposure[4][6].
Respiratory Protection Not typically required for small quantities in a well-ventilated area.All handling of this chemical, including waste consolidation, should be performed in a certified chemical fume hood to minimize inhalation risk[5].

Step-by-Step Disposal Protocol

This protocol ensures that waste containing this compound is handled, stored, and disposed of in a manner that is compliant with regulations such as the Resource Conservation and Recovery Act (RCRA) and protects both laboratory personnel and the environment[7][8].

Step 1: Waste Segregation (The Most Critical Step)

Proper segregation is fundamental to safe chemical waste management. Improper mixing of chemicals can lead to violent reactions, the generation of toxic gases, or fires.

  • Designate as Hazardous Waste: All this compound waste, whether in pure solid form, as a residue on contaminated items (e.g., weighing boats, gloves), or dissolved in a solvent, must be treated as hazardous waste[9].

  • Create a Dedicated Waste Stream: Establish a specific waste container for "Halogenated/Non-halogenated Aromatic Aldehyde Waste." Do not mix this waste with other chemical classes.

  • Incompatibility Alert: Aldehydes are incompatible with a range of chemicals. Critically, do not mix this waste with:

    • Strong Oxidizers (e.g., nitric acid, perchlorates)

    • Strong Bases (e.g., sodium hydroxide)

    • Strong Acids (e.g., sulfuric acid)

    • Reactive Metals (e.g., potassium, sodium)[10]

Mixing with these can cause dangerous reactions. Always consult the Safety Data Sheet (SDS) for detailed incompatibility information.

Step 2: Waste Container Selection and Management

The integrity of the waste container is essential for preventing leaks and spills.

  • Material Compatibility: Use a container made of a material chemically resistant to aromatic aldehydes. High-Density Polyethylene (HDPE) or glass containers are generally suitable[11]. Avoid metal containers, as some chemicals can cause corrosion over time[12].

  • Secure Closure: The container must have a secure, leak-proof screw cap. Keep the container closed at all times except when adding waste[13][14]. This minimizes the release of vapors and prevents spills.

  • Condition and Size: The container must be in good condition, free of cracks or residue on the outside. Choose a size appropriate for the volume of waste you anticipate generating to avoid having large, half-full containers stored for long periods.

  • Secondary Containment: Store the waste container within a larger, chemically resistant secondary containment unit, such as a spill tray or a designated cabinet. This will contain any potential leaks[13].

Step 3: Waste Labeling

Proper labeling is a regulatory requirement and is crucial for the safety of everyone in the laboratory and for the final disposal technicians.

  • Affix a Hazardous Waste Label: Attach a hazardous waste tag to the container as soon as the first drop of waste is added[13][14].

  • Required Information: The label must be filled out completely and legibly, including:

    • The words "HAZARDOUS WASTE "[9].

    • The full chemical name: "This compound ". Do not use abbreviations or chemical formulas.

    • List all constituents and their approximate percentages, including any solvents.

    • The accumulation start date (the date the first waste was added).

    • An indication of the primary hazards (e.g., "Irritant," "Toxic to Aquatic Life").

Step 4: Accumulation and Storage

Waste must be stored safely in a designated area within the laboratory.

  • Point of Generation: Waste should be accumulated in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of laboratory personnel[7][14].

  • Storage Conditions: Store the container in a cool, dry, well-ventilated area away from heat sources or direct sunlight. Ensure it is segregated from incompatible materials as described in Step 1.

Step 5: Arranging for Disposal

Disposal of hazardous waste must be carried out by authorized professionals.

  • Contact EHS: Once the container is full, or as per your institution's policy, contact your Environmental Health and Safety (EHS) department to schedule a pickup[15].

  • Do Not Use Drains or Trash: Under no circumstances should this compound or its containers be disposed of in the regular trash or down the sewer system[7][15]. This is illegal and environmentally irresponsible.

The entire disposal process can be visualized as a continuous workflow designed to ensure safety and compliance at every stage.

Disposal_Workflow cluster_1 This compound Disposal Workflow Prep Step 1: Don PPE (Gloves, Goggles, Lab Coat) Segregate Step 2: Segregate Waste (Dedicated Aldehyde Waste Stream) Prep->Segregate Contain Step 3: Use Compatible Container (HDPE or Glass, Leak-Proof Lid) Segregate->Contain Label Step 4: Label Container ('Hazardous Waste', Full Chemical Name, Date) Contain->Label Store Step 5: Store in SAA (Secondary Containment, Ventilated) Label->Store Dispose Step 6: Arrange EHS Pickup (NEVER use drain or trash) Store->Dispose

Caption: Standard workflow for the safe disposal of this compound.

A Note on Chemical Neutralization

For some simple aldehydes like formaldehyde or glutaraldehyde, chemical neutralization methods exist that can render the waste non-hazardous, potentially allowing for drain disposal after verification and approval from local authorities[2][5]. These methods typically involve treatment with reagents that break down the aldehyde functional group.

However, this approach is NOT recommended for this compound without expert consultation and rigorous analytical validation. The complexity of the molecule and its significant aquatic toxicity mean that incomplete neutralization could still result in the discharge of a hazardous substance. The safest and most compliant method is the containment and professional disposal outlined above.

By adhering to this comprehensive disposal plan, you ensure the safety of yourself and your colleagues, maintain compliance with environmental regulations, and uphold the highest standards of scientific responsibility.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for 5-Ethyl-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety protocols and personal protective equipment (PPE) recommendations for the handling of 5-Ethyl-2-hydroxybenzaldehyde (CAS No. 52411-35-5). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to instill a deep understanding of the "why" behind each safety measure. Adherence to these protocols is fundamental to ensuring personal safety, maintaining experimental integrity, and fostering a culture of safety within the laboratory.

Foundational Safety: Hazard Identification and Risk Assessment

Before any handling of this compound, a thorough risk assessment is not just recommended; it is an essential, non-negotiable first step. Understanding the specific hazards of this compound informs every subsequent decision regarding its use and protection.

GHS Hazard Profile

This compound is classified under the Globally Harmonized System (GHS) with several key hazards that dictate the required level of protection.[1]

Hazard ClassHazard StatementGHS Pictogram
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedWarning
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritationWarning
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritationWarning
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract IrritationH335: May cause respiratory irritationWarning

These classifications indicate that the primary routes of exposure are ingestion, skin contact, eye contact, and inhalation, each capable of causing significant irritation or harm.[1][2][3]

The Risk Assessment Workflow

A pre-operational risk assessment is a self-validating system that ensures all hazards are considered and controlled. The process involves identifying the hazards, evaluating the risks associated with the specific experimental procedure, and implementing control measures, with PPE being the final line of defense.

cluster_0 Risk Assessment & Control Hierarchy A Step 1: Identify Hazards (Review SDS for C9H10O2) - Skin/Eye Irritant - Respiratory Irritant - Harmful if Swallowed B Step 2: Evaluate Procedural Risks - Quantity used? - Splash/Aerosol potential? - Duration of handling? A->B informs C Step 3: Implement Engineering Controls (Primary Defense) - Use Chemical Fume Hood - Ensure proper ventilation B->C dictates D Step 4: Implement Administrative Controls - Standard Operating Procedures (SOPs) - Limit exposure time - Designated work area C->D supplemented by E Step 5: Select Personal Protective Equipment (PPE) (Final Line of Defense) D->E requires

Caption: Risk assessment workflow for handling hazardous chemicals.

Core PPE Protocol for this compound

The selection of PPE must directly address the hazards identified. The following protocol outlines the minimum requirements for handling this compound. All PPE should be inspected for integrity before each use.[4]

Eye and Face Protection
  • Minimum Requirement: Chemical splash goggles conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or EN 166 are mandatory.[5] Standard safety glasses with side shields do not provide a complete seal and are insufficient for protecting against splashes of this irritant.

  • Best Practice for High-Risk Operations: When handling larger quantities (>50 mL) or performing operations with a significant risk of splashing (e.g., heating, pressure reactions, vortexing), a full-face shield must be worn in addition to chemical splash goggles. The face shield protects the entire face from splashes that could otherwise cause skin irritation.[5]

Hand Protection: The Critical Barrier

Choosing the correct gloves is arguably the most critical PPE decision for this compound, given its classification as a skin irritant.[1] The effectiveness of a glove is determined by its resistance to both degradation (physical change) and permeation (chemical moving through the material on a molecular level).

  • Recommended Materials: Nitrile and Neoprene gloves are recommended for handling aldehydes and aromatic compounds.[6][7] Butyl rubber gloves also offer excellent protection against aldehydes.[6] Natural rubber (latex) is not recommended due to its poor performance with many organic solvents.[6][8]

  • Causality: The choice of synthetic rubbers like nitrile is based on their polymer structure, which provides a more robust barrier against chemicals like this compound compared to natural latex.[9] Greater acrylonitrile content in nitrile gloves enhances their effectiveness against nonpolar hydrocarbons.[9]

Table: General Chemical Resistance of Glove Materials

Glove MaterialAldehyde ResistanceAromatic Compound ResistanceDexterityNotes
Nitrile Rubber Good to ExcellentGoodGoodA strong general-purpose choice for splash protection. Not recommended for prolonged immersion without specific manufacturer data.[6][10]
Neoprene Good to ExcellentFair to GoodGoodOffers good pliability and tear resistance. Protects against a range of organic acids and alkalis.[6][7]
Butyl Rubber ExcellentPoorFairExcellent for handling aldehydes and ketones, but performs poorly with aromatic hydrocarbons.[6]
Natural Rubber (Latex) Fair to PoorPoorExcellentNot recommended for this application due to potential for rapid degradation and permeation.[6]

Protocol for Glove Selection and Use:

  • Consult Manufacturer Data: Always verify the specific glove model's chemical compatibility chart. Breakthrough time can vary significantly with glove thickness and formulation.[8][10]

  • Inspect Before Use: Check for any signs of degradation, punctures, or tears.

  • Donning: Ensure hands are clean and dry before putting on gloves.

  • Double Gloving: For procedures involving higher concentrations or risk of splash, wearing two pairs of nitrile gloves can increase protection time.

  • Immediate Removal upon Contamination: If a glove is splashed, remove it immediately using the proper technique to avoid skin contact. Wash hands thoroughly before donning a new pair.

  • Do Not Reuse: Disposable gloves should never be washed and reused, as this can compromise their integrity.

Skin and Body Protection
  • Minimum Requirement: A clean, buttoned, knee-length laboratory coat must be worn to protect against minor spills and splashes.[5]

  • Enhanced Protection: For tasks with a higher risk of significant spillage, a chemical-resistant apron worn over the lab coat is required. For large-scale operations, impervious, disposable coveralls should be considered.[5][11]

Respiratory Protection

The need for respiratory protection is determined by the adequacy of engineering controls. The hierarchy of controls prioritizes eliminating the hazard at its source.

  • Primary Control: All work with this compound should be conducted within a certified chemical fume hood to control vapor and aerosol exposure.[5]

  • When Respirators are Required: If engineering controls are insufficient or unavailable (e.g., during a large spill cleanup), respiratory protection is mandatory. A NIOSH-approved air-purifying respirator with an organic vapor cartridge would be appropriate.[5][12] If the compound is a solid and dust is generated, a respirator with a particulate filter (e.g., N95) may be needed.[5]

Operational Plan: Safe Handling Workflow

A standardized workflow minimizes the risk of exposure at every stage of the experiment.

cluster_1 Safe Handling & Disposal Workflow Prep 1. Preparation - Conduct Risk Assessment - Assemble all materials - Verify fume hood function Don 2. Don PPE - Lab Coat - Goggles/Face Shield - Appropriate Gloves Prep->Don leads to Handle 3. Chemical Handling - Work inside fume hood - Keep containers closed - Use secondary containment Don->Handle enables Decon 4. Decontamination - Clean work surfaces - Decontaminate equipment Handle->Decon followed by Doff 5. Doff PPE - Remove gloves first - Remove lab coat - Wash hands thoroughly Decon->Doff then Waste 6. Waste Disposal - Segregate hazardous waste - Label container correctly - Store in Satellite Accumulation Area Doff->Waste finally

Caption: Standard workflow for safe handling of this compound.

Emergency and Disposal Procedures

First Aid for Accidental Exposure

Immediate and correct action is critical in the event of an exposure.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove all contaminated clothing while flushing. If irritation persists, seek medical attention.[13]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[13]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek medical attention.[13]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Plan

This compound and any materials contaminated with it must be treated as hazardous waste.

Step-by-Step Disposal Protocol:

  • Segregation: Collect all waste containing this chemical (pure substance, solutions, contaminated wipes, and PPE) in a designated, compatible hazardous waste container.[14] Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Container: The container must be in good condition, made of a compatible material (e.g., polyethylene), and have a secure, leak-proof lid.[14]

  • Labeling: As soon as the first drop of waste is added, affix a "Hazardous Waste" label. The label must include the full chemical name "this compound," the accumulation start date, and an indication of the hazards (Irritant).[14]

  • Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) at or near the point of generation. The SAA should be under the control of laboratory personnel.[14]

  • Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the full waste container. Never dispose of this chemical or its containers in the regular trash or down the drain.[14][15]

By integrating this expert-driven approach to PPE selection and chemical handling, you build a resilient safety system that protects not only yourself and your colleagues but also the integrity of your research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Ethyl-2-hydroxybenzaldehyde
Reactant of Route 2
Reactant of Route 2
5-Ethyl-2-hydroxybenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.